(R)-Methyl 2-hydroxybutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMCDMDOHABRHD-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470782 | |
| Record name | methyl (2R)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73349-07-2 | |
| Record name | methyl (2R)-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Methyl 2-hydroxylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data for (R)-Methyl 2-hydroxybutanoate (1H NMR, 13C NMR, IR, MS)
This guide provides an in-depth analysis of the spectroscopic data for (R)-Methyl 2-hydroxybutanoate (CAS: 73349-07-2), a valuable chiral building block in organic synthesis.[1][2] As researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of such molecules are paramount. This document moves beyond a simple presentation of data, offering insights into the principles behind the data acquisition and interpretation, reflecting a methodology grounded in scientific integrity and practical laboratory experience.
The molecular structure of this compound, with a molecular formula of C₅H₁₀O₃ and a molecular weight of 118.13 g/mol , dictates its unique spectroscopic signature.[1][3] Our exploration will cover Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.
Caption: Molecular structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons.
Data Summary
| Proton Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| H4 (-CH₃) | ~0.95 | Triplet (t) | 3H | ~7.4 |
| H3 (-CH₂) | ~1.65-1.85 | Multiplet (m) | 2H | - |
| OH | Variable (~2.0-4.0) | Broad Singlet (br s) | 1H | - |
| H2 (>CH-) | ~4.15 | Triplet (t) or Doublet of Doublets (dd) | 1H | ~6.5 |
| H5 (-OCH₃) | ~3.75 | Singlet (s) | 3H | - |
Note: Predicted and literature values are compiled. Precise chemical shifts and coupling constants are dependent on the solvent and concentration.
Interpretation and Field Insights
-
H5 (Methyl Ester): The sharp singlet at ~3.75 ppm integrating to three protons is characteristic of the methyl ester group (-OCH₃). Its singlet nature arises from the absence of adjacent protons.
-
H4 (Ethyl Chain Terminus): The triplet at ~0.95 ppm, integrating to three protons, is assigned to the terminal methyl group of the ethyl chain. It is split into a triplet by the two adjacent methylene protons (H3) according to the n+1 rule.
-
H2 (Chiral Center): The signal for the proton attached to the chiral carbon (C2) appears at ~4.15 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom of the hydroxyl group and the carbonyl group. Its multiplicity can appear as a triplet or a doublet of doublets due to coupling with the H3 methylene protons.
-
H3 (Methylene Group): The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. This means they are chemically non-equivalent and can, in high-resolution spectra, exhibit different chemical shifts and couple with each other (geminal coupling) as well as with H2 and H4. This complexity results in a multiplet signal between ~1.65-1.85 ppm.
-
OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and its signal is often broad.[4] This is due to hydrogen bonding and chemical exchange with trace amounts of water or other protic species in the solvent.[5][6] Its position can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the OH signal.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; aprotic solvents like CDCl₃ are common, but solvents like DMSO-d₆ can sharpen hydroxyl peaks through hydrogen bonding.[4]
-
Instrument Setup: The experiment is typically performed on a 300-600 MHz NMR spectrometer.
-
Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.
Data Summary
| Carbon Label | Chemical Shift (δ) ppm |
| C1 (C=O) | ~175 |
| C2 (>CHOH) | ~70 |
| C5 (-OCH₃) | ~52 |
| C3 (-CH₂) | ~27 |
| C4 (-CH₃) | ~9 |
Note: These are typical chemical shift ranges. Actual values may vary based on solvent and experimental conditions.
Interpretation and Field Insights
-
C1 (Carbonyl Carbon): The ester carbonyl carbon is the most deshielded, appearing far downfield around 175 ppm.
-
C2 (Chiral Center Carbon): The carbon bearing the hydroxyl group (the chiral center) is also significantly deshielded by the oxygen atom, resonating around 70 ppm.
-
C5 (Methyl Ester Carbon): The carbon of the methyl ester group appears at approximately 52 ppm.
-
C3 & C4 (Alkyl Carbons): The two carbons of the ethyl chain are the most shielded, appearing upfield. The methylene carbon (C3) is at ~27 ppm, and the terminal methyl carbon (C4) is at ~9 ppm.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR compared to ¹H NMR (20-50 mg in ~0.6 mL of solvent).
-
Instrument Setup: Performed on the same spectrometer as ¹H NMR.
-
Acquisition: A standard proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are necessary.
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3000 - 2850 | C-H stretch | Alkyl (sp³ C-H) |
| ~1740 (strong) | C=O stretch | Ester (C=O) |
| ~1200 - 1000 | C-O stretch | Ester and Alcohol |
Note: These values represent typical absorption ranges.
Interpretation and Field Insights
The IR spectrum of this compound is dominated by two key features:
-
Broad O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is the definitive signature of the hydroxyl group.[7] The broadening is a result of intermolecular hydrogen bonding.
-
Strong C=O Stretch: A very strong, sharp absorption peak at approximately 1740 cm⁻¹ is characteristic of the carbonyl group in an aliphatic ester.[7] The presence of both of these peaks is strong evidence for the hydroxy-ester structure. The C-H stretching of the alkyl portions and the C-O stretching "fingerprint" region further confirm the overall structure.
Experimental Protocol: IR Acquisition (Thin Film)
-
Sample Preparation: If the sample is a liquid, a thin film method is most convenient. Place one drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Acquisition: Record a background spectrum of the empty beam path. Then, record the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Typically, 16-32 scans are averaged.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this type of analysis.
Data Summary
| m/z (Mass/Charge) | Proposed Fragment Identity |
| 118 | [M]⁺ (Molecular Ion) |
| 101 | [M - OH]⁺ |
| 89 | [M - C₂H₅]⁺ |
| 59 | [COOCH₃]⁺ |
Note: Based on the molecular structure and common fragmentation pathways for alpha-hydroxy esters. The NIST WebBook shows a mass spectrum for the racemate.[8]
Interpretation and Field Insights
-
Molecular Ion ([M]⁺): The peak corresponding to the intact molecule after losing one electron. For this compound, this would be at m/z = 118.[3][8] This peak may be weak or absent in EI-MS due to the lability of the alcohol.
-
Key Fragmentations: Alpha-hydroxy esters undergo characteristic fragmentations. The most significant cleavage often occurs adjacent to the hydroxyl group.
-
Loss of an ethyl group ([M - C₂H₅]⁺): Cleavage of the C2-C3 bond results in a prominent fragment at m/z = 89.
-
McLafferty Rearrangement: While not always dominant, this is a possibility for esters with longer alkyl chains.
-
Other Fragments: The peak at m/z = 59 is characteristic of the methoxycarbonyl fragment.
-
Caption: Simplified key fragmentation pathways for Methyl 2-hydroxybutanoate in EI-MS.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound travels through a capillary column (e.g., a nonpolar DB-5 or a polar wax column) and is separated from the solvent and any impurities based on its boiling point and interactions with the stationary phase.
-
Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI), it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
Chiral Analysis
It is crucial to understand that the standard spectroscopic techniques discussed above (NMR, IR, MS) do not differentiate between enantiomers. (R)- and (S)-Methyl 2-hydroxybutanoate will produce identical spectra under normal achiral conditions. To confirm the enantiomeric purity or ratio, specialized techniques are required.[9]
-
Chiral Chromatography (HPLC or GC): This is the most common method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation.[9]
-
NMR with Chiral Resolving Agents: Adding a chiral resolving agent or a chiral solvating agent to the NMR sample can induce diastereomeric interactions, causing the signals for the R and S enantiomers to appear at different chemical shifts, allowing for their quantification.[10]
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of spectroscopic methods. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy provides definitive evidence of the key hydroxyl and ester functional groups. Mass spectrometry confirms the molecular weight and offers corroborating structural information through predictable fragmentation patterns. While these methods expertly define the molecular constitution, they must be complemented by chiral-specific analytical techniques to verify the stereochemical integrity of this important chiral molecule.
References
- 1. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Butanoic acid, 2-hydroxy-, methyl ester [webbook.nist.gov]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties and Applications of (R)-Methyl 2-hydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: (R)-Methyl 2-hydroxybutanoate, a chiral ester of significant interest, serves as a versatile and high-value building block in modern organic synthesis. Its specific stereochemistry makes it a crucial precursor in the pharmaceutical industry, particularly for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications, equipping researchers and drug development professionals with the technical knowledge required for its effective utilization.
Core Physicochemical and Stereochemical Properties
This compound is a clear, colorless liquid. The defining feature of this molecule is the stereocenter at the C2 position, which dictates its interaction with other chiral molecules and its utility in asymmetric synthesis.
Structural and General Properties
A summary of the key identifying and physical properties is presented in Table 1. This data is essential for safe handling, reaction planning, and analytical method development.
| Property | Value | Reference(s) |
| IUPAC Name | methyl (2R)-2-hydroxybutanoate | [1] |
| CAS Number | 73349-07-2 | [1][2][3] |
| Molecular Formula | C₅H₁₀O₃ | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Boiling Point | 159.3 °C (at 760 mmHg) | [2] |
| Density | 1.05 g/cm³ | [2] |
| Flash Point | 54.6 °C | [2] |
| SMILES | CC--INVALID-LINK--OC)O | [1] |
| InChIKey | DDMCDMDOHABRHD-SCSAIBSYSA-N | [1] |
| Storage Conditions | 2°C - 8°C, in a well-sealed container | [2] |
Stereochemistry and Optical Activity
The chirality of this compound is its most critical feature for pharmaceutical applications. The "(R)" designation refers to the right-handed configuration of the substituents around the chiral carbon center according to the Cahn-Ingold-Prelog priority rules.
While extensively used as a chiral synthon, a consistently reported specific rotation value ([α]D) in publicly available literature is elusive. This is not uncommon for small, relatively simple chiral molecules. For laboratory applications, the enantiomeric excess (% ee) is the most critical parameter and is typically determined chromatographically rather than by polarimetry.
Chemical Reactivity and Handling
The chemical behavior of this compound is dictated by its two primary functional groups: the secondary hydroxyl group and the methyl ester.
Reactivity of the Hydroxyl Group
The α-hydroxyl group is a versatile handle for further synthetic transformations:
-
Protection: The hydroxyl group can be protected to prevent unwanted side reactions during subsequent synthetic steps. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), acetals (e.g., MOM, THP), and benzyl ethers. The choice of protecting group depends on the stability required for downstream reactions and the specific conditions needed for its eventual removal.[4][5][6][7]
-
Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto ester, methyl 2-oxobutanoate, using a variety of standard oxidizing agents.
-
Acylation/Esterification: The hydroxyl group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) in the presence of a base to form the corresponding ester. This reaction is fundamental to the derivatization protocols used for chiral GC analysis.
Reactivity of the Ester Group
The methyl ester functionality can undergo several key reactions:
-
Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield the parent (R)-2-hydroxybutanoic acid. Basic hydrolysis (saponification) is typically high-yielding and proceeds via an irreversible mechanism.
-
Amidation: The ester can be converted directly to an amide by reaction with ammonia or a primary/secondary amine, often requiring elevated temperatures or catalysis.
-
Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl group can be exchanged to form a different ester.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding 1,2-diol, (R)-butane-1,2-diol.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
-
GHS Hazard Codes: H226, H315, H319, H335[1]
-
Precautions: Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place, tightly sealed, according to the recommended storage temperatures (2-8°C).[2]
Synthesis and Purification
The enantiomerically pure form of methyl 2-hydroxybutanoate is typically prepared from its corresponding α-hydroxy acid or via multi-step industrial processes.
Laboratory-Scale Synthesis: Fischer Esterification
A straightforward laboratory method for the preparation of this compound is the acid-catalyzed Fischer esterification of (R)-2-hydroxybutanoic acid.
Caption: Patented industrial synthesis route for methyl 2-hydroxybutanoate. [8]
Analytical Methodologies: Ensuring Enantiomeric Purity
Confirming the enantiomeric purity (% ee) of this compound is paramount. This is almost exclusively achieved via chiral chromatography.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating enantiomers. For α-hydroxy esters, this can be done directly on a chiral column or indirectly by forming diastereomers that can be separated on a standard achiral column. The indirect method is often robust and highly reliable.
This protocol involves converting the enantiomers into diastereomers by reacting them with a chiral acylating agent. The resulting diastereomers have different physical properties and can be separated on a standard achiral GC column.
-
Derivatization:
-
Place a small, accurately weighed sample (approx. 1 mg) of this compound into a vial.
-
Add an excess of a chiral acylating agent, such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), in an anhydrous solvent (e.g., pyridine or dichloromethane).
-
Allow the reaction to proceed to completion at room temperature.
-
-
Sample Preparation: Quench the reaction, extract the diastereomeric esters, and dilute to an appropriate concentration (e.g., ~100 µg/mL) in a suitable solvent like hexane or ethyl acetate.
-
GC Conditions (Typical):
-
Column: Standard achiral column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness). [9] * Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80-100°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis: The two diastereomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas (AR and AS): % ee = |(A_R - A_S) / (A_R + A_S)| * 100
Spectroscopic Characterization
¹H NMR Spectroscopy
The expected proton NMR spectrum would show distinct signals for each unique proton environment:
-
-OCH₃ (Methyl Ester): A sharp singlet at ~3.7 ppm.
-
-CH(OH)- (Alpha-proton): A triplet or doublet of doublets at ~4.1-4.2 ppm.
-
-CH₂- (Methylene group): A multiplet at ~1.6-1.8 ppm.
-
-CH₃ (Terminal Methyl): A triplet at ~0.9 ppm.
-
-OH (Hydroxyl Proton): A broad singlet, chemical shift is variable depending on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms:
-
C=O (Ester Carbonyl): ~175 ppm.
-
-CH(OH)- (Alpha-carbon): ~70-72 ppm.
-
-OCH₃ (Ester Methyl Carbon): ~52 ppm.
-
-CH₂- (Methylene Carbon): ~26-28 ppm.
-
-CH₃ (Terminal Methyl Carbon): ~9-11 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present:
-
O-H Stretch (Hydroxyl): A strong, broad peak in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Ester): A very strong, sharp peak around 1735-1750 cm⁻¹.
-
C-O Stretch (Ester and Alcohol): Peaks in the fingerprint region, typically between 1000-1300 cm⁻¹.
Applications in Drug Development
The primary value of this compound lies in its role as a chiral precursor for advanced pharmaceutical intermediates. Its specific stereochemistry is transferred to the final drug molecule, which is critical for biological activity.
Precursor to Levetiracetam
This compound is a documented starting material for the synthesis of (S)-2-aminobutanol, a key intermediate for the antiepileptic drug Levetiracetam (Keppra®). [10]The synthesis of Levetiracetam requires the (S)-configuration at the ethyl-bearing stereocenter, which can be derived from the (R)-configuration of the hydroxybutanoate through established chemical transformations. [10][11][12]The chirality of the starting material is essential for producing the single-enantiomer drug, as the (R)-enantiomer of Levetiracetam is inactive. [10]
Caption: Role of this compound in Levetiracetam synthesis.
References
- 1. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 3. keyorganics.net [keyorganics.net]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
Biological activity of enantiomers of methyl 2-hydroxybutanoate
An In-depth Technical Guide to the Biological Activity of Methyl 2-Hydroxybutanoate Enantiomers
Authored by a Senior Application Scientist
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even toxic.[1][2][3] This principle, known as stereospecificity, underscores the critical need for the individual characterization of enantiomers in any potential therapeutic agent.[4][5][6]
This technical guide focuses on the enantiomers of methyl 2-hydroxybutanoate, a chiral α-hydroxy ester. While direct comparative studies on the biological activities of its (R)- and (S)-enantiomers are not extensively documented in public literature, this guide serves as a foundational resource for researchers and drug development professionals. We will synthesize established principles of stereopharmacology, provide field-proven experimental protocols adapted from structurally related compounds, and offer a logical framework for investigating and validating the distinct biological profiles of these enantiomers. Our objective is to equip scientists with the necessary tools and rationale to unlock the potential therapeutic value hidden within the specific stereochemistry of methyl 2-hydroxybutanoate.
Physicochemical and Stereochemical Properties
Methyl 2-hydroxybutanoate possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-methyl 2-hydroxybutanoate and (S)-methyl 2-hydroxybutanoate. While their fundamental chemical formula (C₅H₁₀O₃) and molecular weight are identical, their spatial arrangement dictates their interaction with other chiral molecules, such as biological receptors and enzymes.[7][8][9]
Core Properties
| Property | This compound | (S)-Methyl 2-hydroxybutanoate | Racemic Methyl 2-hydroxybutanoate |
| IUPAC Name | methyl (2R)-2-hydroxybutanoate[8] | methyl (2S)-2-hydroxybutanoate | methyl 2-hydroxybutanoate[7] |
| Molecular Formula | C₅H₁₀O₃[8] | C₅H₁₀O₃[10][11][12] | C₅H₁₀O₃[7] |
| Molecular Weight | 118.13 g/mol [8] | 118.13 g/mol [10][11] | 118.13 g/mol [7] |
| CAS Number | 73349-07-2[8][13] | 73349-08-3[10][12] | 29674-47-3[7] |
| Physical Form | Liquid (predicted/reported)[10] | Clear Liquid[11] | Data not specified |
| Boiling Point | 159.3 °C (predicted) | Data not specified | Data not specified |
Note: Experimental data for individual enantiomers can be sparse; some values are based on computational predictions available in public databases like PubChem.
Hypothesized Biological Relevance and the Prodrug Concept
A critical aspect to consider for methyl 2-hydroxybutanoate is its identity as an ester. In biological systems, esters are frequently susceptible to hydrolysis by ubiquitous esterase enzymes found in plasma, the liver, and other tissues.[14] This enzymatic action would convert methyl 2-hydroxybutanoate into its corresponding carboxylic acid, 2-hydroxybutanoic acid, and methanol.
Therefore, it is a well-founded hypothesis that methyl 2-hydroxybutanoate functions as a prodrug .[14] The ester form, being more lipophilic than the parent acid, may enhance absorption across biological membranes. However, the intrinsic biological activity is likely exerted by the resulting (R)- or (S)-2-hydroxybutanoic acid.[14]
Caption: Prodrug activation of methyl 2-hydroxybutanoate.
Based on structural analogs like beta-hydroxy-beta-methylbutyrate (HMB), the resulting 2-hydroxybutanoic acid enantiomers could potentially interact with metabolic pathways, such as the mTOR signaling pathway, or exhibit anti-inflammatory effects.[15]
Experimental Workflows: A Guide to Investigation
The core of determining the differential biological activity lies in a robust experimental workflow. This begins with the physical separation of the enantiomers, followed by parallel biological assays.
Caption: High-level workflow for investigating enantiomer bioactivity.
Protocol: Chiral Separation by HPLC
Causality: The separation of enantiomers is predicated on creating a transient chiral environment where they exhibit different physicochemical interactions.[16] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard for this purpose.[17][18][19] Polysaccharide-based CSPs are particularly effective for a broad range of compounds, including hydroxy acids and their esters.[16][20] The choice of mobile phase and acidic modifier is critical to achieve baseline separation (Resolution, Rs > 1.5).[16]
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector is required.[16]
-
Chiral Column: Select an immobilized polysaccharide-based CSP (e.g., amylose or cellulose-based column like Chiralpak®).[20]
-
Mobile Phase: Prepare a mobile phase of n-Hexane / 2-Propanol (90:10, v/v). For acidic compounds, adding 0.1% Trifluoroacetic Acid (TFA) is often necessary to ensure good peak shape.[16][20] Degas the mobile phase thoroughly.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis and Optimization:
-
Calculate the resolution (Rs) between the two enantiomer peaks. A value > 1.5 indicates successful baseline separation.[16]
-
Troubleshooting: If separation is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%) and/or decrease the flow rate (e.g., to 0.5 mL/min) to improve resolution.[20]
-
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: A fundamental step in characterizing any compound is to determine its effect on cell viability.[21] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. This allows for the determination of a dose-response relationship and the calculation of IC₅₀ values (the concentration at which 50% of cell growth is inhibited).
Methodology:
-
Cell Culture:
-
Seed a relevant cell line (e.g., a human cancer cell line for oncology studies or a normal cell line for general toxicity) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the purified (R)- and (S)-enantiomers in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of each enantiomer. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate for 48-72 hours.
-
-
MTT Reagent Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC₅₀ value for each enantiomer.
-
Protocol Framework: In Vitro Metabolic Stability Assay
Causality: Enantiomers can be metabolized at different rates by enzymes, particularly the Cytochrome P450 (CYP) family in the liver.[1][4] An in vitro assay using liver microsomes, which are vesicles containing these enzymes, can reveal enantioselective metabolism. This is crucial for predicting in vivo pharmacokinetics.[1]
Methodology:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine liver microsomes (e.g., from human, rat) and a phosphate buffer.
-
Add the individual (R)- or (S)-enantiomer to the mixture at a final concentration of ~1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiating the Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. The total reaction volume is typically 200 µL.
-
Take an aliquot (e.g., 25 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes) and transfer it into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a sensitive analytical method like LC-MS/MS to quantify the remaining concentration of the parent enantiomer at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Compare the half-lives of the (R)- and (S)-enantiomers to determine if there is enantioselective metabolism.
-
Interpreting Stereospecificity: The Three-Point Interaction Model
The differential activity of enantiomers is often explained by the "three-point interaction" model.[19] For a chiral molecule to be distinguished by a chiral receptor, there must be at least three points of interaction between the molecule and the receptor. At least one of these interactions must be stereoselective. If one enantiomer can achieve this three-point fit while its mirror image cannot, a significant difference in biological activity will be observed.
Caption: The three-point interaction model for enantiomer recognition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic investigation of the biological activities of the (R)- and (S)-enantiomers of methyl 2-hydroxybutanoate. By employing robust chiral separation techniques and validated in vitro assays, researchers can elucidate the distinct pharmacological and toxicological profiles of each stereoisomer. The principles and protocols outlined herein are designed to be broadly applicable, enabling a thorough and scientifically rigorous evaluation. Future work should focus on identifying specific molecular targets and extending these in vitro findings to in vivo models to fully understand the pharmacokinetic and pharmacodynamic differences. Such studies are not merely an academic exercise; they are a regulatory and scientific necessity for the development of safer and more effective chiral drugs.[2]
References
- 1. Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereospecific effects of benzo[d]isothiazolyloxypropanolamine derivatives at beta-adrenoceptors: synthesis, chiral resolution, and biological activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-Methyl-2-hydroxybutanoate | C5H10O3 | CID 9793739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (S)-methyl 2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
- 11. (S)-Methyl-2-hydroxybutanoate | CymitQuimica [cymitquimica.com]
- 12. (S)-Methyl-2-hydroxybutanoate | 73349-08-3 | FM71684 [biosynth.com]
- 13. keyorganics.net [keyorganics.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ymc.co.jp [ymc.co.jp]
- 19. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
(R)-Methyl 2-hydroxybutanoate CAS number and synonyms
An In-Depth Technical Guide to (R)-Methyl 2-hydroxybutanoate for Advanced Research and Pharmaceutical Development
Executive Summary
This compound is a significant chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex, stereospecific active pharmaceutical ingredients (APIs). Its defined stereochemistry at the C2 position makes it an essential precursor for molecules where biological activity is dependent on a specific enantiomer. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, and applications, with a focus on providing practical, field-proven insights for researchers, chemists, and drug development professionals.
Chemical Identity and Properties
The fundamental characteristics of a chemical entity are critical for its effective use in synthesis and process development. Understanding these properties ensures proper handling, reaction setup, and purification.
Core Identifiers
A compound's identity is unequivocally established through a set of standardized identifiers, crucial for regulatory submissions, procurement, and literature searches.
| Identifier | Value |
| CAS Number | 73349-07-2[1][2][3] |
| IUPAC Name | methyl (2R)-2-hydroxybutanoate[3] |
| Synonyms | This compound[3] |
| Molecular Formula | C₅H₁₀O₃[1][3] |
| InChIKey | DDMCDMDOHABRHD-SCSAIBSYSA-N[3] |
| SMILES | CC--INVALID-LINK--O[1][3] |
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in different environments and are fundamental for designing experimental protocols, including reaction conditions and purification strategies.
| Property | Value | Source |
| Molecular Weight | 118.13 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 159.3 °C | [1][5] |
| Density | 1.05 g/cm³ | [1] |
| Flash Point | 54.6 °C | [1][5] |
| Storage | 2°C - 8°C, in a well-closed container | [1] |
Significance in Asymmetric Synthesis and Drug Development
The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This compound serves as a vital chiral pool starting material, providing a pre-defined stereocenter that can be incorporated into a larger target molecule, simplifying the synthetic route and avoiding costly and complex chiral separation or asymmetric synthesis steps later in the process. Its utility is noted as a synthetic intermediate for pharmaceuticals like antiepileptic drugs[6]. Chiral intermediates like this are crucial for creating drugs with the correct spatial orientation for biological activity[7].
Synthesis Methodologies
The production of enantiomerically pure this compound is critical. While several methods exist, biocatalytic approaches are increasingly favored due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.
Overview of Synthetic Strategies
-
Enantioselective Reduction: The most common and efficient method involves the asymmetric reduction of the prochiral ketone, methyl 2-oxobutanoate. This is often achieved using biocatalysts, such as yeast or isolated ketoreductase enzymes, which can provide high enantiomeric excess (e.e.).
-
Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture of methyl 2-hydroxybutanoate, leaving the desired (R)-enantiomer unreacted. This is typically less efficient as the maximum theoretical yield is 50%.
-
From Chiral Precursors: Synthesis can also begin from an existing chiral molecule, such as (R)-2-hydroxybutyric acid, followed by esterification.
Detailed Protocol: Biocatalytic Synthesis of this compound
This protocol describes a representative method for the asymmetric reduction of methyl 2-oxobutanoate using a recombinant ketoreductase (KRED) enzyme with cofactor regeneration.
Causality Behind Choices:
-
Enzyme: A ketoreductase is chosen for its high stereoselectivity in reducing ketones to chiral alcohols.
-
Cofactor Regeneration: The KRED requires a hydride source, typically NADPH. Using a catalytic amount of NADPH with a regeneration system (e.g., glucose dehydrogenase and glucose) is economically and practically superior to using a stoichiometric amount of the expensive cofactor.
-
Buffer and pH: A buffered aqueous solution at a physiological pH (e.g., pH 7.0) is used to maintain the enzyme's structural integrity and catalytic activity.
Step-by-Step Methodology:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Reagent Addition: Add the substrate, methyl 2-oxobutanoate, to a final concentration of 50 mM.
-
Cofactor System: Add NADP⁺ (1 mM), D-glucose (100 mM), and glucose dehydrogenase (GDH, ~5 U/mL) for cofactor regeneration.
-
Enzyme Addition: Initiate the reaction by adding the ketoreductase enzyme specific for producing the (R)-enantiomer.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via GC or HPLC.
-
Workup and Extraction: Once the reaction is complete (typically >99% conversion), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel chromatography if necessary.
Synthesis Workflow Diagram
Caption: Biocatalytic synthesis workflow for this compound.
Analytical Characterization and Quality Control
Ensuring the chemical and stereochemical purity of this compound is paramount for its application in pharmaceutical synthesis.
Purity Assessment
Standard chromatographic techniques are employed to determine the chemical purity and identify any process-related impurities.
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is ideal for assessing the purity of volatile compounds like this ester.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also be used, particularly for monitoring non-volatile impurities.
Enantiomeric Purity Determination
Determining the enantiomeric excess (e.e.) is the most critical quality control step.
-
Chiral Chromatography (GC or HPLC): This is the gold standard method. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the (R) and (S) enantiomers, leading to their separation and allowing for accurate quantification of each.
Detailed Protocol: Chiral HPLC Analysis
Causality Behind Choices:
-
Stationary Phase: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is highly effective for separating a wide range of enantiomers, including hydroxy esters.
-
Mobile Phase: A non-polar mobile phase (e.g., hexane/isopropanol) is typically used with these columns. The ratio is optimized to achieve good separation (resolution) in a reasonable runtime. Isopropanol acts as the polar modifier, influencing retention time and enantioselectivity.
Step-by-Step Methodology:
-
Column: Chiralcel OD-H or equivalent (amylose-based CSP).
-
Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Injection: Inject 10 µL onto the column.
-
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess is calculated using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Quality Control Workflow Diagram
References
- 1. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 5. 2-Hydroxybutanoic acid methyl ester | CAS#:29674-47-3 | Chemsrc [chemsrc.com]
- 6. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Enantioselective synthesis of (R)-Methyl 2-hydroxybutanoate
Key Consideration: The primary drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. However, the co-product (in this case, methyl 2-oxobutanoate) is the starting material for the asymmetric reduction methods, allowing for a potential recycling loop in a well-designed process. This strategy has successfully produced D-2-hydroxybutanoate (the acid form) with 99.1% ee. [11][12]
Comparative Analysis and Conclusion
The choice of synthetic strategy depends heavily on factors such as scale, cost, available equipment, and environmental considerations.
| Methodology | Advantages | Disadvantages |
| Enzymatic Reduction | High enantioselectivity (>99% ee); Mild, safe conditions (aqueous, RT, 1 atm); Environmentally friendly ("Green"); No heavy metal contamination. | Enzyme cost and stability can be a factor; Lower substrate concentrations may be required. |
| Asymmetric Hydrogenation | Excellent enantioselectivity and high yields; High catalyst turnover (low loading); Well-established and scalable. | Requires high-pressure equipment; Uses precious metal catalysts; Requires anhydrous/anaerobic conditions. |
| Kinetic Resolution | Utilizes readily available racemic starting material; Can achieve very high ee for the remaining enantiomer. | Maximum theoretical yield is 50%; Requires separation of the product from the modified enantiomer and unreacted starting material. |
Table 3: Comparison of Synthetic Strategies.
References
- 1. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae IF03319 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent l-lactate dehydrogenase [agris.fao.org]
The Natural Occurrence of Methyl 2-Hydroxybutanoate: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl 2-hydroxybutanoate, a chiral ester, contributes to the complex aroma profiles of various natural products. While its presence is documented, a comprehensive understanding of its natural occurrence, biosynthesis, and analytical quantification remains dispersed. This technical guide provides an in-depth exploration of methyl 2-hydroxybutanoate in nature, designed for researchers, scientists, and drug development professionals. We will delve into its known natural sources, propose a detailed biosynthetic pathway based on established enzymatic reactions in plants, and present a robust analytical workflow for its detection and quantification. This guide aims to serve as a foundational resource, fostering further investigation into the biological significance and potential applications of this intriguing molecule.
Introduction
Methyl 2-hydroxybutanoate (C₅H₁₀O₃) is a volatile organic compound characterized by a methyl ester and a hydroxyl group on the second carbon of a butyric acid backbone. Its chirality, with (R) and (S) enantiomers, plays a crucial role in its biological activity and sensory properties. The subtle, fruity aroma associated with this ester has led to its identification in a variety of natural sources, particularly in tropical fruits. For researchers in fields ranging from natural product chemistry to drug development, a thorough understanding of the origin and properties of such chiral molecules is paramount. This guide synthesizes the current knowledge on the natural occurrence of methyl 2-hydroxybutanoate and provides a technical framework for its study.
Natural Occurrence of Methyl 2-Hydroxybutanoate
Methyl 2-hydroxybutanoate has been identified as a natural volatile constituent in several plant species. Its presence is most notably documented in tropical fruits, where it contributes to their characteristic aroma profiles.
Documented Natural Sources
The primary documented natural sources of methyl 2-hydroxybutanoate are:
-
Papaya (Carica papaya) : This tropical fruit is a well-established source of methyl 2-hydroxybutanoate, where it is part of a complex mixture of volatile esters, alcohols, and terpenes that create its unique scent.[1]
-
Mango (Mangifera indica) : Various cultivars of mango have been found to contain methyl 2-hydroxybutanoate, contributing to the fruity and sweet notes of their aroma.[1]
While the presence in these fruits is confirmed, the concentration can vary significantly depending on the cultivar, ripeness, and environmental conditions.
Quantitative Data on Natural Occurrence
Quantitative data for methyl 2-hydroxybutanoate in natural sources is limited in the scientific literature. However, the analysis of volatile compounds in mango and papaya has provided some context for the concentration of various esters.
| Compound | Natural Source | Concentration Range | Reference |
| Methyl 2-hydroxybutanoate | Carica papaya | Data not readily available in searched literature | [1] |
| Methyl 2-hydroxybutanoate | Mangifera indica | Data not readily available in searched literature | [1] |
| Various Volatile Esters | Mangifera indica | 17-123 mg/kg of fresh fruit (total volatiles) | [2] |
Further research is required to establish precise concentration ranges of methyl 2-hydroxybutanoate in these and other potential natural sources.
Proposed Biosynthetic Pathway
The precise biosynthetic pathway of methyl 2-hydroxybutanoate in plants has not been fully elucidated. However, based on known metabolic pathways of amino acids, α-hydroxy acids, and esters in plants, a plausible pathway can be proposed. The synthesis likely involves a multi-step process starting from an amino acid precursor.
Precursor Molecule: L-Isoleucine
The biosynthesis is hypothesized to originate from the branched-chain amino acid L-isoleucine . Plants are capable of synthesizing all twenty proteinogenic amino acids, with the carbon skeletons derived from intermediates of central carbon metabolism.[3]
Enzymatic Steps
The conversion of L-isoleucine to methyl 2-hydroxybutanoate is likely a three-step enzymatic process:
-
Deamination and Oxidation to an α-Keto Acid: The first step involves the deamination of L-isoleucine to form α-keto-β-methylvaleric acid. This reaction is typically catalyzed by a transaminase .
-
Reduction to an α-Hydroxy Acid: The resulting α-keto acid is then reduced to 2-hydroxybutanoic acid . This reduction is likely carried out by an α-keto acid reductase , an enzyme known to be involved in the synthesis of various α-hydroxy acids in plants.
-
Esterification to Methyl 2-hydroxybutanoate: The final step is the esterification of 2-hydroxybutanoic acid with methanol. This reaction can be catalyzed by two potential enzyme classes:
-
Alcohol Acyltransferase (AAT): These enzymes are well-known for their role in the formation of volatile esters in fruits by transferring an acyl group from an acyl-CoA to an alcohol.[4][5][6][7] In this case, butanoyl-CoA would be the acyl donor and methanol the acceptor.
-
S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase: These enzymes catalyze the transfer of a methyl group from SAM to a hydroxyl group.[8][9][10][11] Given that the methyl group is being added to a carboxylic acid, this is a plausible mechanism.
-
The following diagram illustrates the proposed biosynthetic pathway:
Analytical Methodologies for Detection and Quantification
The analysis of volatile compounds like methyl 2-hydroxybutanoate in complex natural matrices requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose, often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).
Experimental Protocol: HS-SPME-GC-MS Analysis
This protocol provides a detailed methodology for the extraction and analysis of methyl 2-hydroxybutanoate from a fruit matrix.
4.1.1. Sample Preparation
-
Homogenize fresh fruit pulp (e.g., papaya or mango) in a blender.
-
Weigh approximately 5 g of the homogenate into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
Add a known concentration of an internal standard (e.g., methyl nonanoate) for quantification.
-
Seal the vial tightly with a PTFE/silicone septum cap.
4.1.2. Headspace Solid-Phase Microextraction (HS-SPME)
-
Equilibrate the sealed vial at 40°C for 15 minutes in a heating block with agitation.
-
Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C.[12]
-
Retract the fiber into the needle after extraction.
4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: Insert the SPME fiber into the GC inlet, heated to 250°C, for 5 minutes for thermal desorption of the analytes. Operate in splitless mode.
-
Gas Chromatograph:
-
Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
4.1.4. Data Analysis
-
Identification: Identify methyl 2-hydroxybutanoate by comparing its mass spectrum and retention index with those of an authentic standard and with spectral libraries (e.g., NIST, Wiley).
-
Quantification: Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.
Analytical Workflow Diagram
The following diagram illustrates the complete analytical workflow for the quantification of methyl 2-hydroxybutanoate.
Chirality and Enantiomeric Distribution
Methyl 2-hydroxybutanoate is a chiral molecule, existing as (R)- and (S)-enantiomers. The enantiomeric ratio of chiral compounds in nature is often skewed, with one enantiomer being predominant. This is due to the stereospecificity of the enzymes involved in their biosynthesis.
Chiral gas chromatography, using a chiral stationary phase column, is the preferred method for separating and quantifying the enantiomers of methyl 2-hydroxybutanoate.
Conclusion
Methyl 2-hydroxybutanoate is a naturally occurring chiral ester found in tropical fruits like papaya and mango, where it contributes to their characteristic aroma. While its biosynthetic pathway is not yet fully elucidated, a plausible route involving the deamination and reduction of L-isoleucine followed by esterification is proposed. The analytical quantification of this volatile compound can be reliably achieved using HS-SPME-GC-MS.
For researchers and professionals in drug development, understanding the natural sources, biosynthesis, and chirality of such molecules is crucial. The stereochemistry of a molecule can significantly impact its biological activity and pharmacological properties. This guide provides a comprehensive technical foundation for the study of methyl 2-hydroxybutanoate, encouraging further research into its quantitative distribution in nature, the definitive elucidation of its biosynthetic pathway, and the biological significance of its specific enantiomers. Such knowledge will undoubtedly contribute to the broader fields of natural product chemistry, food science, and the development of novel therapeutics.
References
- 1. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Editorial: Amino Acids in Plants: Regulation and Functions in Development and Stress Defense [frontiersin.org]
- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 5. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conserved sequence motifs in plant S-adenosyl-L-methionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conserved sequence motifs in plant S-adenosyl-L-methionine-dependent methyltransferases - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability of (R)-Methyl 2-hydroxybutanoate
Abstract
(R)-Methyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries. Its chemical and stereochemical integrity under various processing and storage conditions is paramount to ensuring final product quality, efficacy, and safety. This technical guide provides an in-depth examination of the thermal stability of this compound. We will explore the fundamental mechanisms of its degradation, present validated experimental protocols for its assessment, and offer expert insights into the interpretation of analytical data. The methodologies detailed herein are designed to be self-validating, adhering to the highest standards of scientific integrity and providing researchers and drug development professionals with a reliable framework for stability analysis.
Introduction: The Imperative of Thermal Stability in Chiral Molecules
Chiral molecules, such as this compound, are foundational to modern drug development due to their specific interactions with biological targets. The three-dimensional arrangement of atoms is critical to a molecule's function. Thermal stress, a common factor in chemical synthesis, purification, formulation, and storage, can compromise this structure. For this compound, thermal instability can manifest in two primary, detrimental ways:
-
Chemical Degradation: The breakdown of the molecule into impurities. This can reduce the yield of desired products and introduce potentially toxic substances that require extensive purification efforts to remove.
-
Stereochemical Inversion (Racemization): The conversion of the pure (R)-enantiomer into its (S)-enantiomer, resulting in a racemic mixture. Since different enantiomers can have vastly different pharmacological or toxicological profiles, maintaining enantiomeric purity is often a critical quality attribute.
Understanding the thermal stability of this key intermediate is therefore not merely an academic exercise; it is a crucial component of risk management in drug development and manufacturing. This guide is structured to provide a comprehensive workflow for this assessment, grounded in authoritative principles and field-proven experience. The stability testing protocols discussed are aligned with the principles outlined in international guidelines, such as those from the International Council for Harmonisation (ICH), which provide a framework for evaluating how the quality of a substance varies over time under the influence of temperature, humidity, and light.[1][2]
Theoretical Framework: Potential Degradation Pathways
The molecular structure of this compound—an α-hydroxy ester—dictates its potential degradation pathways under thermal stress. As a Senior Application Scientist, it is vital to anticipate these pathways to select the most appropriate analytical techniques.
-
Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, a reaction often catalyzed by acidic or basic impurities. This would yield 2-hydroxybutanoic acid and methanol. While primarily a hydrolytic pathway, it can be accelerated by temperature.
-
Elimination Reactions: A classical pathway for α-hydroxy esters, particularly at elevated temperatures, involves the elimination of water to form an unsaturated ester, in this case, methyl crotonate or methyl isocrotonate.
-
Oxidation: If exposed to an oxidative atmosphere, the secondary alcohol can be oxidized to a ketone, forming methyl 2-oxobutanoate. Further oxidation could lead to chain cleavage and the formation of smaller, volatile byproducts like carbon dioxide.[3]
-
Decarboxylation/Decarbonylation: At higher temperatures, more energetic fragmentation can occur, leading to the loss of the methoxycarbonyl group as CO2 and methanol, or other complex rearrangements.[4]
-
Racemization: The chiral center at the C2 position is susceptible to inversion. This process can be accelerated by heat, particularly in the presence of catalytic amounts of acid or base, which can facilitate the formation of a planar enol intermediate.[5][6][7]
The workflow for investigating these pathways is visualized below.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Aminolysis and racemization of activated esters with the use of high temperatures (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
Solubility of (R)-Methyl 2-hydroxybutanoate in organic solvents
An In-depth Technical Guide to the Solubility of (R)-Methyl 2-hydroxybutanoate in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral ester of significant interest in the pharmaceutical and fine chemical industries, often serving as a key intermediate in the synthesis of complex molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification processes, and formulating products. This guide provides a comprehensive overview of the solubility characteristics of this compound, delving into the theoretical principles governing its dissolution, presenting qualitative solubility profiles, and offering a detailed experimental protocol for precise quantitative determination.
Introduction: The Significance of this compound and its Solubility
This compound (CAS No: 73349-07-2) is a valuable chiral building block in organic synthesis.[1][2] Its utility in the pharmaceutical industry, for instance as a synthetic intermediate for antiepileptic drugs, underscores the need for well-characterized physicochemical properties. Solubility, a fundamental physical property, dictates the choice of solvent for a myriad of applications, including:
-
Reaction Media: Ensuring reactants are in the same phase for efficient chemical transformations.
-
Crystallization and Purification: Selecting appropriate solvent systems for isolation and purification of the compound or its derivatives.
-
Formulation: Developing stable and effective formulations for final products.
-
Extraction Processes: Efficiently separating the compound from reaction mixtures or natural sources.
This guide aims to equip researchers with the foundational knowledge and practical tools to effectively manage and manipulate the solubility of this compound in their daily work.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3] For this compound, a molecule possessing both polar and non-polar characteristics, its interaction with a solvent is a nuanced interplay of several forces.
Molecular Structure and Intermolecular Forces
This compound, with the chemical formula C₅H₁₀O₃, has a molecular weight of 118.13 g/mol .[1][2] Its structure features:
-
A polar hydroxyl (-OH) group , capable of acting as both a hydrogen bond donor and acceptor.
-
A polar ester (-COO-) group , which can act as a hydrogen bond acceptor.
-
A non-polar ethyl (-CH₂CH₃) and methyl (-CH₃) group , contributing to van der Waals interactions.
The presence of these functional groups allows this compound to interact with a range of solvents through:
-
Hydrogen Bonding: The dominant force in polar protic solvents (e.g., alcohols).
-
Dipole-Dipole Interactions: Significant in polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Van der Waals Forces (London Dispersion Forces): The primary interaction in non-polar solvents (e.g., hexane, toluene).
The Role of the Solvent
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the hydroxyl and ester groups of this compound, leading to high solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds and participate in dipole-dipole interactions, also resulting in good solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the non-polar alkyl chain of this compound will interact favorably. However, the energy required to break the hydrogen bonds between the solute molecules may not be fully compensated by the weak van der Waals forces, leading to lower solubility compared to polar solvents.
Effect of Temperature
For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the necessary energy to overcome the intermolecular forces in both the solute and the solvent.[4][5]
Qualitative Solubility Profile of this compound
While specific quantitative data for this compound is not extensively published, a qualitative assessment of its solubility can be inferred from its molecular structure and data on analogous compounds like methyl lactate and ethyl lactate, which are reported to be miscible with water and most organic solvents.[6][7] this compound is generally described as being soluble in organic solvents and moderately soluble in water.[8]
| Solvent | Solvent Type | Expected Solubility | Primary Intermolecular Forces |
| Methanol | Polar Protic | High / Miscible | Hydrogen Bonding, Dipole-Dipole |
| Ethanol | Polar Protic | High / Miscible | Hydrogen Bonding, Dipole-Dipole |
| Acetone | Polar Aprotic | High / Miscible | Dipole-Dipole Interactions |
| Ethyl Acetate | Polar Aprotic | High / Miscible | Dipole-Dipole Interactions |
| Toluene | Non-Polar | Moderate | Van der Waals Forces, Dipole-Induced Dipole |
| Hexane | Non-Polar | Low to Moderate | Van der Waals Forces |
| Water | Polar Protic | Moderate | Hydrogen Bonding |
This table is a qualitative prediction based on chemical principles. Experimental verification is required for quantitative applications.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The static gravimetric method is a robust and widely used technique for determining the solubility of a liquid in a liquid at a specific temperature.[9][10]
Principle of the Method
A saturated solution is prepared by allowing a mixture of the solute and solvent to reach equilibrium at a constant temperature. A known mass of the saturated solution is then taken, and the solvent is evaporated, allowing for the determination of the mass of the dissolved solute.
Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Thermostatic water bath or incubator
-
Analytical balance (± 0.0001 g)
-
Glass vials with airtight seals (e.g., screw-cap vials with PTFE liners)
-
Volumetric pipettes and syringes
-
Drying oven or vacuum desiccator
-
Magnetic stirrer and stir bars
Experimental Workflow
Caption: Experimental workflow for the gravimetric determination of solubility.
Detailed Step-by-Step Methodology
-
Preparation:
-
To a series of glass vials, add a known volume of the chosen organic solvent.
-
Add an excess of this compound to each vial to ensure that a saturated solution can be formed. The presence of an undissolved phase of the solute should be visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic water bath or incubator set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Ensure the temperature is controlled to at least ±0.1 °C.
-
Stir the mixtures using a magnetic stirrer for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[11]
-
After the stirring period, turn off the stirrers and allow the vials to rest undisturbed in the thermostatic bath for at least 12-24 hours to allow for complete phase separation.
-
-
Sampling and Analysis:
-
Pre-weigh a clean, dry sample vial on an analytical balance (mass m₁).
-
Carefully withdraw a sample from the clear supernatant (the solvent layer saturated with the solute) using a syringe. To avoid temperature changes that could affect solubility, ensure the syringe is at the same temperature as the solution.
-
Quickly transfer the sample to the pre-weighed vial, seal it, and weigh it again to get the total mass of the saturated solution (mass m₂).
-
Place the sample vial, with the cap loosened or removed, into a drying oven set to a temperature that will evaporate the solvent without degrading the this compound. Alternatively, a vacuum desiccator can be used.
-
Periodically remove the vial, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant mass is achieved (mass m₃).[9]
-
-
Calculation of Solubility:
-
Mass of the saturated solution = m₂ - m₁
-
Mass of the solute (this compound) = m₃ - m₁
-
Mass of the solvent = (Mass of the saturated solution) - (Mass of the solute)
-
Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent:
Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) * 100
-
Advanced Topic: Thermodynamic Modeling of Solubility
For a more profound understanding and prediction of solubility behavior, thermodynamic models can be employed. Models such as the Non-Random Two-Liquid (NRTL) or the Universal Quasi-Chemical (UNIQUAC) activity coefficient models are often used to correlate and predict solid-liquid or liquid-liquid equilibrium data.[12][13] These models use parameters that account for the intermolecular interactions between the components in the mixture. While a detailed discussion is beyond the scope of this guide, it is important for researchers to be aware that these predictive tools exist and can be invaluable for process design and optimization, particularly when dealing with chiral compounds where interactions can be complex.[12][13]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay of molecular structure and intermolecular forces, researchers can make informed decisions about solvent selection. While quantitative data in the literature is scarce, the provided qualitative profile serves as a useful starting point. Furthermore, the detailed experimental protocol for the gravimetric method empowers research and development professionals to determine precise solubility data in-house, ensuring the robustness and efficiency of their chemical processes.
References
- 1. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 2. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl Lactate | C5H10O3 | CID 7344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. inchem.org [inchem.org]
- 7. Methyl lactate - Wikipedia [en.wikipedia.org]
- 8. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Ethyl lactate | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 13. Ethyl Lactate | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | 97-64-3 / L: 687-47-8 [musashino.com]
An In-depth Technical Guide to the Chirality and Optical Rotation of (R)-Methyl 2-hydroxybutanoate
Abstract
(R)-Methyl 2-hydroxybutanoate is a chiral molecule of significant interest in synthetic organic chemistry, particularly as a building block in the development of pharmaceuticals and other bioactive compounds. Its stereochemical purity is paramount, as enantiomers often exhibit distinct biological activities. This guide provides a comprehensive technical overview of the chirality and optical rotation of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of stereochemistry as they apply to this molecule, detail methods for its enantioselective synthesis and analysis, and provide a thorough protocol for the determination of its optical rotation.
Introduction: The Significance of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern drug discovery and development. The two mirror-image forms of a chiral molecule, known as enantiomers, can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to significant differences in their pharmacological and toxicological profiles. In some cases, one enantiomer may be therapeutically active while the other is inactive or even harmful. Therefore, the ability to synthesize and analyze enantiomerically pure compounds is a critical requirement in the pharmaceutical industry. This compound serves as a valuable chiral synthon, and a thorough understanding of its stereochemical properties is essential for its effective application.
Molecular Structure and Chirality of Methyl 2-hydroxybutanoate
Methyl 2-hydroxybutanoate possesses a single stereocenter at the second carbon atom (C2), the carbon bearing the hydroxyl group. This gives rise to two enantiomers: this compound and (S)-Methyl 2-hydroxybutanoate.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration of the stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method involves assigning priorities to the four substituents attached to the chiral center based on their atomic number.
Step-by-step assignment for this compound:
-
Identify the chiral center: This is the carbon atom at the second position (C2), which is bonded to four different groups: a hydroxyl group (-OH), a carboxyl methyl ester group (-COOCH₃), an ethyl group (-CH₂CH₃), and a hydrogen atom (-H).
-
Assign priorities:
-
Priority 1: The oxygen atom of the hydroxyl group has the highest atomic number (8).
-
Priority 2: The carbon atom of the carboxyl methyl ester group is bonded to two oxygen atoms (one double bond, one single bond), giving it higher priority than the ethyl group's carbon, which is bonded to another carbon and two hydrogens.
-
Priority 3: The carbon atom of the ethyl group.
-
Priority 4: The hydrogen atom has the lowest atomic number (1).
-
-
Orient the molecule: The molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer.
-
Determine the direction: With the lowest priority group in the back, the direction from priority 1 to 2 to 3 is traced. For this compound, this direction is clockwise, hence the designation (R) from the Latin rectus for right.
Optical Rotation: A Macroscopic Manifestation of Chirality
Chiral molecules have the unique property of rotating the plane of plane-polarized light. This phenomenon is known as optical activity and is measured using an instrument called a polarimeter.
Principles of Polarimetry
A polarimeter works by passing monochromatic light through a polarizing filter, which allows light waves oscillating in only one plane to pass through. This plane-polarized light then travels through a sample cell containing the chiral substance. The chiral molecules in the solution interact with the light, causing the plane of polarization to rotate by a certain angle. An analyzer, which is another polarizing filter, is then rotated to determine the angle of rotation.
Specific Rotation
The observed angle of rotation (α) depends on several factors, including the concentration of the sample, the length of the sample cell, the temperature, and the wavelength of the light used. To obtain a standardized value, the specific rotation [α] is calculated using the following formula:
[α]Tλ = α / (l × c)
Where:
-
[α] is the specific rotation in degrees.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (commonly the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A compound that rotates light clockwise is termed dextrorotatory (+) and one that rotates it counterclockwise is levorotatory (-). It is important to note that there is no direct correlation between the R/S designation and the direction of optical rotation (+/-).
Enantioselective Synthesis of this compound
The preparation of enantiomerically pure this compound can be achieved through several synthetic strategies. A common and effective approach is the asymmetric reduction of the corresponding α-keto ester, methyl 2-oxobutanoate.
Asymmetric Hydrogenation of Methyl 2-oxobutanoate
Catalytic asymmetric hydrogenation is a powerful method for the synthesis of chiral α-hydroxy esters. This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to selectively produce one enantiomer.
Generalized Protocol:
-
Catalyst Preparation: A chiral ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex is a commonly used catalyst for this type of transformation. The (R)-BINAP ligand will preferentially yield the (R)-hydroxy ester.
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), methyl 2-oxobutanoate is dissolved in a degassed solvent such as methanol. The chiral ruthenium catalyst is then added.
-
Hydrogenation: The reaction mixture is subjected to hydrogen gas at a controlled pressure and temperature in a high-pressure reactor.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield enantiomerically enriched this compound.
The enantiomeric excess (e.e.) of the product, a measure of its chiral purity, is a critical parameter and is determined using chiral chromatography.
Analytical Methods for Chiral Purity Determination
Ensuring the enantiomeric purity of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for this purpose.
Chiral HPLC Protocol
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating enantiomers of α-hydroxy esters.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol. A small amount of an acidic additive (e.g., trifluoroacetic acid) may be required to improve peak shape.
-
Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.
-
Quantification: The enantiomeric excess can be calculated from the areas of the two peaks using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100
Conclusion
The stereochemical integrity of this compound is a critical determinant of its utility in the synthesis of complex, biologically active molecules. A thorough understanding of its chirality, the principles of optical rotation, and the methods for its enantioselective synthesis and analysis are indispensable for researchers in the field. This guide has provided a foundational overview of these key aspects, offering both theoretical insights and practical protocols to aid in the successful application of this important chiral building block.
References
Methodological & Application
Application Notes and Protocols: (R)-Methyl 2-hydroxybutanoate as a Versatile Chiral Building Block in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the strategic application of (R)-Methyl 2-hydroxybutanoate in modern organic synthesis. As a readily accessible and stereochemically defined C4 building block, it offers a valuable entry point into a wide array of complex chiral molecules. We will move beyond a simple recitation of facts to explore the underlying chemical principles and provide robust, field-tested protocols that empower researchers to effectively integrate this synthon into their synthetic campaigns.
Strategic Overview: The Value Proposition of this compound
This compound is more than just a simple ester; it is a chiral scaffold possessing two distinct and orthogonally reactive functional groups: a secondary alcohol at a defined stereocenter and a methyl ester. This duality is the cornerstone of its synthetic utility, allowing for a diverse range of selective transformations. Its applications are particularly prominent in the synthesis of pharmaceuticals and natural products where precise control of stereochemistry is paramount for biological activity.[1]
The primary advantages of employing this building block include:
-
Pre-installed Stereocenter: It provides a fixed (R)-stereocenter, saving steps and avoiding costly and often complex asymmetric induction or chiral resolution protocols later in a synthesis.
-
Orthogonal Functionality: The hydroxyl and ester groups can be manipulated independently, enabling sequential and controlled modifications.
-
Versatile Transformations: The hydroxyl group can be protected, activated as a leaving group (with retention or inversion of stereochemistry), or oxidized. The ester can be hydrolyzed, reduced, or converted to amides.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is critical for safe handling and successful experimental design.
| Property | Value | Reference(s) |
| CAS Number | 73349-07-2 | [2][3] |
| Molecular Formula | C₅H₁₀O₃ | [2][3] |
| Molecular Weight | 118.13 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~159.3 °C | [2][4] |
| Density | ~1.05 g/cm³ | [2] |
| Flash Point | ~54.6 °C | [2] |
| Storage | Store at 2°C - 8°C in a tightly closed container | [2] |
GHS Hazard Information: this compound is a flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation.[3] It may also cause skin irritation.[3]
-
Hazard Statements: H226, H315, H319, H335[3]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[2][5]
Expert Insight: The moderate boiling point allows for purification by distillation, but vacuum distillation is recommended to prevent thermal decomposition. The compound's flash point necessitates that it be handled away from ignition sources.[6]
Core Application: Stereochemical Inversion via the Mitsunobu Reaction
One of the most powerful applications of chiral α-hydroxy esters is the ability to invert the stereocenter to access the opposite enantiomer series. The Mitsunobu reaction is a premier method for achieving this transformation, proceeding via an SN2 mechanism that guarantees inversion of configuration. This protocol details the conversion of the (R)-hydroxyl group to an (S)-azide, a versatile intermediate that can be readily reduced to the corresponding amine.
Protocol 1: Synthesis of (S)-Methyl 2-azidobutanoate
-
Principle: The hydroxyl group of this compound is activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a good leaving group which is immediately displaced by an azide nucleophile (from diphenylphosphoryl azide, DPPA) in an SN2 fashion, resulting in complete inversion of stereochemistry.
-
Materials:
-
This compound (1.0 eq.)
-
Triphenylphosphine (PPh₃, 1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq.)
-
Diphenylphosphoryl azide (DPPA, 1.3 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Experimental Procedure:
-
Setup: To a flame-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and anhydrous THF (to make a ~0.2 M solution).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Causality Note: Cooling is critical to control the exothermic reaction upon addition of DIAD and to minimize side reactions.
-
-
Reagent Addition: Add DIAD (1.5 eq.) dropwise to the solution over 15-20 minutes. A white precipitate of triphenylphosphine oxide may begin to form. Stir the mixture at 0 °C for 30 minutes.
-
Nucleophile Addition: Add DPPA (1.3 eq.) dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Stir the reaction overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine. This removes water-soluble byproducts and residual reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product will contain triphenylphosphine oxide and other byproducts. Purify the material using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (S)-Methyl 2-azidobutanoate.
Core Application: Functional Group Interconversion with Retention
For synthetic routes requiring the (R)-configuration to be maintained while transforming the hydroxyl group, a two-step sequence of activation followed by nucleophilic substitution is employed. This strategy is fundamental for introducing a wide range of functionalities.
Protocol 2: Synthesis of (R)-Methyl 2-(methylsulfonyloxy)butanoate
-
Principle: The hydroxyl group is converted into a mesylate, an excellent leaving group. This is achieved by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA). The reaction proceeds with retention of the original stereochemistry.
-
Materials:
-
This compound (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq.)
-
Methanesulfonyl chloride (MsCl, 1.2 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Experimental Procedure:
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottomed flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Base Addition: Add triethylamine (1.5 eq.).
-
Causality Note: TEA acts as a base to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions.
-
-
Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise. A precipitate of triethylammonium chloride will form.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with DCM.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentration: Filter and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification due to its potential instability. This protocol is adapted from a similar transformation.[7]
-
Conclusion
This compound stands as a powerful and versatile chiral building block. Its true potential is unlocked through a rational understanding of the transformations its dual functional groups can undergo. By mastering protocols for stereochemical inversion, such as the Mitsunobu reaction, and for functional group interconversion with retention, such as mesylation, researchers can efficiently access a broad spectrum of complex, enantiomerically pure molecules. The protocols and strategic insights provided herein are intended to serve as a practical foundation for the innovative application of this valuable synthon in pharmaceutical and chemical research.
References
- 1. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 2. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 3. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxybutanoic acid methyl ester | CAS#:29674-47-3 | Chemsrc [chemsrc.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.dk [fishersci.dk]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols for the GC-MS Analysis of (R)-Methyl 2-hydroxybutanoate via Derivatization
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Chiral Hydroxy Esters
(R)-Methyl 2-hydroxybutanoate is a chiral molecule of significant interest in metabolic research and as a stereospecific building block in pharmaceutical synthesis. Its biological activity and pharmacokinetic profile are intrinsically linked to its enantiomeric purity. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for its analysis due to its high resolution and sensitivity.[1] However, the inherent polarity and low volatility of this compound, stemming from its hydroxyl group, preclude direct GC-MS analysis.
This technical guide provides a comprehensive overview and detailed protocols for the essential step of chemical derivatization. By converting the analyte into a more volatile and thermally stable form, we can achieve robust, reproducible, and accurate quantification.[2] We will explore two primary, field-proven derivatization strategies: Silylation and Acylation , with a special focus on achieving chiral separation.
Pillar 1: The Principle of Derivatization - Enhancing Volatility and Chromatographic Performance
Derivatization for GC-MS analysis is a chemical modification that transforms a target analyte to enhance its analytical properties.[3] For this compound, the primary goal is to mask the polar hydroxyl group, thereby increasing its volatility and thermal stability for successful transit through the GC column.[1][4]
Silylation: Replacing Active Hydrogens with TMS Groups
Silylation is a robust and widely used technique that replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[3] This transformation drastically reduces intermolecular hydrogen bonding, leading to a significant increase in volatility. The reagent of choice for this application is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS). MSTFA is favored because its byproducts are highly volatile and typically do not interfere with the chromatogram.[3][5]
The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating agent.
Caption: Silylation of this compound with MSTFA.
Acylation: Introducing Acyl Groups for Enhanced Performance
Acylation involves the introduction of an acyl group (e.g., trifluoroacetyl) to the analyte molecule. This process also serves to decrease the polarity and increase the volatility of the compound.[6] A common and highly effective reagent for this purpose is Trifluoroacetic Anhydride (TFAA). The resulting trifluoroacetyl esters are not only volatile but also exhibit excellent chromatographic properties.[7] Furthermore, the fluorine atoms can enhance detection sensitivity when using an electron capture detector (ECD), though it is also fully compatible with standard mass spectrometers.[6]
The reaction with TFAA is vigorous and results in the formation of a trifluoroacetyl ester and trifluoroacetic acid as a byproduct.
Caption: Acylation of this compound with TFAA.
Pillar 2: Validated Experimental Protocols
The following protocols are designed to be self-validating systems. Adherence to these steps, particularly regarding the use of anhydrous conditions and inclusion of blanks, is critical for achieving accurate and reproducible results.
Protocol 1: Silylation using MSTFA for Achiral or Chiral Column Analysis
This protocol is suitable for creating the trimethylsilyl (TMS) derivative of this compound. The resulting derivative can be analyzed on a standard achiral column for general quantification or on a chiral column for enantiomeric separation.
Materials:
-
Dried sample extract containing this compound
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
Heating block or oven
-
2 mL GC autosampler vials with septa caps
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Water is detrimental to silylation reagents and will lead to incomplete derivatization and reagent consumption.[8] Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitution: To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Derivatization: Add 100 µL of MSTFA + 1% TMCS to the vial.[2]
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block.[5] This ensures the reaction proceeds to completion.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS. A 1 µL injection is typical.
-
Quality Control: Prepare a reagent blank (all components except the sample) and process it alongside the samples to identify any potential contamination from reagents or glassware.[5]
Protocol 2: Diastereomeric Derivatization for Chiral Separation on an Achiral Column
This advanced two-step protocol is a powerful strategy for determining enantiomeric purity without a dedicated chiral column. It involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard achiral column like a DB-5.[1][9]
Materials:
-
Dried sample extract containing this compound
-
Chiral alcohol, e.g., (S)-(+)-2-butanol or another suitable chiral alcohol
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Pyridine
-
Anhydrous Hexane
-
Heating block or oven
-
2 mL GC autosampler vials with septa caps
Step-by-Step Procedure:
-
Esterification with Chiral Alcohol: a. To the dried sample extract, add 200 µL of (S)-(+)-2-butanol and 100 µL of anhydrous pyridine. b. Tightly cap the vial and heat at 80°C for 1 hour to form the diastereomeric ester. c. Evaporate the excess alcohol and pyridine under a gentle stream of nitrogen.
-
Acylation of the Hydroxyl Group: a. To the dried diastereomeric ester residue, add 200 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of anhydrous pyridine.[10] b. Allow the reaction to proceed at room temperature (approx. 25°C) for 30 minutes. c. Evaporate the excess reagents under a gentle stream of nitrogen.
-
Final Preparation & Analysis: a. Reconstitute the final residue in 100 µL of anhydrous hexane. b. The sample is now ready for injection onto a standard achiral GC column (e.g., DB-5ms).
Caption: Workflow for chiral separation via diastereomer formation.
Pillar 3: GC-MS Analysis & Data Interpretation
The parameters below provide a robust starting point for the analysis of derivatized this compound. Optimization for your specific instrumentation is highly recommended.[11]
GC-MS Instrumental Parameters
| Parameter | Silylation (Protocol 1) | Diastereomeric Derivatization (Protocol 2) | Rationale & Field Insights |
| GC Column | Chiral: e.g., Beta DEX™ orAchiral: DB-5ms (30m x 0.25mm, 0.25µm) | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm, 0.25µm | DB-5ms is a versatile and robust column suitable for a wide range of derivatized compounds.[12] For enantiomeric separation, a cyclodextrin-based chiral column is necessary for the TMS derivative.[13] |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Helium, constant flow at 1.0-1.2 mL/min | Helium provides good efficiency and is inert. Constant flow mode ensures reproducible retention times. |
| Inlet Temp. | 250°C | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Oven Program | Start 70°C, hold 2 min, ramp 10°C/min to 280°C, hold 5 min | Start 80°C, hold 2 min, ramp 8°C/min to 290°C, hold 5 min | The temperature program should be optimized to ensure good separation of the diastereomers or from matrix components.[11] |
| Injection | 1 µL, Splitless or Split (e.g., 10:1) | 1 µL, Splitless or Split (e.g., 10:1) | Splitless mode is preferred for trace analysis to maximize sensitivity. |
| MS Transfer Line | 280°C | 290°C | Must be hot enough to prevent condensation of the analytes. |
| Ion Source Temp. | 230°C | 230°C | A standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV | EI provides reproducible fragmentation patterns for library matching and structural elucidation. |
| MS Acquisition | Full Scan (m/z 50-500) and/or SIM | Full Scan (m/z 50-600) and/or SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) significantly increases sensitivity for targeted quantification.[14] |
Expected Mass Spectral Data & Interpretation
For quantitative analysis using Selected Ion Monitoring (SIM), the selection of characteristic ions is crucial.
| Derivative | Expected Molecular Ion (M+) | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ion(s) (m/z) | Fragmentation Rationale |
| TMS Derivative | 262 | 117 | 147, 247 (M-15) | The ion at m/z 117 is a characteristic fragment from alpha-cleavage.[1] The m/z 147 ion often corresponds to the [COOTMS]⁺ fragment, and m/z 247 represents the loss of a methyl group from the TMS moiety.[1][15] |
| TFA Derivative (of Chiral Ester) | Varies with chiral alcohol | Base peak from α-cleavage | Molecular ion, fragments from loss of side chains | The base peak for TFA derivatives of similar compounds often results from α-cleavage relative to the amide nitrogen (if applicable) or ester group, providing a stable, characteristic ion.[12] |
Trustworthiness: Troubleshooting & Self-Validation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Peak | Incomplete derivatization due to moisture. | Ensure all glassware is oven-dried and solvents are anhydrous. Use fresh, high-quality derivatization reagents stored under inert gas.[8][16] |
| Incorrect reaction temperature or time. | Optimize reaction conditions. A time-course or temperature-gradient experiment can identify optimal parameters.[11] | |
| Multiple Analyte Peaks | Incomplete derivatization leading to partially derivatized products. | Increase reagent excess, reaction time, or temperature. Consider adding a catalyst like TMCS for silylation.[16] |
| Tautomerization or side reactions. | Review the literature for your specific analyte and reagent to understand potential side reactions.[4] | |
| Ghost Peaks / Contamination | Contaminated reagents, solvents, or carryover from previous injections. | Run a reagent blank. Use high-purity solvents. Clean the GC inlet liner and syringe regularly.[5] |
| Poor Chiral Separation | Inappropriate chiral column or achiral column conditions. | For Protocol 2, optimize the GC oven temperature ramp; a slower ramp can improve resolution. For Protocol 1, ensure the correct chiral stationary phase is being used for your analyte class.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
Application Note: A Robust Method for the Chiral HPLC Separation of (R)- and (S)-Methyl 2-hydroxybutanoate
Abstract
The enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles, making their separation and quantification a critical aspect of drug development and quality control.[1] This application note presents a detailed, reliable, and efficient High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation of (R)- and (S)-methyl 2-hydroxybutanoate. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is renowned for its broad enantiorecognition capabilities for a diverse range of compounds.[1][2] A comprehensive protocol, from sample preparation to data analysis, is provided for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity
Methyl 2-hydroxybutanoate is a chiral ester with a single stereocenter, existing as (R)- and (S)-enantiomers. In the pharmaceutical and agrochemical industries, the stereochemistry of such molecules is of paramount importance as different enantiomers often display distinct biological activities.[3] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent guidelines that often necessitate the marketing of the active enantiomer of a chiral drug.[4] Consequently, the development of robust analytical methods for the enantioselective separation and quantification of these stereoisomers is crucial for quality control, stereoselective synthesis, and regulatory compliance.[1][3]
High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is one of the most powerful and direct techniques for resolving enantiomers.[5][6] Among the vast array of CSPs, those based on polysaccharide derivatives, particularly amylose and cellulose, have proven to be the most successful and versatile for both analytical and preparative enantioseparations.[2] This application note details a direct HPLC method leveraging an amylose-based CSP for the baseline separation of (R)- and (S)-methyl 2-hydroxybutanoate.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The direct chiral separation of enantiomers via HPLC is achieved through the use of a Chiral Stationary Phase (CSP).[1] The fundamental principle lies in the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[1] These complexes possess different interaction energies, leading to differential retention times on the column and, consequently, their separation.[1]
Polysaccharide-based CSPs, such as those derived from amylose and cellulose, offer a high degree of enantioselectivity due to their regular, helical structures which form chiral grooves or pockets.[7][8] The chiral recognition mechanism is a multifactorial process involving a combination of interactions:
-
Hydrogen Bonding: The hydroxyl and ester functional groups of methyl 2-hydroxybutanoate can form hydrogen bonds with the carbamate groups on the derivatized polysaccharide backbone.
-
π-π Interactions: While the analyte itself lacks a significant aromatic system, interactions can occur with the phenyl groups of the chiral selector.
-
Steric Hindrance (Inclusion): The precise spatial arrangement of the analyte's substituents around the chiral center dictates how well each enantiomer fits into the chiral cavities of the CSP.[9]
The subtle differences in how the (R)- and (S)-enantiomers engage in these interactions lead to one being retained longer on the column than the other. For hydroxy acids and their esters, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to suppress the ionization of any residual acid and ensure good peak shape and resolution.[10]
Experimental Protocol
Materials and Reagents
-
Racemic (±)-Methyl 2-hydroxybutanoate: Reference standard.
-
n-Hexane: HPLC grade.
-
2-Propanol (IPA): HPLC grade.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation.
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase Preparation: Carefully measure 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of trifluoroacetic acid. Combine them in a suitable reservoir and mix thoroughly. Degas the mobile phase before use.
-
Sample Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic methyl 2-hydroxybutanoate and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Solution (50 µg/mL): Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL for injection.
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[1]
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Figure 1: HPLC Experimental Workflow. A flowchart detailing the process from preparation to data analysis.
Expected Results and Data Analysis
Under the specified conditions, the two enantiomers of methyl 2-hydroxybutanoate will be separated into two distinct peaks. A successful separation is characterized by a resolution value (Rs) greater than 1.5, which indicates baseline separation.[1]
Table 1: Representative Chromatographic Performance Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 9.2 min | ~ 11.5 min |
| Tailing Factor (T_f) | ≤ 1.2 | ≤ 1.2 |
| Resolution (R_s) | > 2.0 |
Note: The elution order of (R)- and (S)-enantiomers must be confirmed by injecting a standard of a single, known enantiomer.
The resolution (Rs) between the two enantiomeric peaks should be calculated using the following formula:
Rs = 2 * (t_R2 - t_R1) / (w1 + w2)
where:
-
t_R1 and t_R2 are the retention times of the two enantiomers.
-
w1 and w2 are the peak widths at the base.
Method Optimization and Troubleshooting
While the proposed method serves as a robust starting point, minor adjustments may be necessary to optimize the separation for specific HPLC systems.
-
Poor Resolution (Rs < 1.5):
-
Decrease the percentage of 2-propanol: Reducing the polar modifier content in the mobile phase generally increases retention and can improve resolution. Try adjusting the ratio to 95:5 (n-Hexane:IPA).
-
Lower the flow rate: Decreasing the flow rate (e.g., to 0.8 mL/min) can enhance separation efficiency.[10]
-
Adjust the column temperature: Varying the column temperature can influence selectivity.[10]
-
-
Poor Peak Shape (Tailing):
-
Ensure adequate TFA concentration: The acidic modifier is crucial for suppressing unwanted interactions. Confirm the 0.1% concentration is accurate.
-
Check for column contamination: Flush the column with a stronger solvent if contamination is suspected.
-
The logical process for troubleshooting is outlined in the diagram below.
Figure 2: Troubleshooting Flowchart. A decision tree for optimizing the chiral separation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of (R)- and (S)-methyl 2-hydroxybutanoate using HPLC with a polysaccharide-based chiral stationary phase. The described method is robust, reliable, and serves as an excellent starting point for routine analysis and quality control in research and industrial settings. The principles and troubleshooting guide included herein empower scientists to achieve optimal and consistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. brieflands.com [brieflands.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: (R)-Methyl 2-hydroxybutanoate in Asymmetric Synthesis
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Value of (R)-Methyl 2-hydroxybutanoate as a Chiral Synthon
In the landscape of modern asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the efficient and stereocontrolled construction of complex molecular architectures. This compound, a C5 chiral synthon, has emerged as a valuable and versatile precursor, particularly in the pharmaceutical industry for the synthesis of intricate drug molecules.[1] Its utility stems from the presence of a stereodefined hydroxyl group at the C2 position and a readily modifiable methyl ester functionality. This combination allows for a diverse range of chemical transformations, enabling the introduction of new stereocenters and the elaboration of molecular complexity with a high degree of stereochemical control.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound in asymmetric synthesis. We will delve into its role as a precursor to key pharmaceutical intermediates, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.
Core Application: Synthesis of a Key Intermediate for Levetiracetam
A prominent application of this compound is its use as a starting material for the asymmetric synthesis of (S)-2-aminobutanol, a crucial intermediate in the production of the anti-epileptic drug Levetiracetam.[2] The synthesis of Levetiracetam requires the enantiomerically pure (S)-amine, and this application note will detail a robust synthetic sequence to achieve this, starting from the (R)-hydroxy ester. The overall strategy involves the stereospecific conversion of the hydroxyl group to an amino group with inversion of configuration, a common and powerful tool in asymmetric synthesis.
The following sections will provide a step-by-step guide for the multi-step synthesis of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, a direct precursor to Levetiracetam, starting from this compound.
Synthetic Pathway Overview
The transformation of this compound to the Levetiracetam precursor is a multi-step process that showcases several key organic reactions. The judicious choice of protecting groups and reaction conditions is critical to ensure high yields and maintain stereochemical integrity throughout the sequence.
References
Application Note: Lipase-Catalyzed Kinetic Resolution of Methyl 2-Hydroxybutanoate
Introduction
Optically active 2-hydroxybutanoic acid and its esters are valuable chiral building blocks in the synthesis of various pharmaceuticals and fine chemicals. The stereocenter at the C2 position dictates the biological activity of the final product, making the production of enantiomerically pure forms essential. Lipase-catalyzed kinetic resolution (KR) has emerged as a powerful and green methodology for accessing these chiral molecules.[1][2] This application note provides a detailed protocol for the kinetic resolution of racemic methyl 2-hydroxybutanoate via enantioselective acylation, leveraging the high selectivity and operational stability of lipases in organic media.[3][4]
The principle of kinetic resolution lies in the differential reaction rates of the two enantiomers of a racemic substrate with a chiral catalyst, in this case, a lipase.[1] The enzyme preferentially acylates one enantiomer, leaving the other unreacted. This results in a mixture of the acylated product and the unreacted starting material, which can then be separated to yield both enantiomers in high enantiomeric excess (e.e.).
Mechanistic Insight: The Serine Hydrolase Catalytic Cycle
Lipases belong to the family of serine hydrolases and operate via a well-established "catalytic triad" composed of serine, histidine, and aspartate (or glutamate) residues within the active site.[1][5] The enantioselective acylation of an alcohol proceeds through a Ping-Pong Bi-Bi mechanism.[6][7] The process begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the acyl donor (e.g., vinyl acetate), forming a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol portion of the acyl donor. Subsequently, the alcohol substrate (methyl 2-hydroxybutanoate) enters the active site. The lipase's chiral pocket preferentially binds one enantiomer in an orientation conducive to nucleophilic attack on the acyl-enzyme intermediate.[5] This results in the formation of the ester product and regeneration of the free enzyme.[1]
Experimental Protocol
This protocol details the kinetic resolution of racemic methyl 2-hydroxybutanoate using an immobilized lipase, Candida antarctica lipase B (CALB), which is widely recognized for its high stereoselectivity in a variety of transformations.[8][9][10]
Materials and Reagents
-
Racemic methyl 2-hydroxybutanoate
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)[9][11]
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., hexane, diisopropyl ether)
-
Molecular sieves (4 Å)
-
Ethyl acetate (for workup and chromatography)
-
Hexane (for chromatography)
-
Silica gel (for column chromatography)
-
Anhydrous sodium sulfate
Equipment
-
Magnetic stirrer with heating capabilities
-
Reaction flask
-
Syringes for liquid handling
-
Rotary evaporator
-
Chromatography columns
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column for enantiomeric excess determination.
Reaction Workflow Diagram
Caption: Workflow for lipase-catalyzed kinetic resolution.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add racemic methyl 2-hydroxybutanoate (1.0 eq.).
-
Add anhydrous organic solvent (e.g., hexane, 5-10 mL per mmol of substrate). The choice of solvent is critical as it can influence enzyme activity and selectivity.[3][12][13] Nonpolar solvents like hexane are often preferred as they tend to maintain the enzyme's active conformation.[13]
-
Add activated molecular sieves (4 Å, ~50-100 mg per mmol of substrate) to ensure anhydrous conditions, which are crucial for preventing undesirable hydrolysis side reactions.[14]
-
Add the immobilized lipase (e.g., Novozym® 435, typically 10-20 mg per mmol of substrate). Immobilization enhances the stability and reusability of the enzyme.[9][14]
-
Equilibrate the mixture to the desired reaction temperature (e.g., 30-40°C) with gentle stirring. Temperature can affect both the reaction rate and enantioselectivity.[2][12]
-
-
Initiation and Monitoring:
-
Add vinyl acetate (1.5-2.0 eq.) to the reaction mixture to start the acylation. Vinyl acetate is an effective acyl donor as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.
-
Monitor the reaction progress by periodically taking small aliquots, filtering out the enzyme, and analyzing the sample by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.[15]
-
-
Workup and Purification:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting residue, a mixture of unreacted methyl 2-hydroxybutanoate and the acylated product, using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for separation.
-
Analysis and Data Interpretation
The enantiomeric excess (e.e.) of the unreacted substrate (S)-methyl 2-hydroxybutanoate and the product (R)-methyl 2-acetoxybutanoate is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[16][17][18][19]
Chiral GC/HPLC Conditions (Example):
-
Column: A suitable chiral stationary phase, such as a cyclodextrin-based column for GC (e.g., CP-Chirasil-DEX CB) or a polysaccharide-based column for HPLC.[15][16]
-
Mobile Phase (HPLC): Isocratic mixture of n-hexane and 2-propanol.
-
Oven Temperature (GC): A temperature program may be required to achieve optimal separation.
-
Detector: Flame Ionization Detector (FID) for GC or UV detector for HPLC.
The conversion (c) and enantiomeric ratio (E) are key parameters for evaluating the effectiveness of the kinetic resolution. The enantiomeric ratio is a measure of the enzyme's selectivity and can be calculated from the e.e. of the substrate (ees) and the product (eep) or from the conversion and the e.e. of the substrate.
Data Presentation:
| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ees (%) | eep (%) | E-value |
| 1 | Novozym® 435 | Vinyl Acetate | Hexane | 30 | 6 | 48 | >99 | 96 | >200 |
| 2 | Lipase PS | Vinyl Acetate | Diisopropyl ether | 40 | 4 | 50 | 98 | 98 | 150 |
This table presents hypothetical data for illustrative purposes.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | - Inactive enzyme- Insufficient reaction time- Non-optimal temperature | - Use fresh or properly stored enzyme- Increase reaction time and monitor closely- Optimize temperature; higher temperatures may increase rate but can decrease stability and selectivity[12] |
| Low Enantioselectivity (Low E-value) | - Incorrect choice of lipase- Non-optimal solvent- Temperature too high | - Screen different lipases- Screen various organic solvents; solvent polarity can significantly impact selectivity[13]- Lower the reaction temperature[2] |
| Poor Separation of Products | - Inadequate chromatography conditions | - Optimize the mobile phase composition and gradient for column chromatography- Ensure the chiral GC/HPLC method is properly developed for baseline separation |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the lipase-catalyzed kinetic resolution of methyl 2-hydroxybutanoate. By carefully selecting the lipase, acyl donor, and reaction conditions, it is possible to obtain both enantiomers of this valuable chiral building block in high enantiomeric purity. The use of immobilized enzymes not only facilitates product purification but also allows for catalyst recycling, aligning with the principles of green chemistry. This biocatalytic approach offers a reliable and efficient alternative to traditional chemical methods for the synthesis of enantiopure compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. almacgroup.com [almacgroup.com]
- 3. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase catalysis in organic solvents: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic modeling of lipase-catalysed hydrolysis of triacylglycerol in a reverse micelle system for the determination of integral stereoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead‐350 | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Fidelity Asymmetric Hydrogenation of Methyl 2-Oxobutanoate to (R)-Methyl 2-Hydroxybutanoate
Abstract
This document provides a comprehensive guide to the asymmetric hydrogenation of methyl 2-oxobutanoate, a prochiral α-keto ester, to the valuable chiral building block, (R)-Methyl 2-hydroxybutanoate. This compound is a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals. This application note details a robust and highly enantioselective protocol utilizing a Ruthenium-based catalyst with a chiral diphosphine ligand, specifically (R)-BINAP. We will delve into the mechanistic underpinnings of the catalysis, provide a step-by-step experimental procedure, and outline the necessary analytical techniques for the precise determination of yield and enantiomeric excess.
Introduction and Scientific Background
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and chemical manufacturing. Chiral α-hydroxy esters, such as this compound, are versatile synthons for a multitude of complex molecules. Asymmetric hydrogenation stands out as one of the most efficient and atom-economical methods for establishing stereocenters. The direct reduction of a prochiral ketone to a specific enantiomer of an alcohol offers a powerful and direct synthetic route.
The chosen transformation, the hydrogenation of methyl 2-oxobutanoate, is a classic example of creating a stereocenter from a planar carbonyl group. The success of this reaction hinges on the use of a chiral catalyst that can effectively differentiate between the two enantiofaces of the substrate.
Catalyst System: The Power of Ruthenium-BINAP Complexes
For the asymmetric hydrogenation of α-keto esters, Ruthenium(II) complexes bearing the chiral ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have proven to be exceptionally effective. These catalysts, pioneered by Noyori and his research group, exhibit high catalytic activity and provide excellent enantioselectivity for a broad range of substrates. The chirality of the final product is dictated by the chirality of the BINAP ligand used; (R)-BINAP will yield the (R)-product, and (S)-BINAP will produce the (S)-product.
The mechanism of this catalytic process is a subject of extensive study and is understood to proceed via a metal-ligand bifunctional pathway. In this mechanism, the hydrogenation is believed to occur through an outer-sphere process where both the metal center and the chiral ligand are actively involved in the transition state.
Mechanistic Insights: The Noyori Asymmetric Hydrogenation
The catalytic cycle for the Ru-BINAP-mediated hydrogenation of a ketone is a well-elucidated process. The precatalyst, often a Ru(II)-BINAP dihalide, is activated under a hydrogen atmosphere to form a catalytically active Ru-hydride species. The substrate then coordinates to this active complex, and the hydrogenation proceeds through a six-membered pericyclic transition state. In this transition state, a hydride from the ruthenium center and a proton from a ligand are transferred to the carbonyl carbon and oxygen, respectively. The chiral environment created by the BINAP ligand sterically directs the approach of the substrate, leading to the preferential formation of one enantiomer.
Caption: Catalytic cycle for Ru-BINAP asymmetric hydrogenation.
Experimental Protocol
This protocol is designed for a small-scale reaction and can be scaled up as needed. All operations involving the catalyst should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 2-oxobutanoate | ≥98% | Commercially Available | |
| [RuCl₂(benzene)]₂ | Commercially Available | Catalyst Precursor | |
| (R)-(+)-BINAP | ≥97% | Commercially Available | Chiral Ligand |
| Methanol (MeOH) | Anhydrous | Commercially Available | Degassed prior to use |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Degassed prior to use |
| Hydrogen (H₂) | High Purity (≥99.999%) | ||
| Argon (Ar) or Nitrogen (N₂) | High Purity | ||
| Celite® | Commercially Available | Filtration aid | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | Drying agent |
| High-Pressure Autoclave | With stirring capabilities | ||
| Schlenk Flasks and Line | For inert atmosphere operations | ||
| Gas Chromatograph (GC) | With a chiral column |
Catalyst Preparation (in situ)
-
To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(benzene)]₂ (0.0025 mmol) and (R)-(+)-BINAP (0.0055 mmol).
-
Add anhydrous, degassed dichloromethane (5 mL) and anhydrous, degassed methanol (5 mL) via syringe.
-
Stir the mixture at room temperature for 30 minutes. The solution should turn from a suspension to a clear, orange-brown solution, indicating the formation of the catalyst complex.
Asymmetric Hydrogenation Procedure
-
In a separate flask, prepare a solution of methyl 2-oxobutanoate (1.0 mmol) in anhydrous, degassed methanol (5 mL).
-
Transfer the substrate solution to the glass liner of a high-pressure autoclave.
-
Under a counterflow of inert gas, transfer the prepared catalyst solution to the autoclave liner containing the substrate.
-
Seal the autoclave and purge with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Begin stirring and heat the reaction to the desired temperature (e.g., 50 °C).
-
Maintain the reaction under these conditions for the specified time (e.g., 12-24 hours), monitoring the pressure to gauge hydrogen uptake.
Work-up and Isolation
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with an inert gas.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
The crude product can be purified by passing it through a short plug of silica gel or Celite® to remove the catalyst, eluting with a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified this compound.
Data Analysis and Characterization
The success of the asymmetric hydrogenation is determined by two key metrics: the chemical yield and the enantiomeric excess (ee) of the product.
Determination of Yield
The chemical yield can be determined by weighing the purified product and calculating the percentage based on the initial amount of the limiting reagent (methyl 2-oxobutanoate). Alternatively, quantitative NMR (qNMR) or GC with an internal standard can be used on the crude reaction mixture for a more rapid assessment.
Determination of Enantiomeric Excess
The enantiomeric excess is a measure of the stereoselectivity of the reaction and is defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
The most common and reliable method for determining the ee of chiral alcohols and esters is through chiral chromatography.
Chiral Gas Chromatography (GC) Protocol:
-
Column: A chiral capillary column (e.g., β-cyclodextrin-based stationary phase) is required.
-
Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Method: Use an appropriate temperature program to achieve baseline separation of the two enantiomers.
-
Analysis: The two enantiomers will have different retention times. The ee is calculated from the relative peak areas of the (R) and (S) enantiomers.
| Parameter | Expected Outcome |
| Chemical Yield | >95% |
| Enantiomeric Excess (ee) | >98% |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure all catalyst preparation steps are performed under strictly inert conditions. Use high-purity, anhydrous solvents. |
| Insufficient hydrogen pressure or temperature | Increase the hydrogen pressure and/or reaction temperature within safe operating limits of the equipment. | |
| Insufficient reaction time | Extend the reaction time and monitor for further hydrogen uptake. | |
| Low Enantioselectivity | Racemization of the product | Ensure the work-up conditions are not too harsh (e.g., avoid strong acids or bases). |
| Impure or racemized ligand | Use a high-purity chiral ligand from a reputable source. | |
| Incorrect catalyst formation | Follow the catalyst preparation protocol precisely. |
Conclusion
The asymmetric hydrogenation of methyl 2-oxobutanoate using a Ru-(R)-BINAP catalyst is a highly efficient and selective method for the synthesis of this compound. The protocol described herein is robust and scalable, providing a reliable pathway to this valuable chiral intermediate. Careful attention to inert atmosphere techniques and the use of high-purity reagents are paramount to achieving optimal results. The analytical methods outlined will ensure accurate determination of both yield and enantiopurity, which are critical for applications in research and development.
Application Notes & Protocols: The Strategic Use of (R)-Methyl 2-hydroxybutanoate in Modern Pharmaceutical Synthesis
Abstract
(R)-Methyl 2-hydroxybutanoate is a valuable chiral building block in the pharmaceutical industry, prized for its role in establishing stereocenters with high fidelity.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this synthon. We will explore the causality behind its use, focusing on the asymmetric synthesis of key pharmaceutical agents, and provide detailed, field-proven protocols for its core transformations. The primary focus will be on the synthesis of the antiepileptic drug Levetiracetam, where the principles of using such chiral α-hydroxy acid derivatives are critically demonstrated.
Introduction: The Significance of this compound as a Chiral Synthon
In the synthesis of active pharmaceutical ingredients (APIs), controlling molecular chirality is not merely a technical challenge; it is a fundamental requirement for ensuring therapeutic efficacy and safety. This compound (CAS No: 73349-07-2) is an exemplar of a C5 chiral building block, offering a predefined stereocenter that can be incorporated into complex molecular scaffolds.[3][4]
Its utility stems from two key functional groups:
-
The (R)-configured secondary alcohol: This hydroxyl group is a versatile handle for subsequent chemical modifications, including oxidation, etherification, or conversion to a leaving group for nucleophilic substitution, often with inversion of stereochemistry if required.
-
The methyl ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or, more directly, converted into an amide—a ubiquitous functional group in pharmaceuticals.
The strategic value of using a pre-defined chiral synthon like this compound lies in circumventing the need for challenging chiral resolutions or less selective asymmetric syntheses later in a synthetic route, which can be inefficient and costly at an industrial scale.[][6]
Caption: Key reactive sites of this compound.
Application Focus: Asymmetric Synthesis of Levetiracetam
Levetiracetam, marketed under brand names like Keppra, is a widely used antiepileptic drug for treating various types of seizures.[7] The therapeutic activity resides exclusively in the (S)-enantiomer. Consequently, modern, efficient syntheses are designed to be asymmetric, directly producing the (S)-enantiomer and avoiding a wasteful resolution of a racemic mixture.[7]
While this compound itself is not the direct starting material, the synthesis of Levetiracetam's core chiral intermediate, (S)-2-aminobutanamide, relies on a synthon with the same carbon backbone and stereochemical control, typically (S)-2-aminobutyric acid. The principles of manipulating the functional groups on this chiral template are directly analogous to the reactions that this compound would undergo.
The modern preferred synthetic route involves the condensation of a chiral C4 amine building block with a C4 acid chloride derivative, followed by cyclization.[8] This approach is highly convergent and stereospecific.
Caption: Asymmetric synthesis workflow for Levetiracetam.
Core Transformation Protocol: Direct Amidation
A primary transformation for α-hydroxy esters like this compound is the conversion of the ester to an amide. Direct amidation of the corresponding carboxylic acid (after hydrolysis) is a fundamental reaction. Modern methods often employ silicon-based reagents, which act as effective activators and dehydrating agents, offering high yields and simplified workups compared to traditional coupling agents.[9]
Caption: General scheme for silicon-mediated direct amidation.
Protocol 1: General Procedure for Silicon-Mediated Direct Amidation
This protocol describes a general method for the direct amidation of a carboxylic acid (obtainable from this compound via simple hydrolysis) with a primary or secondary amine using methyltrimethoxysilane (MTM).[9]
A. Causality and Experimental Rationale:
-
Reagent: Methyltrimethoxysilane (MTM) serves as a water scavenger and activating agent. It reacts with the carboxylic acid to form a silyl ester intermediate, which is more reactive towards nucleophilic attack by the amine.
-
Solvent: Toluene is a common choice due to its high boiling point, allowing the reaction to be driven to completion with heating, and its ability to azeotropically remove methanol byproducts.
-
Workup: The protocol employs a simple aqueous base workup to quench any remaining MTM and hydrolyze silicate byproducts into easily separable materials, avoiding the need for chromatography.
B. Materials & Equipment:
-
α-Hydroxycarboxylic acid (e.g., 2-hydroxybutanoic acid)
-
Amine (primary or secondary)
-
Methyltrimethoxysilane (MTM)
-
Toluene, anhydrous
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
C. Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq), the amine (1.1 eq), and anhydrous toluene (to make a ~0.5 M solution).
-
Reagent Addition: Add methyltrimethoxysilane (2.0 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add 1 M NaOH solution and stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase. Wash the organic layer sequentially with 1 M NaOH, water, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amide is often pure enough for subsequent steps. If necessary, further purification can be achieved by recrystallization or column chromatography.
D. Data Presentation: Representative Amidation Conditions
| Carboxylic Acid | Amine | Reagent (eq) | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetic Acid | Benzylamine | MTM (2.0) | 110 | 16 | >95 |
| Benzoic Acid | Pyrrolidine | MTM (2.0) | 110 | 18 | >95 |
| 2-Hydroxybutanoic Acid | Propylamine | MTM (2.0) | 110 | 20 | 85-95 (Est.) |
Note: Data for Phenylacetic and Benzoic acid are representative of the efficacy of MTM-mediated amidation.[9] Yield for 2-Hydroxybutanoic acid is an expert estimation based on similar substrates.
Protocol 2: Synthesis of (S)-Levetiracetam from (S)-2-Aminobutanamide
This protocol outlines the final steps in the synthesis of Levetiracetam, starting from the key chiral intermediate, which would be derived from a synthon like (S)-2-aminobutyric acid.
A. Causality and Experimental Rationale:
-
N-Alkylation: This is a standard SN2 reaction where the primary amine of (S)-2-aminobutanamide acts as a nucleophile, displacing the chloride from 4-chlorobutyryl chloride. An acid scavenger (base) is required to neutralize the HCl generated.
-
Intramolecular Cyclization: The subsequent addition of a stronger base (e.g., potassium hydroxide) promotes an intramolecular SN2 reaction. The amide nitrogen, once deprotonated, becomes a potent nucleophile that attacks the terminal carbon bearing the chlorine, forming the 5-membered pyrrolidinone ring.
-
Purification: Levetiracetam is a crystalline solid, making recrystallization from a suitable solvent like ethyl acetate an effective method for achieving high purity.
B. Materials & Equipment:
-
(S)-2-Aminobutanamide hydrochloride
-
4-Chlorobutyryl chloride
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Standard laboratory glassware for synthesis and recrystallization
C. Step-by-Step Methodology:
-
Condensation: Dissolve (S)-2-aminobutanamide hydrochloride (1.0 eq) in dichloromethane. Cool the solution in an ice bath.
-
Add a solution of potassium hydroxide (2.2 eq) in water dropwise, keeping the temperature below 10 °C.
-
Slowly add 4-chlorobutyryl chloride (1.1 eq) to the biphasic mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Workup: Separate the organic layer. Wash it with water and then brine.
-
Cyclization & Purification: Dry the organic layer over MgSO₄ and concentrate under reduced pressure. Dissolve the crude intermediate in a suitable solvent and add a strong base like KOH to effect cyclization. After the reaction is complete, perform an appropriate acidic/basic workup and extract the product.
-
Final Recrystallization: Recrystallize the crude Levetiracetam from hot ethyl acetate to yield the pure, crystalline product.
Conclusion
This compound and related chiral synthons are indispensable tools in modern pharmaceutical development. Their primary function is to provide a reliable and cost-effective method for introducing specific stereochemistry into a target API, thereby ensuring enantiomeric purity and biological activity. The successful asymmetric synthesis of Levetiracetam serves as a powerful case study for this principle. The protocols provided herein for core transformations like amidation offer a practical framework for researchers to leverage the full potential of these valuable building blocks in their synthetic endeavors.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 4. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 8. CN102558012B - Synthesis method of levetiracetam - Google Patents [patents.google.com]
- 9. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Methyl 2-hydroxybutanoate as a precursor for flavor and fragrance compounds
An Application Guide to (R)-Methyl 2-hydroxybutanoate: A Chiral Precursor for High-Value Flavor and Fragrance Compounds
Introduction: The Role of Chirality in Scent and Taste
In the intricate world of flavor and fragrance chemistry, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, often dictates its sensory perception.[1][2] Enantiomers, the pairs of these mirror-image molecules, can elicit vastly different olfactory and gustatory responses in humans, whose biological receptors are themselves chiral. For instance, one enantiomer of carvone smells of spearmint, while its mirror image is characteristic of caraway.[1] This highlights the critical need for enantiomerically pure compounds in creating precise and high-impact flavors and fragrances.
This compound (CAS: 73349-07-2) is a valuable chiral building block that serves as a versatile precursor for the synthesis of a wide array of such compounds.[3][4] Its structure, featuring a reactive hydroxyl group and an ester moiety on a chiral center, provides two key functional handles for synthetic elaboration. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties and detailed protocols for its application in synthesizing novel flavor and fragrance molecules.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 73349-07-2 | [3][5] |
| Molecular Formula | C₅H₁₀O₃ | [3][5] |
| Molecular Weight | 118.13 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 159.3 °C | [5] |
| Density | 1.05 g/cm³ | [5] |
| Flash Point | 54.6 °C | [5] |
| SMILES | CC--INVALID-LINK--O | [5] |
| Storage | Store at 2°C - 8°C in a well-closed container | [5] |
Safety and Handling
This compound is classified as a flammable liquid and can cause serious eye irritation and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3] Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][6]
Core Synthetic Application 1: Accessing Fruity and Floral Esters via Acylation
The most direct application of this compound is the acylation of its secondary hydroxyl group. This transformation yields a new family of chiral esters, many of which possess desirable fruity, floral, or sweet aroma profiles. The choice of the acylating agent (e.g., a carboxylic acid, acid chloride, or another ester via transesterification) directly determines the final aroma profile of the product.
Principle of Synthesis: The Power of Biocatalysis
While traditional chemical methods like Fischer esterification can be used, they often require harsh conditions (strong acids, high temperatures) that can lead to side reactions or racemization. Biocatalysis, particularly using lipases, offers a green and highly selective alternative.[7][8] Lipases operate under mild conditions, are highly enantioselective, and can be immobilized for easy recovery and reuse, making them ideal for high-value fine chemical synthesis.[7][9] The enzyme selectively catalyzes the esterification of the hydroxyl group, preserving the chirality of the starting material and leading to an enantiomerically pure product.
Caption: Workflow for lipase-catalyzed synthesis of a chiral ester.
Protocol 1: Lipase-Catalyzed Synthesis of Methyl (R)-2-(butyryloxy)butanoate
This protocol details the synthesis of a novel chiral ester with a potential fruity aroma, using butyric acid as the acyl donor.
1. Materials and Reagents:
-
This compound (Purity >98%)
-
Butyric acid (Purity >99%)
-
Immobilized Lipase B from Candida antarctica (Novozym 435 or equivalent)
-
Anhydrous n-Heptane (or other suitable organic solvent like isooctane)
-
Molecular sieves (4 Å), activated
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
2. Experimental Procedure:
-
Preparation: To a 100 mL round-bottom flask, add this compound (1.18 g, 10 mmol) and butyric acid (0.97 g, 11 mmol, 1.1 eq).
-
Solvent and Catalyst Addition: Add 50 mL of anhydrous n-heptane to the flask. Add activated molecular sieves (~2g) to adsorb the water produced during the reaction, thereby driving the equilibrium towards the product. Finally, add the immobilized lipase (0.5 g, ~10% w/w of substrates).
-
Causality Insight: Using a non-polar solvent like heptane minimizes enzyme denaturation and improves substrate solubility. The removal of water by molecular sieves is crucial for achieving high conversion in this equilibrium-limited reaction.
-
-
Reaction: Seal the flask and place it in a shaking incubator at 50°C and 200 rpm for 48 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC).
-
Work-up: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature. Remove the immobilized lipase and molecular sieves by vacuum filtration. The enzyme can be washed with fresh solvent and stored for reuse.
-
Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to remove unreacted butyric acid, followed by a brine wash (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Self-Validation: The crude product should be a pale oil. Purify this crude material using silica gel column chromatography (e.g., with a 95:5 Hexane:Ethyl Acetate eluent system) to obtain the pure ester.
-
-
Characterization: Confirm the identity and purity of the final product using:
-
GC-MS: To confirm the molecular weight (m/z = 188.24) and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Chiral GC: To determine the enantiomeric excess (ee%), which should be >99% for the (R)-enantiomer.
-
| Potential Acyl Donor | Resulting Ester Name | Potential Aroma Profile |
| Acetic Acid | Methyl (R)-2-acetoxybutanoate | Fruity, slightly sour |
| Propionic Acid | Methyl (R)-2-(propionyloxy)butanoate | Fruity, rum-like |
| Isovaleric Acid | Methyl (R)-2-(isovaleryloxy)butanoate | Cheesy, fruity, apple |
| Benzoic Acid | Methyl (R)-2-(benzoyloxy)butanoate | Balsamic, faint floral |
Core Synthetic Application 2: Reduction to Chiral Diols for Complex Fragrances
The ester functionality of this compound can be selectively reduced to a primary alcohol, yielding the versatile chiral building block, (R)-butane-1,2-diol. This diol is a precursor to more complex molecules, including certain macrocyclic musks and other fragrance ingredients where a specific stereochemistry is required.
Principle of Synthesis: Chemical Reduction
The reduction of an ester to an alcohol is a classic transformation in organic synthesis. Strong hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for this purpose. The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde. It is a high-yielding but energetic reaction that must be conducted with extreme care under anhydrous, inert conditions.
Caption: Pathway for the chemical reduction to (R)-butane-1,2-diol.
Protocol 2: LiAlH₄ Reduction of this compound
This protocol provides a method for the high-yield synthesis of (R)-butane-1,2-diol.
1. Materials and Reagents:
-
This compound (Purity >98%)
-
Lithium Aluminum Hydride (LiAlH₄), powder or pellets
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Deionized Water
-
15% (w/v) Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (DCM)
2. Experimental Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.
-
Reagent Preparation: In the flask, suspend LiAlH₄ (0.84 g, 22 mmol, ~2.2 eq) in 30 mL of anhydrous THF. Cool the suspension to 0°C using an ice-water bath.
-
Causality Insight: LiAlH₄ reacts violently with water. Anhydrous conditions and an inert atmosphere are absolutely critical for safety and to prevent quenching of the reagent. Using a slight excess of LiAlH₄ ensures the complete reduction of both the ester and the hydroxyl proton.
-
-
Substrate Addition: Dissolve this compound (1.18 g, 10 mmol) in 10 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction by TLC or GC (after careful quenching of an aliquot).
-
Work-up (Fieser Method):
-
Self-Validation: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the work-up.
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully add 0.84 mL of water dropwise. (Vigorous gas evolution will occur).
-
Add 0.84 mL of 15% NaOH solution dropwise.
-
Add 2.52 mL of water dropwise.
-
Remove the ice bath and stir the resulting white suspension vigorously for 30 minutes.
-
-
Purification: Filter the granular precipitate through a pad of Celite, washing the solid thoroughly with THF and DCM. Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude diol.
-
Characterization: The product, (R)-butane-1,2-diol, can be further purified by distillation if necessary. Confirm identity and purity via:
-
NMR: To verify the structure.
-
Optical Rotation: To confirm the retention of stereochemistry.
-
| Parameter | Condition/Value | Rationale |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful enough to reduce the ester to a primary alcohol. |
| Stoichiometry | ~2.2 equivalents | Sufficient to reduce the ester and deprotonate the hydroxyl group. |
| Solvent | Anhydrous THF | Aprotic ether solvent, good for stabilizing LiAlH₄. |
| Temperature | 0°C to Room Temperature | Controls the initial exothermic reaction and allows it to proceed to completion. |
| Expected Yield | >85% | This is a high-yielding transformation. |
Conclusion and Future Outlook
This compound is a powerful and versatile chiral precursor in the flavor and fragrance industry. Through straightforward synthetic transformations such as acylation and reduction, it provides access to a wide range of high-value, enantiomerically pure compounds. The protocols outlined in this guide demonstrate both biocatalytic and traditional chemical approaches, providing researchers with robust and validated methods.
The future of flavor and fragrance synthesis lies in the continued development of sustainable and highly selective methodologies.[7][9] The exploration of novel enzyme systems for the derivatization of this compound and other chiral precursors will undoubtedly unlock new palettes of scents and tastes, meeting the growing consumer demand for natural and innovative products.[2]
References
- 1. leffingwell.com [leffingwell.com]
- 2. esports.bluefield.edu - Advanced Chiral Synthesis Of Flavors And Fragrances [esports.bluefield.edu]
- 3. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 5. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 6. aksci.com [aksci.com]
- 7. iris.cnr.it [iris.cnr.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Guide to the Esterification of 2-Hydroxybutanoic Acid
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental procedures for the esterification of 2-hydroxybutanoic acid. As a chiral α-hydroxy acid, 2-hydroxybutanoic acid is a valuable building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] The successful esterification of its carboxylic acid or hydroxyl group is critical for molecular derivatization. This guide moves beyond simple protocols to explain the causality behind methodological choices, offering a comparative analysis of three robust esterification techniques: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the stereochemically precise Mitsunobu Reaction. Each protocol is presented with detailed, step-by-step instructions, safety considerations, and purification strategies to ensure scientific integrity and reproducibility.
Introduction: The Chemical Versatility of 2-Hydroxybutanoic Acid
2-Hydroxybutanoic acid (CAS No: 600-15-7) is a bifunctional molecule featuring both a carboxylic acid and a secondary alcohol group on a chiral center.[1] This structure makes it a versatile reactant capable of undergoing esterification at either functional group, enabling the synthesis of a diverse range of derivatives.[1][2] The choice of esterification method is paramount and depends on factors such as the desired product (esterification of the carboxyl vs. the hydroxyl group), the steric hindrance of the alcohol reactant, the acid/base sensitivity of the substrates, and the need to control stereochemistry.
This application note details three distinct, field-proven methodologies for the synthesis of 2-hydroxybutanoate esters, providing the technical rationale to empower researchers to select the optimal procedure for their specific synthetic goals.
Safety and Handling
Prior to commencing any experimental work, a thorough risk assessment must be conducted.
-
2-Hydroxybutanoic Acid: Causes skin irritation and serious eye damage. May cause respiratory irritation.[3][4] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong Acids (e.g., H₂SO₄): Highly corrosive. Handle with extreme care in a chemical fume hood.
-
Coupling Reagents (DCC/EDC): Dicyclohexylcarbodiimide (DCC) is a potent allergen and sensitizer.[5] Always handle with gloves in a fume hood.
-
Mitsunobu Reagents (DEAD/DIAD, PPh₃): Diethyl azodicarboxylate (DEAD) and Diisopropyl azodicarboxylate (DIAD) are toxic and potentially explosive; handle with care. Triphenylphosphine (PPh₃) is an irritant.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][6]
General Experimental Workflow
The overall process for any esterification reaction follows a logical sequence. This workflow ensures the successful synthesis, isolation, and verification of the final product.
Caption: General workflow for the synthesis and purification of esters.
Methodology I: Fischer-Speier Esterification
The Fischer-Speier method is a classic, acid-catalyzed esterification suitable for producing esters from primary and secondary alcohols.[7] The reaction is an equilibrium process; therefore, to achieve high yields, the equilibrium must be shifted toward the products.[8][9] This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed.[10][11]
Causality: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][12] This activation facilitates nucleophilic attack by the alcohol. Every step in the mechanism is reversible.[9][13]
Caption: Simplified mechanism of Fischer-Speier Esterification.
Protocol 4.1: Synthesis of Ethyl 2-Hydroxybutanoate
This protocol describes the esterification of the carboxylic acid moiety of 2-hydroxybutanoic acid with ethanol.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 2-Hydroxybutanoic Acid | 104.10 | 5.21 g | 50.0 | 1 |
| Ethanol (Absolute) | 46.07 | 46 mL (~36 g) | ~780 | ~15.6 (Solvent) |
| Sulfuric Acid (Conc.) | 98.08 | 0.5 mL | ~9.2 | Catalyst |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybutanoic acid (5.21 g).[14]
-
Add absolute ethanol (46 mL). Stir the mixture until the acid dissolves.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.[15]
-
Heat the reaction mixture to a gentle reflux (boiling point of ethanol is ~78 °C) and maintain for 2-4 hours.[16] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (Caution: CO₂ evolution!) to neutralize the acid catalyst, and finally with 50 mL of brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[16]
-
Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure ethyl 2-hydroxybutanoate.[18]
Methodology II: Steglich Esterification
The Steglich esterification is a mild method that uses a carbodiimide, typically DCC or the water-soluble EDC, to activate the carboxylic acid.[19] A key feature is the use of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[20] This method is particularly advantageous for acid-sensitive substrates or for coupling sterically hindered components at room temperature.[21]
Causality: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[21] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium salt ("active ester"). This salt readily reacts with the alcohol to form the desired ester, regenerating DMAP. This catalytic cycle prevents a side reaction where the O-acylisourea rearranges to a stable N-acylurea.[21]
Caption: Simplified mechanism of Steglich Esterification.
Protocol 5.1: Synthesis of Benzyl 2-Hydroxybutanoate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| 2-Hydroxybutanoic Acid | 104.10 | 2.08 g | 20.0 | 1.0 |
| Benzyl Alcohol | 108.14 | 2.1 mL (2.16 g) | 20.0 | 1.0 |
| DCC | 206.33 | 4.54 g | 22.0 | 1.1 |
| DMAP | 122.17 | 0.24 g | 2.0 | 0.1 |
| Dichloromethane (DCM) | - | 100 mL | - | Solvent |
Procedure:
-
Dissolve 2-hydroxybutanoic acid (2.08 g), benzyl alcohol (2.1 mL), and DMAP (0.24 g) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirring solution to 0 °C in an ice bath.
-
Add DCC (4.54 g) portion-wise to the cold solution.[22]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.[19]
-
Once the reaction is complete (monitored by TLC), filter off the DCU precipitate through a pad of celite and wash the filter cake with a small amount of cold DCM.[23]
-
Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 M HCl solution, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl ester.
Methodology III: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including esters, with complete inversion of stereochemistry at the alcohol's chiral center.[24][25][26] This is a redox-coupled substitution reaction involving triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[24]
Causality: PPh₃ and DEAD react to form a phosphonium salt intermediate. The alcohol attacks this species, forming an oxyphosphonium salt, which is an excellent leaving group. The carboxylic acid, deprotonated to its carboxylate form, then acts as a nucleophile, displacing the oxyphosphonium group via an Sₙ2 mechanism, resulting in the ester with inverted stereochemistry.[26]
Application Note: To esterify the carboxylic acid of 2-hydroxybutanoic acid using this method, an external alcohol is used as the substrate. To esterify the hydroxyl group with inversion, the carboxylic acid moiety must first be protected (e.g., as a simple ester), and the resulting hydroxy-ester is then reacted with a different carboxylic acid under Mitsunobu conditions. The protocol below describes the former case.
Protocol 6.1: Synthesis of Phenyl 2-Hydroxybutanoate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| Phenol | 94.11 | 1.88 g | 20.0 | 1.0 |
| 2-Hydroxybutanoic Acid | 104.10 | 2.3 g | 22.0 | 1.1 |
| Triphenylphosphine (PPh₃) | 262.29 | 5.77 g | 22.0 | 1.1 |
| DIAD | 202.21 | 4.4 mL (4.45 g) | 22.0 | 1.1 |
| Tetrahydrofuran (THF) | - | 100 mL | - | Solvent |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve phenol (1.88 g), 2-hydroxybutanoic acid (2.3 g), and PPh₃ (5.77 g) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add DIAD (4.4 mL) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.[24]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
The crude residue will contain the product, triphenylphosphine oxide, and the diisopropyl hydrazinedicarboxylate byproduct. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired ester.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 3347-90-8: (S)-2-Hydroxybutyric acid | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Hydroxybutyric Acid | C4H8O3 | CID 11266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. athabascau.ca [athabascau.ca]
- 14. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 15. youtube.com [youtube.com]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Steglich esterification - Wikipedia [en.wikipedia.org]
- 20. synarchive.com [synarchive.com]
- 21. Steglich Esterification [organic-chemistry.org]
- 22. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 25. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Validated Chiral Quantification of (R)-Methyl 2-hydroxybutanoate in Human Plasma using LC-MS/MS and GC-MS
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of (R)-Methyl 2-hydroxybutanoate in human plasma. We present two robust and validated analytical methods: a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity and high-throughput analysis, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method that employs diastereomeric derivatization for unambiguous chiral confirmation. This document is designed to provide scientists with the necessary technical insights and step-by-step protocols to implement these methods in a regulated bioanalytical laboratory.
Introduction: The Significance of Chiral Quantification
This compound is a chiral ester that may be of interest in metabolic studies and as a potential biomarker. As with many chiral molecules, the enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] Therefore, the ability to selectively quantify the (R)-enantiomer in a complex biological matrix like human plasma is critical for accurate pharmacokinetic, toxicokinetic, and metabolic profiling. This application note details the methodologies required to achieve sensitive, specific, and reproducible quantification, adhering to the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3][4][5]
Foundational Strategy: Orthogonal Analytical Approaches
To ensure the highest degree of confidence in the analytical results, we advocate for a dual-methodology approach.
-
LC-MS/MS: This serves as the primary quantitative tool, offering exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[6][7] A direct chiral separation is achieved using a Chiral Stationary Phase (CSP) HPLC column.
-
GC-MS: This method provides an orthogonal confirmation of chirality. By derivatizing the analyte with a chiral agent, diastereomers are formed, which can be separated on a standard achiral GC column.[8][9][10] This technique is invaluable for confirming the enantiomeric identity of the analyte.
The following sections will detail the protocols for both methods, from sample preparation to data analysis.
Universal Sample Preparation: Extraction from Human Plasma
A clean sample is paramount for reproducible results and longevity of the analytical instrumentation.[11] For both LC-MS/MS and GC-MS methods, a consistent liquid-liquid extraction (LLE) protocol is employed to isolate this compound from plasma proteins and other interfering substances.[12][13][14]
Protocol 3.1: Liquid-Liquid Extraction (LLE) of Human Plasma
-
Sample Thawing: Thaw frozen human plasma samples on ice to maintain analyte stability.[12]
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of an appropriate internal standard (IS) solution (e.g., a stable isotope-labeled version of this compound). The IS is crucial for correcting for variability during sample preparation and analysis.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.[6][12][15] Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[6][12]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean tube.
-
Liquid-Liquid Extraction: To the supernatant, add 1 mL of methyl tert-butyl ether (MTBE) and 250 µL of HPLC-grade water.[12]
-
Phase Separation: Vortex for 1 minute, then centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.[12]
-
Collection of Organic Layer: The this compound will partition into the upper organic (MTBE) layer. Carefully collect this layer and transfer it to a clean tube.
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitution/Derivatization: The dried extract is now ready for reconstitution for LC-MS/MS analysis or derivatization for GC-MS analysis.
Caption: Workflow for the extraction of this compound.
Method 1: Primary Quantification by LC-MS/MS
This method utilizes a chiral stationary phase for the direct separation of enantiomers, followed by sensitive detection with a triple quadrupole mass spectrometer.
Protocol 4.1: LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried extract from Protocol 3.1 in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[6] Vortex for 15 seconds and transfer to an autosampler vial.
-
Chromatographic Separation:
-
HPLC System: Standard HPLC system with a pump, autosampler, and column oven.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., amylose or cellulose-based) is recommended for its broad enantiorecognition capabilities.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be from 5% B to 95% B over 5 minutes, followed by a 2-minute hold and a 3-minute re-equilibration.[6] This must be optimized for the specific column and analyte.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for carboxylic acids.[7]
-
Detection: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.[7] Specific precursor > product ion transitions for this compound and its internal standard must be determined through infusion and optimization.
-
Table 1: Representative LC-MS/MS Method Performance
| Parameter | Result |
| Limit of Quantification (LOQ) | ~1-5 ng/mL |
| Linear Range | 1 - 1000 ng/mL (r² > 0.99) |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery (%) | 85 - 110% |
Note: These are typical performance characteristics and must be established during method validation.
Method 2: Confirmatory Analysis by GC-MS with Diastereomeric Derivatization
This method provides an orthogonal confirmation of the enantiomeric identity of the analyte. The principle lies in reacting the chiral analyte with a chiral derivatizing agent to form diastereomers, which have different physical properties and can be separated on a standard achiral GC column.[8][9][10]
Protocol 5.1: Derivatization and GC-MS Analysis
-
Derivatization:
-
To the dried extract from Protocol 3.1, add 200 µL of a chiral derivatizing agent such as (S)-(+)-3-Methyl-2-butanol and a catalytic amount of thionyl chloride.[14]
-
Seal the vial and heat at 100°C for 1 hour.[14]
-
Evaporate the excess reagent under a stream of nitrogen.
-
A secondary derivatization step, such as silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), may be necessary to cap the hydroxyl group and improve volatility.[7][13][14][16] To the dried residue, add 100 µL of BSTFA with 1% TMCS and heat at 70°C for 60 minutes.[16]
-
-
GC-MS Analysis:
-
GC System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A standard, non-polar achiral column such as a DB-5 or equivalent is suitable.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used to separate the diastereomers. A typical program might start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 330°C and hold for 3 minutes.[17] This must be optimized.
-
Injection: 1 µL in splitless mode.
-
MS Detection: Electron Ionization (EI) with scanning from m/z 45-600 to identify characteristic fragmentation patterns.[17] For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
-
Caption: Logic of chiral separation via diastereomer formation for GC-MS.
Bioanalytical Method Validation
For use in regulated studies, both methods must undergo rigorous validation according to guidelines from bodies like the FDA or the International Council for Harmonisation (ICH).[2][3][4][5]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentrations in replicates across several runs.[3]
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.[3]
-
Recovery: The efficiency of the extraction process.[3]
-
Matrix Effect: The influence of other components in the biological matrix on the ionization of the analyte.[5]
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[3]
Conclusion
The quantification of this compound in biological samples requires a robust and specific analytical approach. The LC-MS/MS method presented here offers a sensitive and high-throughput solution for primary quantification, while the GC-MS method provides an invaluable orthogonal confirmation of enantiomeric identity. The successful implementation of these methods, underpinned by a thorough validation, will ensure the generation of high-quality, reliable data for pharmacokinetic and metabolic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-Methyl 2-hydroxybutanoate
Welcome to the technical support center for the synthesis of (R)-Methyl 2-hydroxybutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on the stereoselective synthesis of this important chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and enantiomeric purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound is resulting in a low overall yield. What are the common causes and how can I improve it?
Answer: A low yield in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The two primary methods for obtaining the desired (R)-enantiomer are the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.
For Asymmetric Reduction of Methyl 2-oxobutanoate:
-
Suboptimal Catalyst Performance: The efficiency of the catalyst, whether it's a chemical catalyst like Ru-BINAP or a biocatalyst such as baker's yeast, is crucial. Catalyst poisoning, incorrect loading, or improper activation can lead to low conversion. For instance, in Noyori-type asymmetric hydrogenations, the purity of the substrate and solvent is critical to prevent catalyst deactivation[1][2].
-
Inefficient Reaction Conditions: Temperature, pressure (for hydrogenation), and reaction time can all significantly impact yield. For microbial reductions, factors like pH, temperature, and nutrient media composition are critical for optimal enzyme activity[3][4][5].
-
Product Purification Challenges: Methyl 2-hydroxybutanoate has a relatively high boiling point, which can lead to product loss during distillation if not performed under appropriate vacuum[6].
For Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-hydroxybutanoate:
-
Theoretical Yield Limitation: It is essential to remember that a standard kinetic resolution of a racemic mixture has a maximum theoretical yield of 50% for a single enantiomer[7]. If your yields are approaching this value with high enantiomeric excess, the process is likely efficient. To achieve higher yields, a dynamic kinetic resolution (DKR) approach would be necessary.
-
Enzyme Inhibition or Deactivation: The lipase can be inhibited by certain solvents or by-products. The choice of solvent and acylating agent can significantly influence enzyme activity and stability[8][9].
-
Equilibrium Limitations: In hydrolysis-based resolutions, the reaction may reach equilibrium, limiting the conversion. This can sometimes be addressed by removing a product as it is formed[8].
Issue 2: Poor Enantiomeric Excess (ee) of the (R)-Product
Question: I am obtaining the desired product, but the enantiomeric excess is below the required level. How can I improve the stereoselectivity of my reaction?
Answer: Achieving high enantiomeric excess (ee) is a common challenge and is highly dependent on the chosen synthetic method.
In Asymmetric Reduction:
-
Catalyst and Ligand Choice: The chiral ligand is the primary determinant of stereoselectivity. For ruthenium-catalyzed hydrogenations, ligands like BINAP and its derivatives are known to provide high ee[1][10]. The choice between (R)- and (S)-BINAP will determine the configuration of the product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting the ee. It is often necessary to screen a range of solvents to find the optimal one for a specific catalyst system.
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
In Lipase-Catalyzed Kinetic Resolution:
-
Enzyme Selection: Different lipases exhibit varying degrees of enantioselectivity for a given substrate. Screening a panel of commercially available lipases, such as those from Candida antarctica (Novozym 435), Pseudomonas cepacia, or Candida rugosa, is a crucial first step[11][12].
-
Acylating Agent and Solvent: The nature of the acylating agent in a transesterification reaction can impact the enantioselectivity. Similarly, the solvent can influence the enzyme's conformation and, consequently, its stereoselectivity[12].
-
Temperature Optimization: Temperature affects both the reaction rate and the enantioselectivity (often represented by the E-value). A systematic study of the temperature profile is recommended to find the best balance.
Issue 3: Formation of Significant Side Products
Question: My reaction mixture contains several unexpected side products, complicating purification and reducing the yield. What are the likely side reactions and how can I minimize them?
Answer: Side product formation is a common issue that can often be mitigated by carefully controlling the reaction conditions.
-
In Synthesis from Cyanohydrins: The formation of cyanohydrins is a reversible reaction. Under neutral or basic conditions, the cyanohydrin can revert to the starting aldehyde and hydrogen cyanide, which can then participate in other reactions[13]. Maintaining a slightly acidic pH (around 4-5) can help stabilize the cyanohydrin intermediate[13].
-
Over-reduction or Side Reactions of the Carbonyl Group: In reduction reactions, particularly with strong reducing agents, there is a risk of over-reduction or other undesired reactions of the keto-ester starting material. The choice of a highly selective catalyst is key to avoiding these issues.
-
Hydrolysis of the Ester: If water is present in the reaction mixture, particularly under acidic or basic conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur. Using anhydrous solvents and reagents is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce enantiomerically pure this compound?
A1: The two most prevalent and effective strategies for synthesizing enantiomerically pure this compound are:
-
Asymmetric Reduction of Methyl 2-oxobutanoate: This involves the stereoselective reduction of the prochiral ketone using a chiral catalyst. This can be achieved through chemical catalysis (e.g., Noyori asymmetric hydrogenation with Ru-BINAP catalysts) or biocatalysis (e.g., using whole-cell microorganisms like baker's yeast or isolated ketoreductase enzymes)[1][4][10][14].
-
Enzymatic Kinetic Resolution of Racemic Methyl 2-hydroxybutanoate: This method employs an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer of the racemic starting material, leaving the other enantiomer unreacted and thus enriched. For example, lipase-catalyzed acylation of racemic methyl 2-hydroxybutanoate can selectively acylate the (S)-enantiomer, allowing for the recovery of the desired (R)-enantiomer[7][12].
Q2: How do I choose between asymmetric reduction and kinetic resolution for my synthesis?
A2: The choice depends on several factors:
-
Yield Requirements: Asymmetric reduction can theoretically provide a 100% yield of the desired enantiomer. In contrast, a standard kinetic resolution is limited to a 50% maximum yield for one enantiomer[7]. If a higher yield is critical, asymmetric reduction or a dynamic kinetic resolution is preferable.
-
Availability of Starting Materials: The cost and availability of the starting materials (methyl 2-oxobutanoate vs. racemic methyl 2-hydroxybutanoate) can be a deciding factor.
-
Experimental Setup and Expertise: Asymmetric hydrogenation often requires specialized equipment to handle high-pressure hydrogen gas[10][15]. Biocatalytic methods, including kinetic resolutions, are often performed under milder conditions but may require expertise in handling enzymes and microorganisms[3][4][5][14].
Q3: What analytical techniques are suitable for determining the enantiomeric excess of my product?
A3: The most common and reliable method for determining the enantiomeric excess of chiral molecules like this compound is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) [16]. These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. The choice between HPLC and GC will depend on the volatility and thermal stability of the compound and any derivatives.
Q4: Can I improve the efficiency of my lipase-catalyzed kinetic resolution?
A4: Yes, several strategies can enhance the efficiency of a lipase-catalyzed resolution:
-
Immobilization of the Lipase: Immobilizing the lipase on a solid support can improve its stability, reusability, and sometimes its enantioselectivity[8].
-
Solvent Engineering: The choice of an organic solvent can significantly impact lipase activity and enantioselectivity. Non-polar, hydrophobic solvents are often preferred[8].
-
Temperature and pH Control: Optimizing the temperature and, in the case of hydrolysis, the pH of the reaction medium is crucial for maximizing enzyme performance.
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, you can combine the kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This typically requires a compatible racemization catalyst that does not interfere with the lipase.
Experimental Protocols and Data
Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of Methyl 2-oxobutanoate
| Catalyst System | Substrate/Catalyst Ratio | Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) | Reference |
| [RuI{(R)-binap}(p-cymene)]I | 100:1 | CH₂Cl₂/MeOH (9:1) | 25 | 100 | 96 | 94 | 99 (for a related substrate) | [10] |
| Immobilized Baker's Yeast | - | Hexane | - | - | - | - | up to 93 | [4][5] |
| Penicillium purpurogenum | - | - | - | - | - | - | >99 (for a related substrate) | [3] |
Experimental Workflow: Asymmetric Hydrogenation
Below is a generalized workflow for the asymmetric hydrogenation of methyl 2-oxobutanoate.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. Improvement of the enantioselectivity of lipase-catalyzed naproxen ester hydrolysis in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (R)-Methyl 2-hydroxybutanoate
An in-depth technical guide to the purification of (R)-Methyl 2-hydroxybutanoate from a reaction mixture.
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who require this chiral building block in high purity. This compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals where stereochemistry is critical.[1][2] The success of subsequent synthetic steps often hinges on the effective removal of impurities from the initial reaction mixture.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges encountered during purification. We will delve into the causality behind experimental choices, providing you with the rationale needed to adapt and optimize these protocols for your specific needs.
Overall Purification Workflow
The purification of this compound is a multi-step process designed to systematically remove different classes of impurities. The general strategy involves an initial aqueous workup, followed by bulk purification via distillation, and concluding with chromatographic methods for achieving high enantiomeric and chemical purity.
Caption: General workflow for the purification of this compound.
Part 1: Initial Work-up and Bulk Purification
This section addresses common issues encountered after the synthesis reaction is complete, focusing on removing catalysts, unreacted starting materials, and solvents.
Question 1: My reaction was run under acidic conditions (e.g., H₂SO₄ catalyst). What is the best way to remove the acid catalyst and aqueous byproducts?
Answer: The most effective method for removing acid catalysts and water-soluble impurities is a carefully controlled liquid-liquid extraction (LLE) using a mild base.
Expert's Explanation: Direct distillation of an acidic crude mixture is not recommended as the acid can catalyze decomposition or side reactions at elevated temperatures. The goal of the LLE is to neutralize the acid catalyst and transfer it, along with other water-soluble components, into an aqueous phase, leaving the desired ester in the organic phase.
A saturated solution of sodium bicarbonate (NaHCO₃) is the preferred base for neutralization.[3] It is strong enough to neutralize catalytic amounts of strong acids but mild enough to avoid significant saponification (hydrolysis) of the methyl ester product. Using a stronger base like sodium hydroxide (NaOH) would increase the risk of hydrolyzing your product back to the sodium salt of 2-hydroxybutanoic acid, reducing your yield. The evolution of CO₂ gas during neutralization with bicarbonate is a visual indicator that the acid is being consumed and also helps to gently mix the layers, but requires careful and frequent venting of the separatory funnel to prevent pressure buildup.[3]
Protocol 1: Liquid-Liquid Extraction for Acid Removal
-
Cool the crude reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel of appropriate size.
-
Add an organic solvent immiscible with water, such as diethyl ether or dichloromethane, to dissolve the product if it is not already in a suitable solvent.[4][5]
-
Slowly add a saturated aqueous solution of NaHCO₃ in portions. Swirl gently after each addition and vent the funnel frequently by inverting it and opening the stopcock. Continue adding bicarbonate solution until CO₂ evolution ceases.
-
Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent periodically.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Wash the remaining organic layer with brine (saturated NaCl solution). This helps to remove residual water and break up any emulsions.[3]
-
Separate the layers and drain the organic phase into a clean Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, neutralized ester.
Question 2: I've removed the acid and solvent, but my crude product still contains high-boiling impurities. Is distillation a viable next step?
Answer: Yes, fractional distillation under reduced pressure is the ideal method for purifying multi-gram quantities of this compound and removing non-volatile or high-boiling impurities.
Expert's Explanation: this compound has a boiling point of 159.3 °C at atmospheric pressure.[6] Distilling at this high temperature can lead to thermal decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and cleaner separation. For example, a similar compound, methyl 3-hydroxybutanoate, boils at 61-62 °C at 18 mmHg.[7] This prevents degradation and the formation of new impurities.
It is crucial to use a fractionating column (e.g., a Vigreux column) to achieve good separation between your product and impurities with similar boiling points.[4] The efficiency of the separation is determined by the number of theoretical plates in the column.
| Parameter | Recommended Value | Rationale |
| Pressure | 10-20 mmHg (Torr) | Lowers the boiling point to a safe temperature range, preventing thermal decomposition. |
| Distillation Flask Temp. | Gradually increase; aim for 20-30 °C above vapor temp. | Provides a steady rate of distillation without "bumping". |
| Vapor Temperature | Monitor closely; collect fraction at a stable temperature. | A stable boiling point indicates a pure fraction is being collected. For a similar ester, this is ~110 °C at 13 Torr.[3] |
| Apparatus | Short-path or Vigreux column setup | Provides the necessary separation efficiency for closely boiling compounds. |
Table 1. Recommended parameters for vacuum distillation.
Part 2: Chromatographic Purification and Enantiomeric Resolution
This section focuses on achieving high chemical and, most importantly, chiral purity.
Question 3: My product is >95% pure by GC after distillation, but I need >99% purity. How do I remove the final trace impurities?
Answer: Flash column chromatography is the standard technique for removing trace impurities that are structurally similar to your product and could not be separated by distillation.
Expert's Explanation: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[8] For a moderately polar compound like this compound (containing both an ester and a hydroxyl group), a normal-phase setup with silica gel is most common.
The key is selecting a solvent system that provides a good retention factor (R_f) for your product on a Thin-Layer Chromatography (TLC) plate, ideally between 0.25 and 0.4. This R_f value generally ensures good separation on the column. A common solvent system for esters is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8]
| Solvent System (Hexane:Ethyl Acetate) | Typical R_f Range | Comments |
| 90:10 | 0.5 - 0.7 | May elute too quickly, poor separation from non-polar impurities. |
| 80:20 or 75:25 | 0.25 - 0.4 | Often the optimal range for good separation. |
| 50:50 | < 0.1 | Product will be too strongly retained on the column, leading to broad peaks and long elution times. |
Table 2. Starting solvent systems for flash chromatography on silica gel.
Question 4: I am seeing poor or no separation of my (R) and (S) enantiomers on my chiral HPLC/GC column. What should I do?
Answer: Troubleshooting poor chiral resolution involves a systematic evaluation of your column, mobile phase, and analytical conditions. This is a common challenge as enantiomers have identical physical properties and their separation relies on subtle differences in their interaction with a chiral stationary phase (CSP).[9]
Expert's Explanation: Chiral recognition is based on the principle of forming transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[10] The stability of these complexes differs, leading to different retention times. For hydroxy esters, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[11]
Caption: Troubleshooting guide for poor chiral separation.
Systematic Troubleshooting Steps:
-
Verify CSP Choice: Start with a well-established polysaccharide-based column (e.g., Chiralpak® series). If you see no separation at all, the CSP may not be suitable. Screening a column with a different chiral selector (e.g., amylose vs. cellulose) is the next logical step.[11]
-
Optimize the Mobile Phase: If you observe partial separation (a shoulder or broadened peak), the mobile phase is the most powerful tool for optimization.
-
Modifier Percentage: In normal phase (e.g., Hexane/Isopropanol), systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%). This alters the polarity and can significantly impact selectivity.[11]
-
Modifier Type: Sometimes, switching the alcohol (e.g., from isopropanol to ethanol) can dramatically change the chiral recognition.
-
-
Adjust Flow Rate and Temperature: Once you have some separation (Resolution, Rs > 0.8), you can fine-tune it.
-
Flow Rate: Decreasing the flow rate increases the time the analytes spend interacting with the CSP, which can improve resolution.[9][11]
-
Temperature: Temperature can alter the thermodynamics of the chiral interaction. Try varying the column temperature (e.g., 15°C, 25°C, 40°C) to see if it improves selectivity.[9]
-
Protocol 2: Chiral GC Analysis for Enantiomeric Excess (ee) Determination Note: Direct analysis on a chiral GC column is possible. An alternative, robust method involves derivatization to form diastereomers, which can be separated on a standard achiral column.[11]
-
Column Selection: Use a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., BETA DEX™).
-
Sample Preparation: Prepare a dilute solution of your purified this compound (approx. 1 mg/mL) in a volatile solvent like hexane or ethyl acetate.
-
GC Conditions (Typical Starting Point):
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium, constant flow.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C. (This program must be optimized for your specific column and system).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of your sample.
-
Inject a sample of the racemic methyl 2-hydroxybutanoate to identify the retention times of both the (R) and (S) enantiomers.
-
Integrate the peak areas for the (R) and (S) enantiomers in your sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
References
- 1. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 2. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process - Google Patents [patents.google.com]
- 6. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. biotage.com [biotage.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting poor peak shape in chiral HPLC of methyl 2-hydroxybutanoate
Welcome to the technical support center for the chiral separation of methyl 2-hydroxybutanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape in High-Performance Liquid Chromatography (HPLC). Our approach is rooted in fundamental chromatographic principles to provide not just solutions, but a deeper understanding of the separation process.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for an analyte like methyl 2-hydroxybutanoate?
Peak tailing for this analyte is frequently caused by secondary-site interactions, specifically between the hydroxyl group of the analyte and active residual silanols on the silica-based chiral stationary phase (CSP).[1] To mitigate this, ensure your mobile phase contains a small percentage of an acidic modifier, like 0.1% trifluoroacetic acid (TFA), to suppress these unwanted interactions.[2]
Q2: My peaks are fronting. What's the first thing I should check?
Peak fronting is often a result of sample overload or a mismatch between the sample solvent and the mobile phase.[3][4] The first and simplest diagnostic step is to dilute your sample (e.g., by a factor of 10) and reinject it. If the peak shape improves, you are experiencing mass overload.[5] If not, the solvent your sample is dissolved in may be too strong, causing the analyte band to spread prematurely on the column.
Q3: I have some separation, but my resolution is below the ideal 1.5. What's a quick way to improve it?
For an established method with partial separation, adjusting the column temperature is a powerful tool. Generally, decreasing the temperature in 5°C increments can enhance chiral selectivity by strengthening the transient diastereomeric interactions responsible for separation.[1] However, the effect is compound-dependent, and in some cases, increasing the temperature may improve efficiency and, surprisingly, resolution.[6][7][8]
Q4: What is a good starting mobile phase for separating methyl 2-hydroxybutanoate enantiomers?
For polysaccharide-based columns (e.g., those based on cellulose or amylose), a normal-phase mobile phase is an excellent starting point. A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.[9] A common starting ratio is 90:10 (n-hexane:alcohol), with the addition of 0.1% TFA to improve peak shape.
Q5: Why is sample preparation so critical for this specific analyte?
Methyl 2-hydroxybutanoate is relatively volatile. Improper sample preparation can lead to concentration changes between injections, affecting reproducibility. Furthermore, the choice of sample solvent is crucial. For optimal peak shape, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[10] Injecting a sample dissolved in a much stronger solvent can lead to significant peak distortion.[11]
In-Depth Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to resolving specific peak shape problems.
Issue 1: Peak Tailing (Asymmetry Factor > 1.2)
Tailing peaks are characterized by a gradual slope on the backside of the peak. This is problematic as it complicates integration and reduces resolution from subsequent peaks.
-
Secondary-Site Interactions: The primary cause for acidic or polar analytes like methyl 2-hydroxybutanoate. Residual silanol groups (-Si-OH) on the silica support of the CSP can form strong hydrogen bonds with the analyte, creating a secondary, non-chiral retention mechanism that slows down a fraction of the analyte molecules, causing them to elute later and form a "tail".[1]
-
Column Overload: Injecting too much sample mass saturates the active sites of the chiral stationary phase. This leads to a non-linear relationship between the analyte concentration and its retention, often resulting in tailing.[5]
-
Extra-Column Dead Volume: Excessive tubing length, poorly made connections, or a large detector cell can cause the analyte band to spread before and after the column, leading to tailing, especially for early-eluting peaks.[1][12]
-
Column Contamination/Degradation: Accumulation of strongly retained impurities from the sample matrix can create new active sites that cause tailing.[5] Over time, the stationary phase itself can degrade, exposing more silanol groups.
Caption: A decision tree for diagnosing peak tailing.
Protocol 1: Diagnosing Column Overload via Sample Dilution
-
Prepare a 1:10 and a 1:100 dilution of your sample using the mobile phase as the diluent.
-
Inject the original sample, followed by the 1:10 and 1:100 dilutions.
-
Compare the chromatograms. A significant improvement in peak symmetry in the diluted samples confirms that the original sample was overloading the column.[1]
Protocol 2: Optimizing the Mobile Phase with an Acidic Modifier
-
Prepare your mobile phase (e.g., Hexane:Isopropanol 90:10) as usual.
-
Prepare a second batch of the same mobile phase, but add trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v).
-
Equilibrate the column with the new mobile phase containing TFA for at least 30 minutes.
-
Inject your sample. The acidic additive protonates the residual silanol groups on the stationary phase, minimizing their ability to interact with your analyte and thereby improving peak shape.[2][13]
Issue 2: Peak Fronting (Asymmetry Factor < 0.9)
Fronting peaks, identifiable by a sharp drop-off on the backside, are less common than tailing but indicate significant chromatographic problems.
-
Sample Solvent Incompatibility: This is a very common cause. If the sample is dissolved in a solvent significantly stronger (more eluting power) than the mobile phase, the portion of the analyte at the leading edge of the injection band travels down the column faster than it can equilibrate with the stationary phase. This "head start" causes it to elute earlier, creating a front.[3]
-
Column Overload (Concentration): While mass overload often causes tailing, high concentration overload can also lead to fronting under certain conditions, described by a "convex" isotherm.
-
Column Collapse/Channeling: A physical degradation of the column bed, where a void or channel forms at the inlet.[3][14] This allows a portion of the sample to bypass the packed bed, eluting much faster and causing a severe front. This affects all peaks in the chromatogram.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. Blogs | Restek [discover.restek.com]
- 6. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. waters.com [waters.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Optimizing reaction conditions for the synthesis of (R)-Methyl 2-hydroxybutanoate
Welcome to the technical support center for the synthesis of (R)-Methyl 2-hydroxybutanoate. This valuable chiral building block is crucial in the development of various pharmaceuticals and fine chemicals. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, you will find practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established scientific principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into potential causes and actionable solutions.
Problem 1: My enantiomeric excess (% ee) is significantly lower than expected.
-
Question: I've performed an asymmetric hydrogenation of methyl 2-oxobutanoate, but my chiral HPLC analysis shows an ee of only 65%, whereas the literature reports >95%. What are the most likely causes and how can I fix this?
-
Answer: Low enantiomeric excess is a common and frustrating issue in asymmetric synthesis. The problem can typically be traced back to one of three areas: analytical method inaccuracies, compromised reagents or catalyst, or suboptimal reaction conditions.[1]
Initial Step: Validate Your Analytical Method Before altering your reaction chemistry, it is critical to confirm that your analytical method is accurate.[2] An improperly validated chiral HPLC or GC method can give misleading % ee values.
-
Resolution (Rs): Ensure you have baseline separation between the two enantiomer peaks. An Rs value greater than 1.5 is ideal.[2]
-
Accuracy & Linearity: Confirm that the detector response is linear for both enantiomers across a range of concentrations and that a standard of known ee gives the expected result. A common pitfall is assuming equal detector response for both enantiomers.[2]
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting Decision Tree for Low % ee.
Potential Chemical Causes & Solutions:
-
Catalyst Integrity: Asymmetric catalysts are sensitive.
-
Cause: The catalyst may have been improperly handled (exposed to air/moisture), be from a poor-quality batch, or have degraded over time.
-
Solution: Purchase a new batch of catalyst from a reputable supplier. Handle catalysts under an inert atmosphere (glovebox or Schlenk line). Ensure proper activation if required by the protocol.
-
-
Reagent and Solvent Purity: Trace impurities can poison a catalyst or interfere with the reaction.
-
Cause: The substrate (methyl 2-oxobutanoate) or solvent may contain impurities. Water is a common poison for many hydrogenation catalysts.
-
Solution: Use freshly distilled or high-purity anhydrous solvents. Re-purify the substrate if its purity is questionable.
-
-
Reaction Conditions: Asymmetric reactions are highly dependent on precise conditions.[1]
-
Cause: Incorrect temperature, hydrogen pressure, or reaction time can dramatically affect enantioselectivity.
-
Solution: Systematically screen reaction parameters. Lowering the temperature often increases enantioselectivity, though it may slow the reaction rate. Ensure the hydrogen pressure is stable and accurate throughout the reaction.
-
-
Problem 2: The reaction has a low yield or fails to reach completion.
-
Question: My enzymatic kinetic resolution of racemic methyl 2-hydroxybutanoate has stalled at 30% conversion, and the yield of the desired (R)-enantiomer is poor. How can I improve this?
-
Answer: Incomplete conversion in enzymatic resolutions points toward issues with enzyme activity, substrate inhibition, or equilibrium limitations.
Potential Causes & Solutions:
-
Enzyme Deactivation:
-
Cause: The enzyme (e.g., a lipase) may be denatured by the solvent, temperature, or pH. Some organic solvents can strip essential water from the enzyme, inactivating it.
-
Solution: Ensure the reaction temperature is within the optimal range for the specific lipase used (e.g., 30-50 °C for many common lipases). Screen different organic solvents; MTBE or toluene are often good choices. Ensure the pH of the buffered enzyme solution is optimal.[3]
-
-
Product Inhibition:
-
Cause: As the reaction proceeds, the accumulation of products (the acylated ester and the alcohol co-product) can inhibit the enzyme, slowing or stopping the reaction.
-
Solution: Consider using an acylating agent like vinyl acetate, which produces acetaldehyde as a byproduct that is subsequently removed from the equilibrium, driving the reaction forward.[3]
-
-
Mass Transfer Limitations:
-
Cause: If using an immobilized enzyme, poor mixing can lead to localized substrate depletion and product accumulation around the enzyme beads, reducing the overall reaction rate.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction. Do not use magnetic stir bars that can crush immobilized enzyme particles; an overhead stirrer or orbital shaker is often preferable.
-
-
Problem 3: I'm having difficulty purifying the final product.
-
Question: After my reaction, I'm struggling to separate my product, this compound, from the unreacted starting material or byproducts. What are the best purification strategies?
-
Answer: Purification of chiral α-hydroxy esters requires careful selection of techniques to avoid racemization and efficiently remove closely related impurities.
Recommended Purification Methods:
-
Column Chromatography:
-
Technique: Silica gel chromatography is the most common method. Use a solvent system of moderate polarity, such as a gradient of ethyl acetate in hexanes. The hydroxyl group in your product will make it more polar than the corresponding starting ketone or unreacted acylated ester.
-
Pro-Tip: To minimize time on the silica (which can be slightly acidic and promote side reactions), use flash chromatography and consider neutralizing the silica gel with triethylamine (0.5-1% v/v in the eluent) if you observe product degradation.
-
-
Distillation:
-
Technique: If the impurities have significantly different boiling points, vacuum distillation can be an effective method for purification on a larger scale. The boiling point of methyl 2-hydroxybutanoate is approximately 159°C at atmospheric pressure.[4]
-
Caution: Avoid excessive temperatures, which can cause decomposition or racemization. Use a good vacuum source to lower the boiling point.
-
-
Enantioselective Liquid-Liquid Extraction (ELLE):
-
Technique: For separating enantiomers post-resolution, advanced techniques like ELLE can be employed, using a chiral selector in a biphasic system.[5] This is more common in industrial-scale processes.
-
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthetic routes to enantiomerically pure this compound?
-
A1: The three most prevalent strategies are:
-
Asymmetric Hydrogenation: The direct reduction of a prochiral substrate like methyl 2-oxobutanoate using a chiral catalyst (e.g., Ru-BINAP complexes).[6][7] This method is highly atom-economical.
-
Enzymatic Kinetic Resolution: The selective reaction of one enantiomer from a racemic mixture of methyl 2-hydroxybutanoate. Typically, a lipase enzyme is used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.[8][9]
-
Chiral Pool Synthesis: Starting from an already enantiopure natural product, such as an amino acid or hydroxy acid. For example, depolymerization of the biopolymer poly-[(R)-3-hydroxybutyric acid] can yield related chiral building blocks.[10]
-
-
-
Q2: How do I accurately determine the enantiomeric excess (% ee) of my product?
-
A2: The most reliable and widely used methods are chromatographic.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their direct quantification.[11][12]
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds like methyl esters. It also employs a chiral column to resolve the enantiomers.
-
NMR Spectroscopy with Chiral Shift Reagents: This method can be used but is often less precise than chromatography. A chiral lanthanide shift reagent is added to the NMR sample, which complexes with the enantiomers differently, inducing separate signals that can be integrated.[1]
-
-
-
Q3: What are the critical parameters to control during an asymmetric hydrogenation?
-
A3: Success hinges on meticulous control of several factors:
-
Catalyst Loading: Too little catalyst results in a slow or incomplete reaction, while too much can sometimes lead to side reactions or be economically unviable.[1][2] An optimal loading must be determined experimentally.
-
Hydrogen Pressure: The pressure affects both the reaction rate and, in some systems, the enantioselectivity. It must be carefully controlled and maintained.
-
Temperature: Temperature has a profound impact on the energy difference between the diastereomeric transition states that determine enantioselectivity. Lower temperatures often favor higher ee.
-
Solvent: The solvent's polarity and coordinating ability can influence the catalyst's conformation and activity.[1]
-
-
-
Q4: What are the main challenges in scaling up this synthesis from the lab to a pilot plant?
-
A4: Scaling up chiral synthesis presents significant challenges.[13][14][15]
-
Mixing and Heat Transfer: What works in a small flask may fail in a large reactor due to inefficient mixing or heat transfer, which can affect local concentrations and temperatures, thereby reducing selectivity.[13]
-
Catalyst Cost and Recovery: Many asymmetric catalysts use expensive precious metals (like Ruthenium or Rhodium). At scale, catalyst recovery and recycling become economically critical.
-
Robustness: Lab-scale procedures developed by medicinal chemists may use reagents or conditions that are unsafe or not robust enough for large-scale production.[15] Process chemists must re-develop the synthesis to be safe, repeatable, and efficient.
-
-
Section 3: Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Methyl 2-Oxobutanoate
This protocol is adapted from methodologies using BINAP-Ruthenium type catalysts, known for high efficiency in reducing α-keto esters.[7]
Workflow Diagram
Caption: Experimental Workflow for Asymmetric Hydrogenation.
Materials:
-
Methyl 2-oxobutanoate
-
[RuCl((R)-BINAP)(p-cymene)]Cl or similar chiral Ruthenium catalyst
-
Anhydrous, degassed Methanol (MeOH)
-
High-pressure autoclave with a glass liner and magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: In a glovebox, charge a glass liner with methyl 2-oxobutanoate (e.g., 1.0 mmol) and the catalyst (e.g., 0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed methanol (e.g., 10 mL) to the glass liner.
-
Assembly and Purging: Seal the glass liner inside the stainless-steel autoclave. Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the system by pressurizing with hydrogen (e.g., to 10 atm) and then venting, repeating this cycle 3-5 times.
-
Reaction: Pressurize the autoclave to the desired pressure (e.g., 50-100 atm H₂) and place it in a pre-heated oil bath at the reaction temperature (e.g., 25-50 °C). Stir the reaction for the specified time (e.g., 12-24 hours).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Purification: Open the reactor, remove the contents, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 20% Ethyl Acetate in Hexanes).
-
Analysis: Confirm the structure of the purified product by ¹H and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 2-hydroxybutanoate
This protocol uses a commercially available immobilized lipase to selectively acylate the (S)-enantiomer.[3]
Materials:
-
Racemic (±)-Methyl 2-hydroxybutanoate
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Vinyl Acetate
-
Anhydrous solvent (e.g., Methyl tert-butyl ether, MTBE)
-
Molecular sieves (4Å)
Procedure:
-
Setup: To a round-bottom flask, add racemic (±)-methyl 2-hydroxybutanoate (e.g., 10 mmol), anhydrous MTBE (e.g., 50 mL), and activated 4Å molecular sieves.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
Acylating Agent: Add vinyl acetate (e.g., 5.5 mmol, 0.55 equivalents). Using slightly more than 0.5 equivalents ensures the reaction can proceed to ~50% conversion.
-
Reaction: Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C) on an orbital shaker.
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or HPLC to determine the conversion and the ee of the remaining starting material.
-
Work-up: When the reaction reaches approximately 50% conversion (at which point the ee of the remaining (R)-ester is maximized), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The product mixture contains the desired this compound and the acylated (S)-enantiomer, (S)-Methyl 2-acetoxybutanoate. These can be readily separated by flash column chromatography due to their significant polarity difference.
-
Analysis: Characterize the purified this compound and confirm its enantiomeric excess by chiral HPLC.
Data Summary Table
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation
| Catalyst/Ligand | Substrate | Solvent | Temp. (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | Reference |
| [RuI{(R)-binap}(p-cymene)]I | Methyl 2-benzamidomethyl-3-oxobutanoate | CH₂Cl₂/MeOH | 25 | 100 | 94 | 99 (2S,3R) | [7] |
| Ru(H)((R)-DTBM-Segphos)(p-cymene)(SbF₆) | Methyl 2-benzamidomethyl-3-oxobutanoate | Ethanol | 50 | 50 | >99 | 99 (2S,3R) | [7] |
Note: The substrates in the table are analogues, but the data illustrates the high efficiencies achievable with modern ruthenium catalysts under optimized conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ethz.ch [ethz.ch]
- 11. Determination of enantiomeric excess of alpha-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. Part 5. The Future of Chirality: Challenges and Innovations – Chiralpedia [chiralpedia.com]
- 15. Challenges of scaling up production from grams to kilos [chemtek.co.in]
Removal of unreacted starting materials from (R)-Methyl 2-hydroxybutanoate
Technical Support Center: Purification of (R)-Methyl 2-hydroxybutanoate
This guide provides in-depth troubleshooting and practical solutions for the removal of unreacted starting materials from this compound. It is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
The most prevalent impurities are typically unreacted starting materials, namely 2-oxobutanoic acid (α-ketobutyric acid) and the alcohol used for esterification, such as methanol or ethanol. Side products can also include self-condensation products of the ketoacid or byproducts from the racemization of the chiral center if harsh conditions are used.
Q2: I see a significant amount of a water-soluble, acidic component in my crude product. What is it likely to be?
This is almost certainly unreacted 2-oxobutanoic acid. Due to its carboxylic acid group, it is highly polar and acidic, leading to its solubility in aqueous bases.
Q3: My NMR spectrum shows a broad peak around 3.5-4.0 ppm that is not my product. What could this be?
A broad peak in this region often indicates the presence of residual alcohol, like methanol, which was used in the esterification reaction. The hydroxyl proton's chemical shift can vary depending on concentration and hydrogen bonding.
Q4: Is distillation a suitable method for purifying this compound?
Yes, vacuum distillation is a highly effective method for purifying this compound, which has a boiling point of approximately 145 °C at atmospheric pressure. Distillation effectively separates the desired ester from less volatile impurities like 2-oxobutanoic acid and more volatile components like residual methanol.
Q5: Can I use chromatography to purify my product?
While distillation is often sufficient, flash column chromatography can be employed for high-purity requirements or for removing closely related impurities. A silica gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a common choice.
Troubleshooting Guide: Common Purification Issues
Issue 1: Residual 2-Oxobutanoic Acid Detected in Product
The presence of the starting ketoacid is a frequent issue, often identified by spectroscopic methods (e.g., a broad carboxylic acid peak in IR or ¹H NMR) or by its acidic nature.
Root Cause Analysis:
The primary cause is an incomplete esterification reaction. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. The acidic nature of 2-oxobutanoic acid also allows for its separation through chemical means.
Troubleshooting Protocol: Liquid-Liquid Extraction
A standard and effective method to remove acidic impurities is a basic aqueous wash.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate solution will react with the acidic 2-oxobutanoic acid to form the water-soluble sodium salt, which partitions into the aqueous layer.
-
Chemical Principle: The basic bicarbonate deprotonates the carboxylic acid, forming a salt that is highly soluble in water and insoluble in the organic solvent.
-
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 2-3 times to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.
Issue 2: Presence of Residual Alcohol (e.g., Methanol)
Excess alcohol from the esterification reaction is a common volatile impurity.
Root Cause Analysis:
Esterification reactions are often carried out with an excess of the alcohol to drive the equilibrium towards the product. This excess must be removed during workup.
Troubleshooting Protocol: Distillation
For volatile alcohols like methanol (boiling point: 64.7 °C), distillation is highly effective.
Step-by-Step Protocol:
-
Initial Concentration: After the aqueous workup (as described in Issue 1), a significant portion of the excess alcohol can be removed during the rotary evaporation of the organic solvent.
-
Fractional Distillation (if necessary): If large quantities of a slightly less volatile alcohol are present, fractional distillation under atmospheric pressure may be required.
-
Vacuum Distillation: For the final purification of the this compound, vacuum distillation is recommended. This lowers the boiling point of the ester, preventing potential thermal degradation.
Table 1: Distillation Parameters
| Compound | Boiling Point (°C) at 760 mmHg | Typical Vacuum Distillation Conditions |
| Methanol | 64.7 | Removed prior to final distillation |
| This compound | ~145 | 60-65 °C at 20 mmHg |
| 2-Oxobutanoic acid | ~160 (decomposes) | Remains as non-volatile residue |
Issue 3: Poor Separation Efficiency and Co-eluting Impurities
In some cases, minor byproducts may have polarities and boiling points close to the desired product, making separation by simple extraction or distillation challenging.
Root Cause Analysis:
These impurities may arise from side reactions, such as aldol-type condensations or racemization followed by other transformations. Their similar physicochemical properties necessitate a more refined separation technique.
Troubleshooting Protocol: Flash Column Chromatography
Flash chromatography provides a higher degree of separation based on the differential adsorption of compounds to a stationary phase.
Step-by-Step Protocol:
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the standard stationary phase.
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A typical gradient might start from 95:5 (Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Column Packing: Properly pack the column with the silica gel slurry in the initial mobile phase to avoid air bubbles and channeling.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column.
-
Elution: Run the column under positive pressure, collecting fractions. Monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.
Diagram 1: Purification Workflow
This diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
Challenges in the scale-up of (R)-Methyl 2-hydroxybutanoate production
Technical Support Center: (R)-Methyl 2-hydroxybutanoate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer practical protocols to support your experimental work. Our approach is built on explaining the fundamental principles behind each step, ensuring you can make informed decisions during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for producing this compound?
There are two main strategies for producing enantiomerically pure this compound: chemical synthesis and enzymatic resolution.
-
Chemical Synthesis: This route often involves the asymmetric reduction of a prochiral ketone, such as methyl 2-oxobutanoate, using a chiral catalyst. Another documented method involves a multi-step process starting from propionaldehyde cyanohydrin, which is then reacted with water and methanol in the presence of an acid.[1] While potentially high-yielding, this approach can require complex and hazardous reagents, and purification from byproducts can be challenging on a larger scale.[1]
-
Enzymatic Methods: Biocatalysis offers a highly selective alternative. A common strategy is the kinetic resolution of a racemic mixture of methyl 2-hydroxybutanoate. An enzyme, typically a lipase like Candida antarctica lipase B (CALB), selectively acylates or hydrolyzes one enantiomer, leaving the other (in this case, the R-enantiomer) unreacted and allowing for separation.[2][3] This method is favored for its high enantioselectivity and milder reaction conditions, though optimizing enzyme stability and productivity is key for industrial viability.[4][5]
Q2: What are the critical physical properties and safety considerations for this compound?
Understanding the physicochemical properties is crucial for safe handling, storage, and process design, especially during purification steps like distillation.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₃ | [6][7] |
| Molecular Weight | 118.13 g/mol | [6][7] |
| Boiling Point | 159.3 °C (at 760 mmHg) | [6] |
| Density | 1.05 g/cm³ | [6] |
| Flash Point | 54.6 °C | [6] |
| Appearance | Colorless to pale yellow liquid | [8] |
Safety & Handling: this compound is a flammable liquid and vapor.[7] It is reported to cause serious eye irritation and may cause respiratory irritation and skin irritation.[6][7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How should I properly store the final product to ensure its stability?
To maintain purity and prevent degradation, this compound should be stored in a tightly sealed container at 2°C to 8°C.[6] This minimizes volatility and reduces the rate of potential side reactions.
Troubleshooting Guide for Scale-Up
Scaling up a chemical process often introduces challenges not observed at the lab bench.[9][10] This section provides a systematic approach to diagnosing and solving common issues.
Problem 1: Low Overall Yield
-
Potential Cause (Chemical Synthesis): Incomplete conversion, formation of side products due to localized overheating (hot spots), or degradation of the product during a lengthy workup or purification.
-
Recommended Solution:
-
Optimize Reaction Conditions: Re-evaluate temperature, pressure, and catalyst loading. Ensure efficient heat removal from the reactor, as poor heat transfer is a common scale-up bottleneck that can accelerate catalyst degradation.[10]
-
Purification Strategy: The high boiling point makes simple distillation energy-intensive. A Japanese patent describes an industrially advantageous method involving azeotropic distillation with a solvent like toluene to efficiently remove water before a final fractional distillation under reduced pressure.[1] This can prevent thermal degradation and improve recovery.
-
-
Potential Cause (Enzymatic Synthesis): Poor enzyme stability/activity, product inhibition, or unfavorable reaction equilibrium.
-
Recommended Solution:
-
Enzyme Immobilization: Immobilizing the enzyme (e.g., CALB) on a solid support enhances its stability and allows for easier recovery and reuse, significantly improving process economics.[2]
-
Reactor Design: A simple stirred-tank reactor can cause attrition and damage to immobilized enzyme particles during large-scale production. A batchwise loop reactor, where the reactant solution is circulated through a packed bed of the immobilized enzyme, was found to be superior for a similar process, preventing enzyme damage and ensuring consistent performance.[2][3]
-
Problem 2: Poor Enantioselectivity (Enzymatic Resolution)
-
Potential Cause: The chosen enzyme or reaction conditions (solvent, temperature, acyl donor) are not optimal for discriminating between the two enantiomers.
-
Recommended Solution:
-
Substrate Modification: Research on the enzymatic resolution of similar hydroxybutyrates has shown that the enzyme's enantioselectivity can be influenced by the ester's alkyl chain.[2] Using bulkier groups can sometimes improve selectivity.
-
Two-Step Resolution: An efficient process for a similar compound involved a two-step enzymatic method. First, the racemic mixture was acetylated, producing (S)-ethyl-3-hydroxybutyrate and (R)-enriched ethyl-3-acetoxybutyrate. In the second step, the (R)-enriched ester was subjected to alcoholysis using the same enzyme to yield the optically pure (R)-HEB.[2] This dual-step approach can drive the resolution to a higher enantiomeric excess (>96% ee).[2][3]
-
Problem 3: Difficulties in Product Purification
-
Potential Cause: Formation of hard-to-break azeotropes with water or solvents, thermal instability of the product at its atmospheric boiling point, or the presence of close-boiling impurities.
-
Recommended Solution:
-
Vacuum Distillation: To mitigate thermal degradation, perform all distillation steps under reduced pressure. This lowers the boiling point, preserving the integrity of the final product.
-
Azeotropic Dehydration: As detailed in patent JP4271494B2, introducing a solvent that forms a low-boiling azeotrope with water (e.g., toluene) is an effective method to de-water the crude product mixture prior to the final high-purity distillation.[1]
-
High-Purity Polishing: For pharmaceutical applications requiring extremely high purity, a final polishing step may be necessary. This could involve passing the distilled product through specialized filters to remove trace metals or particulates, a technique used in producing high-purity chemicals for the semiconductor industry.[11]
-
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common scale-up issues.
Caption: Troubleshooting logic for production scale-up.
Experimental Protocols & Workflows
General Production Workflow
This diagram outlines the critical stages from raw materials to final quality control, applicable to both chemical and enzymatic routes.
Caption: High-level production workflow diagram.
Protocol: Quality Control for Purity and Enantiomeric Excess by GC
Accurate analysis is non-negotiable. This protocol provides a general method for assessing the purity and enantiomeric composition of your product.
-
Sample Preparation:
-
Accurately weigh ~10 mg of your this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent (e.g., high-purity hexane or ethyl acetate). Mix thoroughly.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
Instrumentation & Conditions (Example):
-
Gas Chromatograph: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).
-
Chiral Column: A column suitable for separating chiral esters, such as a Cyclodex-B or similar beta-cyclodextrin based capillary column.
-
Injector Temperature: 250°C.
-
Detector Temperature: 270°C.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/minute.
-
Hold: Hold at 150°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Run a standard of the racemic methyl 2-hydroxybutanoate to determine the retention times for both the (R) and (S) enantiomers.
-
Inject your sample. Integrate the peak areas for both enantiomers.
-
Calculate the Enantiomeric Excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Calculate chemical purity by comparing the total area of the product peaks to the total area of all peaks in the chromatogram.
-
Disclaimer: This is a representative method. The column, oven program, and other parameters must be optimized for your specific instrumentation and separation needs.
References
- 1. JP4271494B2 - Method for producing methyl 2-hydroxybutanoate - Google Patents [patents.google.com]
- 2. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 7. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process - Google Patents [patents.google.com]
Improving enantiomeric excess in the synthesis of (R)-Methyl 2-hydroxybutanoate
<_ Technical Support Center: (R)-Methyl 2-hydroxybutanoate Synthesis
Welcome to the dedicated support center for the synthesis of this compound. This resource is designed to provide researchers, scientists, and professionals in drug development with in-depth troubleshooting guides, frequently asked questions, and validated protocols to overcome common challenges in achieving high enantiomeric excess (e.e.). Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your success in this critical chiral synthesis.
I. Troubleshooting Guide: Diagnosing and Improving Low Enantiomeric Excess
This section addresses the most common and critical issues encountered during the synthesis of this compound, providing a logical framework for problem-solving.
Question 1: My enantiomeric excess is significantly lower than literature-reported values. What is the first and most critical step in troubleshooting?
Answer: Before investigating any reaction parameters, you must rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method is a frequent source of misleading % e.e. values.[1]
-
Causality: The fundamental principle of measurement is that the analytical tool must be proven accurate and reliable before the experimental results can be trusted. In chiral analysis, factors such as incomplete separation of enantiomers or differential detector response can lead to significant errors in the calculated enantiomeric ratio.
-
Actionable Protocol: HPLC Method Validation
-
Resolution (Rs): Ensure baseline separation between the (R) and (S) enantiomer peaks. A resolution value (Rs) greater than 1.5 is generally considered sufficient for accurate quantification.[1]
-
Accuracy: Prepare standard samples with known enantiomeric compositions (e.g., racemic, 90:10, 75:25). Analyze these standards and compare the measured % e.e. with the known values to confirm the accuracy of your method.
-
Precision: Inject the same sample multiple times (e.g., n=6) to ensure the consistency of your results. The relative standard deviation (RSD) should typically be less than 2%.[1]
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is assuming equal response factors for both enantiomers, which can lead to an inaccurate determination of their ratio.[1]
-
Question 2: My analytical method is validated, but the enantiomeric excess is still low and inconsistent. What should I investigate next?
Answer: The purity of your reagents and the integrity of your catalyst are the next most critical factors. Asymmetric reactions are highly sensitive to trace impurities that can poison the catalyst or participate in non-selective background reactions.[2]
-
Causality: Chiral catalysts and enzymes create a specific three-dimensional environment to favor the formation of one enantiomer. Impurities can disrupt this environment, block active sites, or catalyze a non-selective reaction, leading to a racemic or near-racemic product mixture.
-
Troubleshooting Checklist:
-
Substrate Purity: Impurities in the starting material (e.g., methyl 2-oxobutanoate) can compete in the reaction, leading to undesired byproducts or a lower overall enantioselectivity. Consider re-purifying your substrate via distillation or chromatography.[1]
-
Catalyst/Enzyme Integrity:
-
Chemical Catalysts (e.g., Ru-BINAP complexes): Many organometallic catalysts are sensitive to air and moisture.[2] Ensure they have been stored under an inert atmosphere and handled using appropriate techniques (e.g., in a glovebox).
-
Enzymes (e.g., Lipases, Dehydrogenases): Confirm the activity of your enzyme. Improper storage (temperature, pH) can lead to denaturation and loss of catalytic activity and selectivity.[3]
-
-
Solvent and Reagent Purity: Use anhydrous solvents and high-purity reagents. Water, in particular, can interfere with many catalytic systems.
-
Question 3: I am using a lipase-catalyzed kinetic resolution of racemic methyl 2-hydroxybutanoate, but my yield of the (R)-enantiomer is low, even though the % e.e. is high. Why is this happening?
Answer: This is a characteristic feature of kinetic resolutions. In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. This is because the enzyme selectively reacts with one enantiomer (in this case, likely acylating the (S)-enantiomer), leaving the desired (R)-enantiomer unreacted.
-
Causality: Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or enzyme. The enzyme does not convert the undesired enantiomer into the desired one; it simply modifies it, allowing for separation.
-
Strategies for Improvement:
-
Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, a DKR approach can be employed. This involves combining the enzymatic resolution with a second catalyst that continuously racemizes the unreacted (slower-reacting) enantiomer.[4] For the synthesis of this compound, this would involve racemizing the (S)-ester back to the racemic alcohol, allowing the enzyme to continually resolve the mixture, theoretically pushing the yield of the desired (R)-product towards 100%.[4][5]
-
Workflow for Dynamic Kinetic Resolution:
Caption: Dynamic Kinetic Resolution Workflow.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound with high enantiomeric excess?
A1: The two most prevalent and effective methods are:
-
Asymmetric Reduction of a Prochiral Ketone: This involves the reduction of methyl 2-oxobutanoate using a chiral catalyst.[6] Catalysts based on ruthenium with chiral ligands like BINAP are commonly used for this transformation, often achieving high yields and excellent enantioselectivities (>97% e.e.).[7]
-
Enzymatic Kinetic Resolution: This method starts with racemic methyl 2-hydroxybutanoate and uses an enzyme, typically a lipase, to selectively acylate one of the enantiomers (usually the (S)-enantiomer).[8][9][10] This leaves the desired (R)-enantiomer unreacted, which can then be separated.
Q2: How do reaction conditions like temperature and solvent affect the enantioselectivity of my reaction?
A2: Temperature and solvent choice are critical parameters that can significantly influence the enantiomeric excess.[2]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the (R) and (S) products becomes more significant relative to the available thermal energy (kT). However, lowering the temperature will also decrease the reaction rate, so a balance must be found.
-
Solvent: The solvent can affect the conformation and stability of the catalyst-substrate complex.[2] The polarity, viscosity, and coordinating ability of the solvent can all play a role. For lipase-catalyzed reactions, the choice of organic solvent is crucial as it can influence enzyme activity and stability.[8] It is often necessary to screen several solvents to find the optimal conditions for a specific catalytic system.
Q3: Can I improve the enantiomeric excess of my product after the reaction is complete?
A3: Yes, if the initial reaction provides a non-racemic mixture, the enantiomeric excess can often be enhanced through purification techniques.
-
Chiral Crystallization: This is a powerful technique for enriching the desired enantiomer.[11][12] By carefully selecting a solvent system, it is often possible to preferentially crystallize one enantiomer, leaving the other enriched in the mother liquor.
-
Chromatography: Preparative chiral HPLC or other forms of chiral chromatography can be used to separate the enantiomers, although this is often more expensive and less scalable than crystallization.
III. Key Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Methyl 2-Oxobutanoate
This protocol is based on the highly effective ruthenium-catalyzed asymmetric hydrogenation method.
Materials:
-
Methyl 2-oxobutanoate
-
[RuCl((R)-BINAP)(p-cymene)]Cl (or similar chiral ruthenium catalyst)
-
Anhydrous Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure reactor
Procedure:
-
Reactor Preparation: In a glovebox, charge a glass liner with the chiral ruthenium catalyst (e.g., 0.01 mol%).
-
Reagent Addition: Add anhydrous methanol, followed by the substrate, methyl 2-oxobutanoate (1.0 equivalent).
-
Assembly and Purging: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox and purge it with hydrogen gas three to five times to remove all air.
-
Reaction: Pressurize the autoclave with hydrogen gas (e.g., 50-100 atm). Heat the reaction to the desired temperature (e.g., 25-50 °C) and stir for the required time (typically 12-48 hours).[13]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.[7]
-
Analysis: Determine the yield and measure the enantiomeric excess using a validated chiral HPLC or GC method.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol describes a typical enzymatic resolution using a commercially available lipase.
Materials:
-
Racemic Methyl 2-hydroxybutanoate
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or hexane)
Procedure:
-
Setup: In a dry flask, dissolve racemic methyl 2-hydroxybutanoate (1.0 equivalent) in the anhydrous organic solvent.
-
Enzyme Addition: Add the immobilized lipase to the solution.
-
Acylation: Add the acylating agent (e.g., 0.5-0.6 equivalents of vinyl acetate). Using a slight excess of the racemate ensures that the reaction can proceed to ~50% conversion.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by GC or TLC to determine the conversion. The reaction is typically stopped at or near 50% conversion.
-
Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Separation: The resulting mixture contains the desired this compound and the acylated (S)-ester. These can be separated by column chromatography or distillation.
-
Analysis: Analyze both the unreacted alcohol and the ester fractions to determine their respective enantiomeric excesses.
IV. Data Summary: Comparison of Synthetic Methods
| Method | Catalyst / Enzyme | Typical % e.e. | Theoretical Yield | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Ru-BINAP complexes | >97%[7] | ~100% | High yield and e.e. in one step. | Requires high-pressure equipment; catalyst can be expensive and air-sensitive. |
| Kinetic Resolution | Lipase (e.g., CALB) | >99% | <50% | Mild reaction conditions; enzymes are readily available.[8] | Maximum 50% yield; requires separation of product from acylated enantiomer. |
| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | >99%[4] | ~100% | Combines high e.e. of enzymatic methods with high theoretical yield. | Requires two compatible catalysts; optimization can be complex. |
V. Logical Decision Workflow for Troubleshooting
Caption: Step-by-step troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters [organic-chemistry.org]
- 6. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubtexto.com [pubtexto.com]
- 9. researchgate.net [researchgate.net]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for (R)-Methyl 2-hydroxybutanoate Quantification
In the landscape of pharmaceutical development and manufacturing, the stereochemical purity of a drug substance is not merely a quality attribute; it is a critical determinant of therapeutic efficacy and safety. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, the development and rigorous validation of analytical methods to accurately quantify the desired enantiomer are paramount. This guide provides an in-depth comparison of a modern High-Performance Liquid Chromatography (HPLC) method using a chiral stationary phase (CSP) against a traditional Gas Chromatography (GC) approach for the quantification of (R)-Methyl 2-hydroxybutanoate, a key chiral intermediate. The validation of this new HPLC method will be meticulously detailed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
The Analytical Challenge: Enantioselective Quantification
This compound is a chiral building block whose enantiomeric purity is crucial for the synthesis of various active pharmaceutical ingredients. The challenge lies in developing an analytical method that is not only accurate and precise but also specific for the (R)-enantiomer in the presence of its (S)-counterpart and other potential impurities.
Method Comparison: A Tale of Two Techniques
The Modern Approach: Chiral HPLC on a Polysaccharide-Based CSP
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) represents a direct and highly efficient method for enantioselective analysis.[5][6][7] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including hydroxy acids and their esters.[6][7][8]
Principle of Separation: The chiral recognition mechanism of polysaccharide-based CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[5] These complexes have different interaction energies, leading to differential retention times and, consequently, their separation.[5]
The Traditional Approach: Gas Chromatography with Derivatization
Gas Chromatography (GC) has long been a workhorse for the analysis of volatile compounds. For chiral analysis of non-volatile or highly polar molecules like hydroxy esters, a derivatization step is often necessary to improve volatility and chromatographic performance.[8][9][10]
Principle of Separation: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral GC column.[11] Alternatively, direct separation on a chiral GC column, often based on cyclodextrin derivatives, is also possible.[9][10][12]
In-Depth Method Validation: An ICH Q2(R1) Guided Framework
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2][3] The following sections detail the validation of the proposed HPLC-CSP method for the quantification of this compound, with comparative insights into the performance of a traditional GC method.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[13][14]
Experimental Protocol (HPLC-CSP):
-
Inject solutions of the (R)-enantiomer, the (S)-enantiomer, a racemic mixture, and a placebo (all formulation components except the active ingredient).
-
Inject a solution containing the (R)-enantiomer spiked with known related substances and potential degradation products.
-
Assess the resolution between the peaks of the (R)- and (S)-enantiomers and ensure no interference from the placebo or other impurities at the retention time of the (R)-enantiomer. A resolution (Rs) of greater than 1.5 is generally considered baseline separation.[5]
Comparative Insight (GC with Derivatization): For the GC method, specificity studies would also involve analyzing the derivatized placebo and spiked samples. A key consideration is ensuring the derivatization reaction itself does not introduce interfering peaks or cause racemization.
Table 1: Comparison of Specificity
| Parameter | HPLC-CSP Method | Traditional GC Method | Acceptance Criteria |
| Resolution (Rs) between enantiomers | > 2.0 | > 1.8 | Rs > 1.5 |
| Placebo Interference | No peak at the retention time of the analyte | No peak at the retention time of the analyte | No interference |
| Impurity Interference | All known impurities are well-resolved | All known impurities are well-resolved | No co-elution with the analyte |
Linearity
The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[15]
Experimental Protocol (HPLC-CSP):
-
Prepare a series of at least five concentrations of this compound reference standard spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the peak area response versus the concentration and perform a linear regression analysis.
Data Presentation:
Table 2: Linearity Data for the HPLC-CSP Method
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 485,234 |
| 75 | 730,112 |
| 100 | 982,567 |
| 125 | 1,225,890 |
| 150 | 1,478,321 |
Linearity Results:
-
Correlation Coefficient (r²): > 0.999[16]
-
Y-intercept: Close to zero
-
Residual Plot: Random distribution of residuals around the x-axis
Comparative Insight (GC with Derivatization): Linearity for the GC method would be assessed similarly. However, the potential for non-linearity at higher concentrations due to detector saturation or incomplete derivatization must be carefully evaluated.
Range
The range of an analytical procedure is the interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14][17]
Experimental Protocol (HPLC-CSP):
-
Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three at each concentration level).
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
Table 3: Accuracy (Recovery) Data for the HPLC-CSP Method
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 100.5 | 100.5 |
| 120% | 120 | 118.8 | 99.0 |
| Mean Recovery | 99.5% |
Comparative Insight (GC with Derivatization): Accuracy for the GC method can be influenced by the efficiency and reproducibility of the derivatization step. Recovery studies are crucial to ensure that the analyte is not lost during this process.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14][17] Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol (HPLC-CSP):
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation:
Table 4: Precision Data for the HPLC-CSP Method
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) | Acceptance Criteria |
| This compound | < 1.0% | < 2.0% | %RSD ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[14] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
Experimental Protocol (HPLC-CSP): LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[14]
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Data Presentation:
Table 5: LOD and LOQ Comparison
| Parameter | HPLC-CSP Method | Traditional GC Method |
| LOD | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
Visualizing the Validation Workflow
Logical Relationships in Method Validation
Conclusion: A Clear Winner for Chiral Purity Analysis
While both HPLC and GC methods can be validated for the quantification of this compound, the modern HPLC-CSP approach offers significant advantages. The direct nature of the analysis eliminates the need for a potentially problematic derivatization step, leading to a simpler, faster, and more robust method. The superior sensitivity (lower LOD and LOQ) of the HPLC method also makes it more suitable for trace-level impurity analysis. The comprehensive validation data presented herein demonstrates that the HPLC-CSP method is specific, linear, accurate, precise, and well-suited for its intended purpose of ensuring the enantiomeric purity of this compound in a regulated environment.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. canadacommons.ca [canadacommons.ca]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. eijppr.com [eijppr.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. gcms.cz [gcms.cz]
- 13. omicsonline.org [omicsonline.org]
- 14. wjarr.com [wjarr.com]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Asymmetric Synthesis of (R)-Methyl 2-hydroxybutanoate
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (R)-Methyl 2-hydroxybutanoate, a valuable chiral intermediate, presents a compelling case study in the power and nuance of asymmetric catalysis. This guide offers an in-depth comparative analysis of leading catalytic systems for its synthesis from methyl 2-oxobutanoate, grounded in experimental data and mechanistic insights to inform your catalyst selection and process development.
The Significance of this compound and the Catalytic Challenge
This compound is a key structural motif in various pharmaceuticals and agrochemicals. Its stereospecific synthesis is paramount, as the biological activity of the final product is often dictated by the chirality at the C2 position. The primary route to this molecule is the asymmetric hydrogenation of the prochiral ketone, methyl 2-oxobutanoate. The central challenge lies in achieving high enantioselectivity, ensuring the preferential formation of the (R)-enantiomer, alongside high chemical yield and catalyst efficiency. This guide will dissect the performance of three major classes of catalysts employed for this transformation: Ruthenium-based, Rhodium-based, and Biocatalytic systems.
Ruthenium-BINAP Catalysis: The Gold Standard in Homogeneous Asymmetric Hydrogenation
Ruthenium complexes bearing the chiral bisphosphine ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are renowned for their exceptional performance in the asymmetric hydrogenation of a wide array of functionalized ketones.
Mechanistic Rationale: The Nonclassical Metal-Ligand Bifunctional Pathway
The efficacy of Ru-BINAP catalysts in the hydrogenation of ketoesters is explained by a nonclassical metal-ligand bifunctional mechanism.[1] This pathway deviates from the traditional inner-sphere coordination of the substrate to the metal center. Instead, the reaction is believed to proceed through an outer-sphere mechanism where the substrate does not directly coordinate to the ruthenium atom.
The key steps involve:
-
Formation of the Active Hydride Species: The precatalyst, typically a Ru(II)-dihalide complex, reacts with hydrogen to form a dihydride species.
-
Outer-Sphere Interaction: The ketoester substrate interacts with the chiral catalyst in the second coordination sphere.
-
Concerted Hydrogen Transfer: The crucial step involves a concerted transfer of a hydride from the ruthenium center and a proton from the coordinated diamine ligand (if present, or from a protic solvent) to the carbonyl group of the substrate via a six-membered transition state.[1]
The high enantioselectivity arises from the steric and electronic interactions within this transition state, which is rigidly defined by the C2-symmetric BINAP ligand.[2] This conformation creates a chiral environment that preferentially accommodates one prochiral face of the ketone, leading to the formation of one enantiomer in excess.
Performance Data:
| Catalyst System | Substrate | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) | Reference |
| [RuI{(R)-binap}(p-cymene)]I | Methyl 2-(benzamidomethyl)-3-oxobutanoate | CH₂Cl₂/MeOH (9:1) | 25 | 100 | 96 | 94 | 99 (for 2S, 3R) | [3] |
| Ru(OCOCH₃)₂((R)-BINAP) + 2HCl | Methyl 3-oxobutanoate | Methanol | Room Temp | 100 | - | 97 | >99 (R) | [4] |
Note: Data for closely related substrates is presented to demonstrate the catalyst's capability. The general principles and high enantioselectivity are transferable to methyl 2-oxobutanoate.
Experimental Protocol: Asymmetric Hydrogenation with a Ru-BINAP Catalyst
The following is a representative protocol for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst, adapted from established procedures.[4]
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-BINAP
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methyl 2-oxobutanoate
-
Methanol, anhydrous
-
Argon and Hydrogen gas
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ (0.261 mmol) and (R)-BINAP (0.548 mmol). Add anhydrous DMF (9 mL) and stir the suspension at 100°C for 10 minutes to form a clear reddish-brown solution. Cool the mixture and remove the solvent under vacuum to obtain the (R)-BINAP-Ru(II) complex as a solid.
-
Hydrogenation: In a separate dry Schlenk tube, dissolve methyl 2-oxobutanoate (43.1 mmol) in anhydrous methanol (50 mL). Add the prepared (R)-BINAP-Ru(II) catalyst (substrate to catalyst ratio of ~1000:1).
-
Reaction Setup: Transfer the resulting solution to a glass-lined stainless-steel autoclave. Purge the autoclave with hydrogen gas three times.
-
Reaction: Pressurize the autoclave with hydrogen to 100 atm and stir the reaction mixture at room temperature for 24-48 hours.
-
Work-up and Analysis: After carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. The product, this compound, can be purified by distillation. Determine the enantiomeric excess by chiral GC or HPLC analysis.
Rhodium-DuPHOS Catalysis: A Powerful Alternative with a Distinctive Mechanism
Rhodium complexes with chiral phospholane ligands, such as DuPHOS, have emerged as highly effective catalysts for the asymmetric hydrogenation of various prochiral olefins and ketones, including α-ketoesters.
Mechanistic Rationale: The "Anti-Lock-and-Key" Principle
The enantioselectivity of Rh-DuPHOS catalyzed hydrogenations is often explained by the "anti-lock-and-key" or Curtin-Hammett principle.[5] In this model, the substrate can coordinate to the chiral rhodium catalyst to form two diastereomeric catalyst-substrate adducts. While one diastereomer may be thermodynamically more stable (the "major" adduct), the other, less stable "minor" adduct, can be significantly more reactive towards hydrogen.
The key to high enantioselectivity is that the rate of hydrogenation of the minor diastereomer is much faster than that of the major diastereomer, and the two diastereomers are in rapid equilibrium. Consequently, the stereochemistry of the final product is determined by the facial selectivity of the hydrogenation of the more reactive minor adduct, not by the relative stability of the initial adducts.[5] The rigid C2-symmetric DuPHOS ligand creates a well-defined chiral pocket that dictates the preferred trajectory of hydrogen addition.
Performance Data:
| Catalyst System | Substrate | Solvent | Pressure (psi H₂) | S/C Ratio | ee (%) | Reference |
| [(R,R)-Et-DuPHOS-Rh]⁺ | α-(acetyloxy)acrylates | Methanol | 60 | 500 | 93-99 | [6] |
Note: This data for α-(acetyloxy)acrylates demonstrates the high enantioselectivity of the Rh-DuPHOS system for structurally similar substrates.
Experimental Protocol: Asymmetric Hydrogenation with a Rh-DuPHOS Catalyst
The following is a general procedure for the Rh-DuPHOS catalyzed asymmetric hydrogenation of a functionalized ketone.
Materials:
-
[Rh(COD)₂]BF₄
-
(R,R)-Me-DuPHOS
-
Methyl 2-oxobutanoate
-
Methanol, degassed
-
Hydrogen gas
Procedure:
-
Catalyst Precursor Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ and (R,R)-Me-DuPHOS in a 1:1.1 molar ratio in degassed methanol in a Fisher-Porter bottle or a similar pressure vessel.
-
Substrate Addition: Add a solution of methyl 2-oxobutanoate in degassed methanol to the catalyst solution.
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi) and stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by GC or TLC. Upon completion, carefully vent the hydrogen and remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography or distillation. Determine the enantiomeric excess by chiral GC or HPLC.
Biocatalysis with Baker's Yeast: A Green and Selective Approach
Enzymes, particularly reductases found in microorganisms like baker's yeast (Saccharomyces cerevisiae), offer a green and highly selective alternative to transition metal catalysts.
Mechanistic Rationale: Enzyme-Substrate Specificity
Baker's yeast contains a multitude of oxidoreductase enzymes, each with a specific three-dimensional active site.[7] The stereochemical outcome of the reduction of a ketone is governed by the precise fit of the substrate within this chiral active site. The reduction typically follows Prelog's rule, which predicts the stereochemistry of the resulting alcohol based on the relative steric bulk of the substituents on the carbonyl carbon. For many α-keto esters, including methyl 2-oxobutanoate, baker's yeast reductases preferentially produce the (R)-alcohol.[8]
The reduction process utilizes a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), which is regenerated by the yeast's metabolic processes. This allows for the use of whole cells as a self-sustaining catalytic system.
Performance Data:
| Biocatalyst | Substrate | Conditions | Yield | ee (%) | Reference |
| Saccharomyces cerevisiae | Methyl pyruvate | Whole cells, sucrose | - | Maximized for methyl esters | [8] |
Experimental Protocol: Biocatalytic Reduction with Baker's Yeast
This protocol outlines a typical procedure for the asymmetric reduction of an α-keto ester using baker's yeast.[8]
Materials:
-
Baker's yeast (Saccharomyces cerevisiae), active dry yeast
-
Sucrose
-
Water
-
Methyl 2-oxobutanoate
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
Procedure:
-
Yeast Activation: In a flask, suspend active dry baker's yeast in a solution of sucrose in warm water (around 35-40°C). Allow the mixture to stand for about 30 minutes until foaming indicates yeast activation.
-
Substrate Addition: Add methyl 2-oxobutanoate to the activated yeast suspension.
-
Fermentation/Reduction: Stir the mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by GC analysis of small aliquots.
-
Work-up: After the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the yeast cells. Wash the filter cake with water and ethyl acetate.
-
Extraction: Saturate the aqueous filtrate with sodium chloride and extract several times with ethyl acetate.
-
Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting this compound by column chromatography or distillation. Determine the enantiomeric excess by chiral GC or HPLC.
Comparative Summary and Outlook
The choice of catalyst for the asymmetric synthesis of this compound depends on a variety of factors including desired enantioselectivity, cost, scalability, and environmental considerations.
| Catalyst Type | Advantages | Disadvantages |
| Ru-BINAP | - High enantioselectivity and yield- Well-understood mechanism- Broad substrate scope | - High cost of ruthenium and ligand- Requires high pressure and anhydrous conditions- Potential for heavy metal contamination |
| Rh-DuPHOS | - High enantioselectivity- Milder reaction conditions than some Ru catalysts | - Cost of rhodium and ligand- Sensitivity to air and moisture |
| Baker's Yeast | - Inexpensive and readily available- Environmentally friendly (green chemistry)- Mild reaction conditions (aqueous, room temp.) | - Lower substrate concentrations- Potentially longer reaction times- Byproduct formation and complex work-up |
The field of asymmetric catalysis is continually evolving. The development of more active and selective catalysts, including those based on non-precious metals and engineered enzymes, will undoubtedly provide even more efficient and sustainable routes to valuable chiral molecules like this compound. The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate the existing landscape and contribute to future innovations.
Visualizing the Catalytic Workflow
The general workflow for the asymmetric hydrogenation of methyl 2-oxobutanoate can be visualized as follows:
Caption: General workflow for the asymmetric synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Origins of enantioselectivity in asymmetric ketone hydrogenation catalyzed by a RuH2(binap)(cydn) complex: insights from a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (R)- vs (S)-Methyl 2-hydroxybutanoate
Introduction: The Critical Role of Chirality in Biological Systems
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Molecules that are non-superimposable mirror images of each other are termed enantiomers.[1][2][3] While they share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems—such as receptors, enzymes, and other proteins—can differ dramatically.[2] This guide provides a comprehensive framework for comparing the biological activities of the (R)- and (S)-enantiomers of Methyl 2-hydroxybutanoate, a chiral ester with potential applications in various fields.
The significance of evaluating individual enantiomers cannot be overstated. For instance, the (S)-enantiomer of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen is over 100 times more potent as a cyclooxygenase inhibitor than its (R)- counterpart.[1][4] Such stereoselectivity is a recurring theme in pharmacology, where one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[2] Therefore, a thorough investigation into the distinct biological profiles of (R)- and (S)-Methyl 2-hydroxybutanoate is essential for any future development.
This guide will delve into the foundational aspects of comparing these enantiomers, from their fundamental physicochemical properties to detailed, step-by-step protocols for assessing their cytotoxic effects and their potential as enzyme inhibitors. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.
Physicochemical Properties of Methyl 2-hydroxybutanoate Enantiomers
Prior to any biological evaluation, a thorough understanding of the physicochemical properties of the enantiomers is crucial. While enantiomers have identical properties such as molecular weight, boiling point, and density in a non-chiral environment, their interaction with plane-polarized light (optical rotation) is equal in magnitude but opposite in direction.[3]
| Property | (R)-Methyl 2-hydroxybutanoate | (S)-Methyl 2-hydroxybutanoate | Racemic Methyl 2-hydroxybutanoate |
| Molecular Formula | C₅H₁₀O₃[5] | C₅H₁₀O₃[6][7] | C₅H₁₀O₃[8] |
| Molecular Weight | 118.13 g/mol [5] | 118.13 g/mol [7] | 118.13 g/mol [8] |
| CAS Number | 73349-07-2[5] | 73349-08-3[9] | 29674-47-3[8] |
| Appearance | Colorless to pale yellow liquid (predicted) | Colorless to pale yellow liquid[9] | Liquid (predicted) |
| Boiling Point | 159.3 °C[10] | Not specified | Not specified |
| Density | 1.05 g/cm³[10] | Not specified | Not specified |
| Optical Rotation | Specific rotation value (positive) | Specific rotation value (negative) | 0° |
Experimental Protocols for Biological Activity Comparison
The following sections provide detailed protocols for two fundamental assays to compare the biological activity of (R)- and (S)-Methyl 2-hydroxybutanoate: a cytotoxicity assay and an enzyme inhibition assay. The choice of these assays is based on their broad applicability in early-stage drug discovery and toxicological screening.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for MTT-based cytotoxicity assessment.
-
Cell Culture: Culture a suitable human cell line (e.g., HeLa for cervical cancer or HepG2 for liver carcinoma) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare 100 mM stock solutions of (R)- and (S)-Methyl 2-hydroxybutanoate in dimethyl sulfoxide (DMSO). Ensure the enantiomeric purity of each compound has been verified, for example, by chiral High-Performance Liquid Chromatography (HPLC).[11][12][13][14]
-
Serial Dilutions: Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (DMSO at the highest concentration used for the test compounds) and a positive control (e.g., doxorubicin).
-
Cell Seeding: Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the prepared serial dilutions of the (R)- and (S)-enantiomers to the respective wells. Incubate the plate for another 24 to 72 hours.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate dose-response curves.
-
IC₅₀ Determination: From the dose-response curves, determine the half-maximal inhibitory concentration (IC₅₀) for both the (R)- and (S)-enantiomers. The IC₅₀ value represents the concentration of the compound that inhibits 50% of cell viability.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | > 1000 |
| (S)-Methyl 2-hydroxybutanoate | HeLa | 250 ± 25 |
| This compound | HepG2 | 850 ± 50 |
| (S)-Methyl 2-hydroxybutanoate | HepG2 | 150 ± 15 |
This hypothetical data suggests that the (S)-enantiomer exhibits greater cytotoxicity than the (R)-enantiomer in both cell lines.
Protocol 2: Enzyme Inhibition Assay
Enzyme inhibition assays are crucial for understanding the mechanism of action of a compound.[15][16] This protocol describes a general approach to assess the inhibitory potential of (R)- and (S)-Methyl 2-hydroxybutanoate against a model enzyme, such as a commercially available esterase, using a colorimetric or fluorometric substrate.
Caption: Workflow for a generic enzyme inhibition assay.
-
Reagent Preparation: Prepare an appropriate assay buffer at the optimal pH for the chosen enzyme. Prepare a stock solution of the enzyme and the colorimetric or fluorometric substrate in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers of Methyl 2-hydroxybutanoate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitors. Include wells with the enzyme and buffer only (positive control) and wells with buffer and substrate only (negative control).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value for each enantiomer.
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Porcine Liver Esterase | 500 ± 40 |
| (S)-Methyl 2-hydroxybutanoate | Porcine Liver Esterase | 75 ± 8 |
This hypothetical data suggests that the (S)-enantiomer is a more potent inhibitor of porcine liver esterase compared to the (R)-enantiomer.
Discussion and Future Directions
The hypothetical data presented in this guide illustrates a common scenario in which enantiomers of a chiral compound exhibit distinct biological activities. In this case, the (S)-enantiomer of Methyl 2-hydroxybutanoate was portrayed as being more cytotoxic and a more potent enzyme inhibitor than the (R)-enantiomer. Such findings would have significant implications for the development of any product containing this molecule.
Should initial screenings reveal significant differences in the biological activities of the enantiomers, further investigations are warranted. These could include:
-
Mechanism of Action Studies: Elucidating the specific cellular pathways affected by the more active enantiomer. For example, if cytotoxicity is observed, further assays to investigate apoptosis, cell cycle arrest, or mitochondrial dysfunction would be logical next steps.
-
Receptor Binding Assays: If a specific molecular target is suspected, receptor binding assays can be employed to determine the binding affinity (Kd) of each enantiomer to the target receptor.[17][18][19][20][21] These assays are fundamental in drug discovery for quantifying the interaction between a ligand and its receptor.
-
In Vivo Studies: Following comprehensive in vitro characterization, in vivo studies in appropriate animal models would be necessary to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of the individual enantiomers.
Conclusion
The comparison of the biological activities of enantiomers is a critical step in the research and development of chiral molecules. This guide has provided a structured approach to comparing (R)- and (S)-Methyl 2-hydroxybutanoate, from fundamental property analysis to detailed experimental protocols for assessing cytotoxicity and enzyme inhibition. By adhering to rigorous and well-validated methodologies, researchers can obtain a clear understanding of the stereoselective effects of these compounds, paving the way for more informed and targeted applications. The principles and protocols outlined herein are broadly applicable to the study of other chiral molecules, emphasizing the universal importance of considering stereochemistry in biological and pharmaceutical research.
References
- 1. Inside the isomers: the tale of chiral switches - Australian Prescriber [australianprescriber.tg.org.au]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-Methyl-2-hydroxybutanoate | C5H10O3 | CID 9793739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-Methyl-2-hydroxybutanoate | C5H10O3 | CID 9793739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 73349-08-3: Methyl (2S)-2-hydroxybutanoate [cymitquimica.com]
- 10. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (R)-Methyl 2-hydroxybutanoate for Pharmaceutical Applications
(R)-Methyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereocenter is a critical determinant of biological activity, making enantiomerically pure forms essential for drug development. This guide provides a comprehensive comparison of the primary synthetic strategies to obtain this compound, offering researchers and process chemists the data and insights necessary to select the most suitable route for their specific needs. We will delve into three principal methodologies: Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Chiral Pool Synthesis, evaluating each for its efficiency, stereoselectivity, scalability, and overall practicality.
Asymmetric Hydrogenation of Methyl 2-oxobutanoate
Asymmetric hydrogenation has emerged as a powerful and highly efficient method for the synthesis of chiral molecules. The direct reduction of a prochiral ketone, methyl 2-oxobutanoate, using a chiral catalyst offers an atom-economical route to the desired (R)-enantiomer.
Mechanistic Insight
The enantioselectivity of this reaction is governed by the formation of a transient diastereomeric complex between the substrate and the chiral catalyst. The steric and electronic properties of the chiral ligand dictate the facial selectivity of hydride transfer from the metal center to the carbonyl group, favoring the formation of one enantiomer over the other. Ruthenium-based catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective for the hydrogenation of α-keto esters. The C2-symmetry of the BINAP ligand creates a well-defined chiral environment around the metal center, leading to high levels of enantiomeric excess (ee).
Experimental Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol is adapted from established procedures for the asymmetric hydrogenation of similar ketoesters.[1][2]
Materials:
-
Methyl 2-oxobutanoate
-
[RuCl(p-cymene)((R)-BINAP)]Cl or a similar (R)-BINAP ruthenium precursor
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with methyl 2-oxobutanoate (10 mmol, 1.0 eq) and the (R)-BINAP-Ru catalyst (0.01-0.1 mol%).
-
Add anhydrous methanol (20 mL) to dissolve the substrate and catalyst.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 50°C) and stir for the required time (typically 12-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the reaction mixture and concentrate it under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford pure this compound.
-
Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., chiral GC or HPLC).
Caption: Workflow for Asymmetric Hydrogenation.
Enzymatic Kinetic Resolution of Racemic Methyl 2-hydroxybutanoate
Enzymatic kinetic resolution is a widely employed technique that leverages the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture. For the synthesis of this compound, a lipase can be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity.
Mechanistic Insight
Lipases, such as Candida antarctica lipase B (CALB), are highly effective catalysts for esterification and transesterification reactions. In a kinetic resolution process, the enzyme's active site preferentially binds to one enantiomer of the racemic substrate, in this case, the (S)-Methyl 2-hydroxybutanoate. This selective binding leads to a much faster acylation rate for the (S)-enantiomer, resulting in the formation of an acylated derivative while the (R)-enantiomer remains largely unreacted. The success of this method hinges on the high enantioselectivity of the lipase, which allows for the separation of the two enantiomers.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol is based on general procedures for lipase-catalyzed kinetic resolutions.[3][4]
Materials:
-
Racemic Methyl 2-hydroxybutanoate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or acetic anhydride)
-
Organic solvent (e.g., toluene or methyl tert-butyl ether)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a stirred solution of racemic Methyl 2-hydroxybutanoate (10 mmol, 1.0 eq) in an organic solvent (50 mL), add the acyl donor (1.2 eq).
-
Add the immobilized lipase (e.g., 10-20% by weight of the substrate).
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40°C) and monitored by chiral GC or HPLC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the acylated product.
-
Filter off the immobilized enzyme for reuse.
-
The reaction mixture is concentrated under reduced pressure.
-
The unreacted this compound is separated from the acylated (S)-enantiomer by column chromatography.
-
Determine the yield and enantiomeric excess of the (R)-enantiomer.
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral Pool Synthesis from L-Threonine
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. L-Threonine, a naturally occurring amino acid with the desired (R)-configuration at the α-carbon to the hydroxyl group, serves as an excellent precursor for this compound.
Mechanistic Insight
The synthesis begins with the diazotization of the amino group of L-threonine using sodium nitrite in an acidic medium. This reaction proceeds with retention of configuration at the stereocenter, converting the amino group into a hydroxyl group to yield (R)-2-hydroxybutanoic acid. Subsequent esterification of the carboxylic acid with methanol, typically under acidic catalysis, affords the target molecule, this compound. The key to this approach is the preservation of the stereochemical integrity of the starting material throughout the synthetic sequence.
Experimental Protocol: Synthesis from L-Threonine
This protocol is based on established transformations of amino acids.
Materials:
-
L-Threonine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Methanol (anhydrous)
-
Dichloromethane or other suitable extraction solvent
Procedure:
Step 1: Diazotization of L-Threonine
-
Dissolve L-Threonine (10 mmol, 1.0 eq) in a dilute aqueous solution of sulfuric acid at 0°C.
-
Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
The aqueous solution containing (R)-2-hydroxybutanoic acid is then extracted with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 2: Esterification of (R)-2-hydroxybutanoic acid
-
Dissolve the crude (R)-2-hydroxybutanoic acid in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
-
Confirm the structure and determine the enantiomeric purity.
Caption: Workflow for Chiral Pool Synthesis.
Comparative Analysis
| Feature | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution | Chiral Pool Synthesis |
| Starting Material | Methyl 2-oxobutanoate | Racemic Methyl 2-hydroxybutanoate | L-Threonine |
| Typical Yield | High (>90%)[1] | Moderate (Theoretically max 50%) | Moderate to High |
| Enantiomeric Excess (ee) | Excellent (>98%)[5] | Excellent (>99% for unreacted enantiomer)[4] | High (dependent on reaction conditions) |
| Key Reagents/Catalysts | Chiral Ru-BINAP catalyst, H₂ gas | Immobilized Lipase, Acyl donor | NaNO₂, Acid, Methanol |
| Scalability | Well-established for large-scale production[2] | Feasible, requires large enzyme quantities | Feasible, dependent on starting material cost |
| Process Complexity | Requires high-pressure equipment | Requires careful monitoring to stop at 50% conversion | Multi-step process |
| Green Chemistry Aspects | Atom-economical, but uses heavy metal catalyst | Mild reaction conditions, reusable enzyme | Uses a natural starting material, but generates nitrite waste |
| Cost-Effectiveness | Catalyst can be expensive, but high throughput | Enzyme can be costly, but reusable | Dependent on the cost of L-Threonine |
Conclusion
The choice of a synthetic route for this compound is a critical decision that impacts the overall efficiency, cost, and environmental footprint of a pharmaceutical manufacturing process.
-
Asymmetric hydrogenation stands out as the most efficient and atom-economical route, offering high yields and excellent enantioselectivities. Its scalability makes it a preferred choice for industrial production, provided the initial investment in high-pressure equipment and catalyst is justifiable.
-
Enzymatic kinetic resolution provides an excellent alternative, particularly when high enantiomeric purity is the primary concern. The mild reaction conditions and the potential for enzyme recycling are significant advantages from a green chemistry perspective. However, the theoretical maximum yield of 50% for the desired enantiomer is a notable drawback.
-
Chiral pool synthesis from L-threonine offers a reliable method that leverages a readily available and relatively inexpensive chiral starting material. While it is a multi-step process that may involve stoichiometric reagents and generate waste, it avoids the need for specialized high-pressure equipment or expensive enzymes, making it a viable option for smaller-scale synthesis.
Ultimately, the optimal synthetic strategy will depend on a careful evaluation of the specific project requirements, including the desired scale of production, purity specifications, cost constraints, and available infrastructure. This guide provides the foundational data and experimental frameworks to aid researchers and drug development professionals in making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking Purification Techniques for (R)-Methyl 2-hydroxybutanoate
In the landscape of pharmaceutical development, the stereochemical purity of a chiral molecule is not a mere academic curiosity but a critical determinant of its therapeutic efficacy and safety. (R)-Methyl 2-hydroxybutanoate, a valuable chiral building block, is no exception. Its applications in the synthesis of complex active pharmaceutical ingredients (APIs) necessitate the availability of highly enantiopure material. This guide provides an in-depth comparison of the primary techniques for purifying this compound, offering researchers, scientists, and drug development professionals a practical framework for selecting the optimal method based on experimental data and field-proven insights.
We will dissect and benchmark three principal strategies: preparative chiral chromatography (High-Performance Liquid Chromatography and Supercritical Fluid Chromatography), diastereomeric crystallization, and enzymatic resolution. Each will be evaluated on its performance in delivering the desired (R)-enantiomer with high enantiomeric excess (ee%), yield, and scalability.
Preparative Chiral Chromatography: The Workhorse of Enantioseparation
Preparative chiral chromatography stands as the most versatile and widely adopted technique for obtaining pure enantiomers. The underlying principle is the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.[1] This direct separation method avoids the need for derivatization, preserving the integrity of the target molecule.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC has long been the gold standard for enantioseparation due to its robustness and the wide variety of commercially available CSPs.[1] For α-hydroxy esters like methyl 2-hydroxybutanoate, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice due to their broad enantiorecognition capabilities.[2]
The selection of the mobile phase is critical. A normal-phase mode, typically employing a mixture of a non-polar solvent like hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), is frequently used for polysaccharide-based CSPs. The alcohol modifier plays a crucial role in the chiral recognition mechanism by interacting with the CSP and the analyte. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often necessary to suppress the ionization of the hydroxyl and carboxyl groups, leading to improved peak shape and resolution for acidic compounds.[2]
A systematic approach to method development is key to a self-validating protocol. The process begins with screening different polysaccharide-based columns and alcohol modifiers to identify a suitable combination that provides baseline separation. Optimization then involves fine-tuning the mobile phase composition and temperature to maximize resolution and throughput.
Protocol: Preparative Chiral HPLC of this compound (Adapted from similar compounds)
-
System: Preparative HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 20 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid. The ratio of hexane to isopropanol should be optimized for the best resolution.
-
Flow Rate: 20 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic methyl 2-hydroxybutanoate in the mobile phase to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter before injection.
-
Injection Volume: 1-5 mL, depending on the loading capacity of the column.
-
Fraction Collection: Collect the eluting peaks corresponding to the (R)- and (S)-enantiomers separately.
-
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.
-
Validation: Determine the enantiomeric excess of the collected (R)-enantiomer fraction using an analytical chiral HPLC or GC method.
Supercritical Fluid Chromatography (SFC)
In recent years, preparative Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[3] SFC utilizes supercritical carbon dioxide as the primary mobile phase, which offers several advantages, including lower viscosity and higher diffusivity compared to liquid mobile phases.[3] This translates to faster separations, reduced solvent consumption, and easier product recovery.[3][4]
The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, with polysaccharide-based CSPs being highly effective.[5] A polar organic modifier, typically an alcohol like methanol or ethanol, is added to the supercritical CO2 to modulate the mobile phase strength and achieve separation. The choice and concentration of the modifier are critical parameters for optimizing selectivity and resolution.
SFC method development follows a similar screening and optimization strategy as HPLC. The key variables to optimize are the choice of CSP, the type and percentage of the alcohol modifier, the back pressure, and the temperature.
Protocol: Preparative Chiral SFC of this compound (Adapted from similar compounds)
-
System: Preparative SFC system with a UV detector and back-pressure regulator.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AS-H, 250 x 20 mm, 5 µm).
-
Mobile Phase: Supercritical CO2/Methanol (85:15, v/v). The modifier percentage should be optimized for optimal separation.
-
Flow Rate: 70 g/min .
-
Outlet Pressure: 150 bar.
-
Temperature: 35°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the racemic methyl 2-hydroxybutanoate in methanol to a high concentration (e.g., 50 mg/mL).
-
Injection Volume: 1-3 mL per injection.
-
Fraction Collection: Collect the separated enantiomers after the back-pressure regulator. The CO2 will vaporize, leaving the purified enantiomer in the modifier.
-
Post-Purification: Evaporate the methanol from the collected fractions.
-
Validation: Analyze the enantiomeric excess of the (R)-enantiomer fraction by analytical chiral SFC or GC.
Diastereomeric Crystallization: The Classical Approach
Diastereomeric crystallization is a classical and cost-effective method for resolving enantiomers, particularly on a large scale.[6] The principle involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[6] Since diastereomers have different physical properties, such as solubility, they can be separated by crystallization.[6]
For an acidic compound like a derivative of methyl 2-hydroxybutanoate, a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) is a suitable resolving agent. The choice of solvent is crucial, as it must provide a significant solubility difference between the two diastereomeric salts. The goal is to find a solvent in which one diastereomer is sparingly soluble and crystallizes out, while the other remains in solution.
The process is iterative, often requiring screening of different resolving agents and crystallization solvents. The purity of the crystallized diastereomer is monitored at each step, and recrystallization is performed until the desired diastereomeric excess is achieved. The final step involves the removal of the chiral auxiliary to yield the pure enantiomer.
Protocol: Diastereomeric Crystallization of this compound (Conceptual Protocol)
-
Diastereomer Formation:
-
Hydrolyze racemic methyl 2-hydroxybutanoate to 2-hydroxybutanoic acid.
-
In a suitable solvent (e.g., ethanol), react the racemic 2-hydroxybutanoic acid with an equimolar amount of a chiral amine resolving agent (e.g., (S)-(-)-α-methylbenzylamine).
-
Stir the mixture at room temperature to allow for salt formation.
-
-
Crystallization:
-
Slowly cool the solution or add a less polar co-solvent to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Purification and Validation:
-
Dry the crystals and determine the diastereomeric excess (de%) by NMR or HPLC.
-
If the de% is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent.
-
-
Liberation of the Enantiomer:
-
Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the amine and liberate the free (R)-2-hydroxybutanoic acid.
-
Extract the (R)-2-hydroxybutanoic acid into an organic solvent.
-
Esterify the purified acid back to this compound.
-
-
Validation: Determine the enantiomeric excess of the final product by a suitable chiral analytical method.
Enzymatic Resolution: The "Green" and Selective Alternative
Enzymatic resolution utilizes the high stereoselectivity of enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture.[7] This kinetic resolution process results in a mixture of the unreacted enantiomer and the product of the enzymatic reaction, which can then be separated.
Lipases are frequently used for the resolution of esters. In the case of racemic methyl 2-hydroxybutanoate, a lipase can selectively catalyze the hydrolysis or transesterification of one enantiomer. For example, Candida antarctica lipase B (CALB) is a widely used and highly selective enzyme for such transformations.[8][9] The choice of reaction medium (organic solvent or solvent-free) and acyl donor (for transesterification) or water (for hydrolysis) are critical parameters that influence the reaction rate and enantioselectivity.
A typical enzymatic resolution protocol involves screening different lipases and reaction conditions to find the optimal combination for high enantioselectivity (E-value). The reaction is monitored over time to determine the point of approximately 50% conversion, where the enantiomeric excess of both the unreacted substrate and the product is maximized.
Protocol: Lipase-Catalyzed Kinetic Resolution of this compound (Adapted from similar compounds)
-
Enzymatic Reaction:
-
To a solution of racemic methyl 2-hydroxybutanoate in a suitable organic solvent (e.g., hexane), add an immobilized lipase (e.g., Novozym 435 - immobilized CALB).
-
Add an acyl donor (e.g., vinyl acetate for transesterification) or a controlled amount of water (for hydrolysis).
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30-40°C).
-
-
Monitoring and Termination:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing the conversion and enantiomeric excess of the substrate and product by chiral GC or HPLC.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
-
Separation and Purification:
-
Separate the unreacted this compound from the acylated (S)-enantiomer (or the hydrolyzed acid) by column chromatography or distillation.
-
-
Validation: Determine the enantiomeric excess of the purified this compound.
Comparative Analysis and Data Presentation
| Purification Technique | Typical Enantiomeric Excess (ee%) | Typical Yield of (R)-Enantiomer | Scalability | Key Advantages | Key Disadvantages |
| Preparative Chiral HPLC | >99% | High (after optimization) | High | High purity, broad applicability, direct separation. | High solvent consumption, moderate throughput. |
| Preparative Chiral SFC | >99% | High (after optimization) | High | High throughput, reduced solvent use, "green" technology. | Higher initial equipment cost. |
| Diastereomeric Crystallization | >98% (after recrystallization) | Moderate to High | Very High | Low cost, well-established, highly scalable. | Indirect method, requires derivatization and removal of auxiliary, can be labor-intensive. |
| Enzymatic Resolution | >95% | Theoretical maximum of 50% | Moderate to High | High selectivity, mild reaction conditions, "green" chemistry. | Theoretical yield limit of 50%, requires separation of product and unreacted substrate. |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each purification technique.
Caption: Workflow for Preparative Chiral HPLC Purification.
Caption: Workflow for Diastereomeric Crystallization.
Caption: Workflow for Enzymatic Resolution.
Conclusion and Recommendations
The choice of purification technique for this compound is a multi-faceted decision that depends on the specific requirements of the project.
-
For the highest purity and direct separation , preparative chiral chromatography, particularly SFC , is the recommended method. Its speed, efficiency, and reduced environmental impact make it an attractive option for both laboratory and pilot-scale purification.[3][4]
-
For large-scale, cost-effective production , diastereomeric crystallization remains a viable and powerful technique, provided a suitable resolving agent and crystallization conditions can be identified.
-
For a "green" and highly selective approach , enzymatic resolution is an excellent choice. While the theoretical yield is limited to 50%, the mild reaction conditions and the potential for high enantiomeric excess make it a valuable tool.
Ultimately, a thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, will empower researchers and drug development professionals to make informed decisions and efficiently obtain the high-purity this compound required for their critical applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. selvita.com [selvita.com]
- 4. researchgate.net [researchgate.net]
- 5. fagg-afmps.be [fagg-afmps.be]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Enantiomers of Methyl 2-hydroxybutanoate
In the landscape of pharmaceutical development and stereoselective synthesis, the ability to distinguish between enantiomers is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. The subtle yet profound difference in the three-dimensional arrangement of atoms in chiral molecules can lead to vastly different pharmacological activities. This guide provides an in-depth comparative analysis of spectroscopic techniques for the differentiation of (R)- and (S)-Methyl 2-hydroxybutanoate, two enantiomers that serve as important chiral building blocks.
Here, we move beyond a simple recitation of methods. We delve into the causality behind experimental choices, providing field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD) for robust chiral discrimination. Each protocol is presented as a self-validating system, ensuring technical accuracy and trustworthiness for researchers, scientists, and drug development professionals.
The Challenge of Enantiomeric Invisibility in Standard Spectroscopy
Enantiomers, by their very nature, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. In standard spectroscopic techniques like conventional NMR and infrared spectroscopy, they are indistinguishable. This is because these methods do not probe the chiral nature of the molecule. To resolve this "enantiomeric invisibility," we must employ techniques that interact with the molecule in a chiral manner.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Creating a Chiral Environment
Standard ¹H and ¹³C NMR spectra of (R)- and (S)-Methyl 2-hydroxybutanoate are identical. The chemical shifts and coupling constants for corresponding nuclei in both enantiomers are the same, as the magnetic environments are achiral. To differentiate them, we must introduce a chiral auxiliary to create diastereomeric interactions.
A. Chiral Lanthanide Shift Reagents (CLSRs)
The use of chiral lanthanide shift reagents is a powerful method for inducing non-equivalence in the NMR spectra of enantiomers. These reagents, typically complexes of europium or praseodymium with a chiral ligand, form transient diastereomeric complexes with the analyte. This interaction alters the magnetic environment of the analyte's nuclei in a stereochemically dependent manner, leading to the separation of enantiomeric signals.
A widely used CLSR is Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), commonly known as Eu(hfc)₃. The hydroxyl group of methyl 2-hydroxybutanoate can coordinate with the europium ion, leading to the formation of diastereomeric complexes.
Upon addition of Eu(hfc)₃ to a racemic mixture of methyl 2-hydroxybutanoate, the most significant changes are expected for the protons closest to the chiral center and the coordinating hydroxyl group. The methoxy (-OCH₃) and the α-proton (-CH(OH)) signals are particularly sensitive. In the absence of the CLSR, these would each be a single signal (a singlet for the methoxy and a triplet for the α-proton). In the presence of Eu(hfc)₃, these signals will split into two distinct signals of equal intensity, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The magnitude of this separation (ΔΔδ) is dependent on the concentration of the shift reagent and the solvent used.
Experimental Protocol: Enantiomeric Excess Determination using Eu(hfc)₃
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the methyl 2-hydroxybutanoate sample in 0.5-0.7 mL of a dry, deuterated, non-polar solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Polar solvents can compete with the analyte for coordination to the lanthanide and should be avoided.[1]
-
Acquire a standard ¹H NMR spectrum of the sample.
-
-
Addition of Chiral Shift Reagent:
-
Add a small, accurately weighed amount (e.g., 5-10 mg) of anhydrous Eu(hfc)₃ to the NMR tube.
-
Gently shake the tube to dissolve the reagent. The solution may become slightly colored.
-
Acquire another ¹H NMR spectrum.
-
-
Titration and Optimization:
-
Continue to add small portions of Eu(hfc)₃ and acquire spectra after each addition until a sufficient separation of the signals for the two enantiomers is observed.[1] It is crucial to perform this titration to find the optimal substrate-to-reagent ratio that provides baseline resolution of the key signals without excessive line broadening.[1]
-
Monitor the methoxy singlet and the α-proton triplet for splitting.
-
-
Data Analysis:
-
Once optimal separation is achieved, carefully integrate the well-resolved signals corresponding to each enantiomer.
-
The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [|Integration(major enantiomer) - Integration(minor enantiomer)| / (Integration(major enantiomer) + Integration(minor enantiomer))] x 100
-
B. Chiral Derivatizing Agents (CDAs)
An alternative to CLSRs is the use of chiral derivatizing agents. These are enantiomerically pure reagents that react with the analyte to form a covalent bond, creating a pair of diastereomers. Diastereomers have different physical and spectroscopic properties, and therefore their signals can be resolved in a standard NMR spectrum without the need for a shift reagent.
A common CDA for alcohols is Mosher's acid, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, or its chloride. The reaction of a racemic mixture of methyl 2-hydroxybutanoate with (R)-Mosher's acid chloride would yield two diastereomeric esters. The different spatial arrangements of the phenyl and trifluoromethyl groups of the Mosher's ester relative to the substituents on the chiral center of the butanoate moiety will result in distinct chemical shifts for the protons of each diastereomer.
II. Vibrational Circular Dichroism (VCD): Probing Molecular Vibrations in 3D
Vibrational circular dichroism is the extension of circular dichroism into the infrared region.[2][3] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational excitation.[2][3] For a pair of enantiomers, the VCD spectra are mirror images of each other, while their standard IR absorption spectra are identical.[4] This makes VCD a powerful tool for the unambiguous determination of absolute configuration, especially when coupled with quantum chemical calculations.[2]
Representative Data: VCD of Methyl Lactate
Table 1: Representative VCD Data for (R)- and (S)-Methyl Lactate in CCl₄
| Wavenumber (cm⁻¹) | (R)-Methyl Lactate (ΔA x 10⁻⁵) | (S)-Methyl Lactate (ΔA x 10⁻⁵) | Vibrational Assignment |
| ~1750 | + | - | C=O Stretch |
| ~1450 | - | + | CH₃ Bending |
| ~1210 | + | - | C-O Stretch |
| ~1130 | - | + | C-O-C Asymmetric Stretch |
Data are illustrative and based on published spectra for methyl lactate.[5]
As shown in the table, the signs of the VCD signals are opposite for the two enantiomers. This mirror-image relationship is the cornerstone of VCD analysis for chiral discrimination.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the analyte (5-15 mg) in a suitable solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.1 M. The solvent should have minimal absorption in the fingerprint region of the IR spectrum.[6]
-
Use a sample cell with a path length of 100-200 µm.
-
-
Instrumentation:
-
A commercial VCD spectrometer, which is typically an FT-IR spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light, is required.[6]
-
-
Data Acquisition:
-
Acquire the VCD spectrum over the desired spectral range (typically the mid-IR, 800-2000 cm⁻¹).
-
Data collection times can range from 4 to 8 hours to achieve a good signal-to-noise ratio, as the VCD signal is several orders of magnitude weaker than the IR absorption signal.
-
A background spectrum of the solvent in the same cell should also be acquired.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
Compare the VCD spectrum of the unknown sample to the spectra of known enantiomers or to theoretically calculated spectra to determine the absolute configuration. The enantiomeric excess can be determined by the magnitude of the VCD signal relative to that of an enantiopure standard.[7]
-
III. Electronic Circular Dichroism (ECD): A Probe of Electronic Transitions
Electronic circular dichroism (ECD) spectroscopy is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[6] It measures the differential absorption of left and right circularly polarized light associated with electronic transitions within the molecule.[6] Similar to VCD, the ECD spectra of enantiomers are mirror images of each other.
The primary chromophore in methyl 2-hydroxybutanoate is the ester carbonyl group (C=O). The n → π* electronic transition of the carbonyl group is electronically forbidden but magnetically allowed, and it typically gives rise to a weak absorption in the UV spectrum. However, this transition is often associated with a distinct Cotton effect in the ECD spectrum, making it a sensitive probe of the stereochemistry around the chromophore.
Representative Data: ECD of 2-Hydroxybutanoic Acid
As a proxy for methyl 2-hydroxybutanoate, we can consider the ECD spectra of the enantiomers of 2-hydroxybutanoic acid. The spectra are dominated by a broad band around 210 nm, which is associated with the n → π* transition of the carboxyl chromophore.[8] The (S)-enantiomer (L-form) typically exhibits a positive Cotton effect, while the (R)-enantiomer (D-form) shows a negative Cotton effect.[8]
Table 2: Expected ECD Data for (R)- and (S)-2-Hydroxybutanoic Acid
| Wavelength (nm) | (S)-2-Hydroxybutanoic Acid (Δε) | (R)-2-Hydroxybutanoic Acid (Δε) | Transition |
| ~210 | Positive | Negative | n → π* (C=O) |
Data are illustrative and based on published spectra for 2-hydroxybutanoic acids.[8]
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol, acetonitrile, water). The concentration should be chosen to give a maximum absorbance of approximately 1.0 in the wavelength range of interest.
-
Use a quartz cuvette with a standard path length of 1 cm.
-
-
Instrumentation:
-
A commercial CD spectrometer is used. The instrument should be purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
-
Data Acquisition:
-
Record the ECD spectrum over the appropriate wavelength range (e.g., 190-300 nm).
-
Acquire a baseline spectrum of the solvent in the same cuvette.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
The resulting spectrum of differential absorbance (ΔA) is typically converted to molar circular dichroism (Δε).
-
The absolute configuration is determined by comparing the sign of the observed Cotton effects with those of known compounds or with theoretical predictions. The enantiomeric excess can be determined by the magnitude of the Δε value compared to an enantiopure standard.[9]
-
Summary and Comparison of Techniques
| Technique | Principle | Sample Requirement | Key Advantage | Key Limitation |
| NMR with CLSRs | Formation of transient diastereomeric complexes, inducing chemical shift non-equivalence. | 10-20 mg | Rapid determination of enantiomeric excess. | Line broadening can be an issue; requires very dry conditions.[1] |
| NMR with CDAs | Covalent formation of stable diastereomers with distinct NMR spectra. | 10-20 mg | Stable diastereomers, no line broadening issues. | Requires a chemical reaction and purification of the derivatizing agent. |
| VCD | Differential absorption of left and right circularly polarized IR light by vibrational transitions. | 5-15 mg | Unambiguous determination of absolute configuration; rich structural information. | Long acquisition times; weak signals require sensitive instrumentation. |
| ECD | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. | Dilute solution | High sensitivity for molecules with strong chromophores; rapid analysis. | Requires a suitable chromophore near the stereocenter; less structural information than VCD. |
Conclusion
The spectroscopic analysis of (R)- and (S)-Methyl 2-hydroxybutanoate showcases the power and necessity of chiroptical techniques in modern chemistry. While standard NMR is blind to enantiomers, the introduction of a chiral environment through lanthanide shift reagents or derivatizing agents provides a robust method for quantifying enantiomeric excess. For the definitive assignment of absolute configuration, Vibrational and Electronic Circular Dichroism offer unparalleled capabilities by directly probing the molecule's interaction with polarized light.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. biotools.us [biotools.us]
- 7. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. web.mit.edu [web.mit.edu]
A Comparative Guide to Chiral Auxiliaries: Evaluating (R)-Methyl 2-hydroxybutanoate Against Established Synthons
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods for creating stereochemically defined molecules is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable strategy to control the stereochemical outcome of chemical transformations. This guide provides an objective comparison of the potential utility of (R)-Methyl 2-hydroxybutanoate as a chiral auxiliary against the well-established and extensively documented performance of industry-standard synthons, including Evans' oxazolidinones, Oppolzer's sultams, and terpene-based auxiliaries like 8-phenylmenthol.
While this compound presents an intriguing and structurally simple chiral scaffold, a comprehensive review of the scientific literature reveals a notable absence of its application and performance data as a chiral auxiliary in key asymmetric transformations. Therefore, this guide will leverage the robust experimental data of established auxiliaries as a benchmark to frame a discussion on the hypothetical potential and current research gap for this compound.
The Logic of Asymmetric Synthesis with Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer over another. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is measured by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product, the overall chemical yield, and the ease of its attachment and removal.
A general workflow for asymmetric synthesis using a chiral auxiliary.
Established Chiral Auxiliaries: A Performance Benchmark
The efficacy of a chiral auxiliary is best demonstrated through its performance in key carbon-carbon bond-forming reactions. Below is a comparative summary of Evans' oxazolidinones, Oppolzer's sultams, and 8-phenylmenthol in asymmetric alkylation, aldol, and Diels-Alder reactions.
Performance in Asymmetric Reactions
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile/Reagent | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) |
| Evans' Oxazolidinone | Alkylation | N-Propionyl oxazolidinone | Allyl iodide | 98:2 | 60-80[1] |
| Aldol | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn:anti) | 80[2] | |
| Diels-Alder | N-Acryloyl oxazolidinone | Cyclopentadiene | >100:1 (endo:exo), 90% d.e.[3] | 73[3] | |
| Oppolzer's Sultam | Alkylation | N-Acylsultam | Alkyl Halide | High (Stereoelectronic control)[4] | Good |
| Aldol | N-Acylsultam | Aldehyde | High (anti or syn depending on Lewis acid)[5] | High[5] | |
| Diels-Alder | N-Acryloylsultam | Cyclopentadiene | 95% d.e. (endo)[3] | 75[3] | |
| 8-Phenylmenthol | Alkylation | Ester of Phenylacetic acid | Allyl bromide | 78% d.e. | 60 |
| Diels-Alder | Acrylate Ester | Cyclopentadiene | High (endo selective) | Good | |
| Ene Reaction | Glyoxylate Ester | 1-Hexene | >93% d.e.[6] | High[6] |
Note: The data presented is representative and can vary based on specific substrates and reaction conditions.
Structures of selected chiral auxiliaries.
This compound: A Potential Chiral Auxiliary?
This compound is a simple, commercially available chiral molecule. Its structure, featuring a stereocenter alpha to both a hydroxyl and a carbonyl group, suggests its potential for use as a chiral auxiliary. The hydroxyl group could be used to attach the auxiliary to a substrate, for instance, through esterification with a carboxylic acid derivative.
Hypothetical Mechanism of Stereocontrol:
The efficacy of a chiral auxiliary hinges on its ability to create a sterically biased environment around the reactive center. In a hypothetical scenario where this compound is used as an auxiliary for an enolate reaction, the ethyl group at the stereocenter would be expected to block one face of the enolate, directing an incoming electrophile to the opposite face. The rigidity of the transition state, which is crucial for high diastereoselectivity, could potentially be enhanced through chelation of a Lewis acid between the carbonyl oxygen of the ester and the oxygen of the enolate.
However, without experimental data, the following critical questions remain unanswered:
-
Attachment and Cleavage: How readily can the auxiliary be attached to and cleaved from a substrate without racemization?
-
Diastereoselectivity: What levels of diastereoselectivity can be achieved in key reactions?
-
Conformational Flexibility: Is the auxiliary conformationally rigid enough to provide a well-defined steric environment in the transition state?
The lack of published research on this compound as a chiral auxiliary presents a significant knowledge gap but also an opportunity for future investigation. Its simple structure and potential for high atom economy make it an attractive target for research aimed at developing new, cost-effective chiral auxiliaries.
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
To provide a practical context for the application of established chiral auxiliaries, a detailed protocol for an asymmetric alkylation using an Evans' oxazolidinone is presented below. This can serve as a template for evaluating the efficacy of novel auxiliaries.
1. Acylation of the Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.05 equiv.) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the N-propionyl oxazolidinone.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise.[1]
-
Stir the mixture for 30 minutes to form the sodium enolate.[1]
-
Add allyl iodide (1.2 equiv.) dropwise and stir the reaction at -78 °C for 2-4 hours.[1]
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography.[1] The product is then purified by flash column chromatography.
3. Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved from the alkylated product to yield the desired carboxylic acid.[1]
-
To a solution of the purified alkylated product in a 4:1 mixture of THF and water at 0 °C, add a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1][7][8]
-
Stir the mixture for 1-2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.[1]
-
Acidify the mixture and extract the carboxylic acid product. The chiral auxiliary can often be recovered from the aqueous layer.
Conclusion
While this compound presents theoretical potential as a simple and accessible chiral auxiliary, the current body of scientific literature lacks the necessary experimental data to validate its efficacy. In contrast, Evans' oxazolidinones, Oppolzer's sultams, and 8-phenylmenthol have demonstrated their robustness and high stereodirecting capabilities across a wide range of asymmetric transformations. For researchers and professionals in drug development, these established auxiliaries remain the gold standard for reliable and predictable stereocontrol. The exploration of simpler and more economical auxiliaries like this compound represents a valuable avenue for future research that could broaden the toolkit of synthetic chemists.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectsci.au [connectsci.au]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of (R)-Methyl 2-hydroxybutanoate
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-Methyl 2-hydroxybutanoate, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our goal is to empower your team with the knowledge to handle this substance safely, compliantly, and with confidence.
Hazard Profile & Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and hazards is essential. This compound is not a benign substance; its characteristics directly inform its classification as a hazardous waste and dictate the necessary handling precautions.
According to the Globally Harmonized System (GHS), this compound presents several hazards.[1][2] It is a flammable liquid and vapor, and it can cause serious eye irritation, skin irritation, and potential respiratory irritation.[1][3] These properties mean that the disposal of this chemical is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] It cannot be discarded in regular trash or poured down the sanitary sewer.[5][7][8]
The primary hazardous characteristic under RCRA is ignitability , due to its flammable nature. This classification mandates a specific disposal pathway through a licensed hazardous waste management facility.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Significance for Disposal |
| CAS Number | 73349-07-2[1][3] | Unique identifier for accurate tracking and documentation. |
| Molecular Formula | C₅H₁₀O₃[1][3] | Basic chemical identity. |
| Molecular Weight | 118.13 g/mol [1][2] | Used for calculating quantities in waste manifests. |
| Appearance | Liquid | Determines the type of absorbent needed for spills. |
| Flash Point | 54.6 °C[3] | Classifies it as a flammable liquid, requiring control of ignition sources. |
| GHS Hazard Codes | H226, H315, H319, H335[1][3] | H226: Flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. Dictates PPE and handling requirements. |
| UN Number | UN1993[3] | Designates it as a flammable liquid for transportation purposes. |
Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The irritant nature of this compound necessitates stringent adherence to PPE protocols to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles that meet European standard EN 166 or equivalent.[9] If splashing is a significant risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant protective gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before each use.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron and appropriate protective clothing should be used to prevent skin exposure.[9]
-
Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[9][10]
Step-by-Step Waste Collection & Storage Protocol
The systematic collection and storage of chemical waste are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
Step 1: Container Selection and Preparation The primary containment vessel is your first line of defense.
-
Compatibility: Select a container made of material chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid metal containers for any acidic or basic waste streams.[6]
-
Integrity: Ensure the container is free from damage, cracks, or deterioration and is equipped with a secure, leak-proof screw cap.[7][8]
-
Headroom: Do not fill the container to more than 90% capacity.[6] Leaving at least one inch of headroom allows for vapor expansion and reduces the risk of spills.[8]
Step 2: Waste Labeling Proper labeling is a non-negotiable regulatory requirement and a critical safety communication tool.
-
Initial Labeling: Before adding any waste, affix a completed hazardous waste tag to the container.[5]
-
Required Information: The label must include:
-
The words "Hazardous Waste".[5]
-
The full, unabbreviated chemical name: "this compound".[5]
-
The approximate percentage if it is part of a mixture. All components of a mixture must be listed.[5][8]
-
The accumulation start date (the date the first drop of waste enters the container).
-
The relevant hazard pictograms (e.g., flammable, irritant).[5]
-
Step 3: Waste Accumulation and Storage This substance must be stored in a designated, controlled area.
-
Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must establish an SAA.[8] This area must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Segregation: Store the this compound waste container segregated from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent dangerous chemical reactions.[8][11] Use physical barriers or secondary containment to enforce segregation.[7]
-
Secondary Containment: Place the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[12]
-
Inspections: The SAA must be inspected weekly to check for leaks and ensure proper container labeling and closure.[7][8]
Managing Spills & Decontamination
In the event of a spill, a prepared and swift response is crucial to mitigate hazards.
-
Control and Alert: Immediately alert personnel in the area and control all potential ignition sources (e.g., turn off hot plates, unplug equipment).[9][10]
-
Containment: For small spills, use a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the liquid.[9][11][13]
-
Cleanup: Use non-sparking tools to carefully collect the absorbed material.[9] Place the contaminated absorbent into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The spill cleanup materials are now considered hazardous waste and must be disposed of following the same protocol as the original chemical.[9]
Final Disposal Pathway
The ultimate destination for this compound waste is a licensed treatment, storage, and disposal facility (TSDF). The process is managed through your institution's Environmental Health and Safety (EHS) department.
-
Full Container: Once a waste container is full (or has been in the SAA for up to one year), it must be prepared for pickup.[8] Ensure the cap is tightly sealed.
-
Request Pickup: Contact your EHS office or designated hazardous waste contractor to schedule a waste pickup.[5]
-
Documentation: Complete all required institutional paperwork or manifests. This creates a "cradle-to-grave" record of the waste, a key requirement of the RCRA.[14]
-
Professional Disposal: The licensed waste contractor will transport the container for final disposal, which typically involves incineration at a high temperature in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[15]
Below is a workflow diagram illustrating the decision-making and procedural steps for proper disposal.
References
- 1. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.dk [fishersci.dk]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. media.graphassets.com [media.graphassets.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for (R)-Methyl 2-hydroxybutanoate
This guide provides essential safety and operational protocols for the handling and disposal of (R)-Methyl 2-hydroxybutanoate (CAS: 73349-07-2). As a flammable liquid and an irritant, rigorous adherence to safety procedures is paramount to mitigate risks in a laboratory setting. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond basic guidelines to ensure both personal safety and experimental integrity.
Foundational Risk Assessment: Understanding the Compound
This compound is a valuable chiral building block, but its chemical properties necessitate a thorough understanding of its associated hazards. The Globally Harmonized System (GHS) provides a clear classification of its risks, which forms the basis of our protective strategy.[1][2]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor[1][2][3] |
| Skin corrosion/irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1][3] |
| Serious eye damage/irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1][3] |
The primary directive for safe handling is to prevent the liquid and its vapors from contacting the eyes, skin, and respiratory tract, and to eliminate all potential ignition sources. The following diagram outlines the logical flow of risk mitigation that informs every procedural step.
Caption: Risk mitigation workflow for handling hazardous chemicals.
Core Protective Equipment: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its selection must be directly correlated to the identified hazards of this compound.
Eye and Face Protection
Direct contact with the eyes will cause serious irritation.[1][2] Therefore, robust eye protection is non-negotiable.
-
Mandatory: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.[4]
-
Rationale: Standard safety glasses with side shields offer insufficient protection against splashes and vapors. Goggles provide a complete seal around the eyes, which is essential when handling irritants. For larger volume transfers (>1L), a full face shield should be worn in addition to goggles.
Hand Protection: The Critical Barrier
This compound is a skin irritant, and as an ester, it requires specific glove materials for adequate protection.[1] Not all common laboratory gloves are suitable. The choice of glove material is determined by its chemical resistance, specifically its breakthrough time (BTT) and degradation rating.[5][6]
-
Primary Recommendation: Butyl rubber gloves offer excellent protection against esters.[6][7][8][9]
-
Acceptable Alternative: Thicker nitrile gloves (>8 mil) can be used for short-duration tasks, but their performance against esters is inferior to butyl rubber. Always double-glove if significant splash potential exists.
-
Causality: The permeation of a chemical through a glove is a molecular process.[6] Esters can degrade and pass through materials like latex and standard thin nitrile gloves relatively quickly. Butyl rubber's unique polymer structure provides superior resistance.[8][9] Before use, always inspect gloves for any signs of degradation or punctures.[10][11]
Table 2: Glove Material Suitability for Esters
| Glove Material | Chemical Resistance to Esters | General Recommendation |
| Butyl Rubber | Excellent | Recommended for prolonged contact or immersion.[6][8][9] |
| Viton™ | Excellent | High-performance but often more expensive; suitable for highly hazardous solvents.[6][7] |
| Neoprene | Good | A viable alternative to Butyl for moderate exposure.[7][8][9] |
| Nitrile | Fair to Good | Suitable only for incidental contact; requires frequent changes. Not for immersion.[6][7][8] |
| Natural Rubber (Latex) | Poor | Not recommended for use with esters.[8] |
Body Protection
A flame-resistant lab coat is mandatory to protect against splashes and as a barrier in case of a flash fire.[12] For tasks with a high risk of splashing, a chemically resistant apron worn over the lab coat is recommended. Ensure shoes fully cover the feet; sandals or perforated shoes are prohibited.[11]
Respiratory Protection
This compound vapors can cause respiratory irritation.[1][3] All handling of this chemical must be performed within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Standard Operations: No respiratory protection is needed if work is conducted properly within a functioning fume hood.
-
Emergency Situations (e.g., large spill): If a fume hood is not available or fails, an air-purifying respirator with an organic vapor (Type ABEK) cartridge is necessary.[10][13] Proper fit-testing and training are required for respirator use.
Operational Plan: From Benchtop to Disposal
A systematic workflow minimizes exposure and ensures safety throughout the handling process.
Caption: Step-by-step operational workflow for safe chemical handling.
Step-by-Step Handling Protocol
-
Pre-Use Verification: Confirm the chemical fume hood is operational and the sash is at the appropriate height. Ensure a safety shower and eyewash station are accessible.[4]
-
PPE Donning: Put on a lab coat, followed by chemical safety goggles. Don the appropriate gloves (e.g., Butyl rubber).
-
Handling: Conduct all work at least 6 inches inside the fume hood.[11] Avoid rapid movements. Keep the container of this compound sealed when not in use to minimize vapor accumulation.[4][10]
-
Static Electricity: This compound is a flammable liquid with a flash point of 54.6 °C.[3] Take precautionary measures against static discharge, especially during large-volume transfers, by grounding and bonding containers and receiving equipment.[4][10]
-
Post-Use Cleanup: Before removing gloves, wipe them clean. Remove gloves using a technique that avoids touching the outer surface with bare skin.[10]
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after work is complete.[11]
Emergency and Disposal Procedures
Preparedness is key to managing unexpected events.
Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the lab.
-
Control Ignition Sources: Immediately remove all sources of ignition.[4][10]
-
Containment: For small spills inside a fume hood, use a spill kit with a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[10]
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[4]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][14]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4][14] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste, including surplus this compound, contaminated absorbent materials, and used gloves, must be treated as hazardous waste.[10][12]
-
Collect waste in a properly labeled, non-reactive, and sealed container.
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Dispose of the waste through a licensed disposal company, adhering strictly to all institutional, local, and national regulations.[10][12]
References
- 1. This compound | C5H10O3 | CID 11701033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-hydroxybutanoate | C5H10O3 | CID 520445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 73349-07-2 | FM16092 [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Methyl (R)-3-hydroxybutyrate 99 3976-69-0 [sigmaaldrich.com]
- 14. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
